Bis-aminooxy-PEG2
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
O-[2-[2-(2-aminooxyethoxy)ethoxy]ethyl]hydroxylamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H16N2O4/c7-11-5-3-9-1-2-10-4-6-12-8/h1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDBZGQLBKGNQFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCON)OCCON | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201176783 | |
| Record name | O,O′-[1,2-Ethanediylbis(oxy-2,1-ethanediyl)]bis[hydroxylamine] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201176783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
98627-71-5 | |
| Record name | O,O′-[1,2-Ethanediylbis(oxy-2,1-ethanediyl)]bis[hydroxylamine] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=98627-71-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | O,O′-[1,2-Ethanediylbis(oxy-2,1-ethanediyl)]bis[hydroxylamine] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201176783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
What is Bis-aminooxy-PEG2 and its chemical structure
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Bis-aminooxy-PEG2, a homobifunctional crosslinker pivotal in the field of bioconjugation. It details the chemical structure, physicochemical properties, and its application in forming stable oxime bonds for the development of complex biomolecular conjugates.
Core Properties of this compound
This compound, systematically known as O,O'-[1,2-ethanediylbis(oxy-2,1-ethanediyl)]bis-hydroxylamine, is a polyethylene glycol (PEG) derivative containing two terminal aminooxy groups. These groups are highly reactive towards carbonyl moieties (aldehydes and ketones), making this molecule an invaluable tool for covalently linking biomolecules.
| Property | Value |
| Chemical Formula | C6H16N2O4 |
| Molecular Weight | 180.2 g/mol [1] |
| CAS Number | 98627-71-5 |
| Appearance | Colorless to light yellow liquid |
| Solubility | Soluble in Water, DMSO, DMF |
Chemical Structure
The structure of this compound consists of a short PEG chain, which enhances water solubility and biocompatibility, flanked by two aminooxy functional groups.
Caption: Chemical structure of this compound.
Mechanism of Action: Oxime Ligation
The primary application of this compound revolves around a chemoselective reaction known as oxime ligation. The aminooxy groups (-ONH₂) react specifically with aldehydes or ketones to form a highly stable oxime linkage (-O-N=C-).[2] This reaction is bioorthogonal, meaning it proceeds efficiently under mild, physiological conditions without interfering with other functional groups present in biological systems.
The formation of an oxime bond is significantly more stable than an imine bond formed from a standard primary amine. If a reducing agent is used during the reaction, a hydroxylamine linkage will be formed instead.[2]
Experimental Protocol: Bioconjugation via Oxime Ligation
The following is a generalized protocol for the conjugation of a protein (or other biomolecule) containing an aldehyde or ketone group with this compound.
Materials:
-
Protein with an accessible aldehyde or ketone group
-
This compound
-
Coupling Buffer (e.g., 0.1 M Sodium Phosphate, 0.15 M NaCl, pH 7.2-7.5)
-
Aniline (optional, as a catalyst)
-
Desalting column or dialysis tubing for purification
Procedure:
-
Preparation of Reactants:
-
Dissolve the protein in the coupling buffer to a final concentration of 1-10 mg/mL.
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO or water) at a concentration that will result in the desired molar excess when added to the protein solution. A 10 to 50-fold molar excess of the PEG linker is common.
-
-
Conjugation Reaction:
-
Add the this compound stock solution to the protein solution.
-
If using a catalyst, add aniline to a final concentration of 10-100 mM.
-
Incubate the reaction mixture at room temperature or 37°C for 2 to 24 hours. The reaction progress can be monitored by techniques such as SDS-PAGE or mass spectrometry.
-
-
Purification:
-
Remove the excess, unreacted this compound and catalyst using a desalting column or by dialysis against a suitable buffer.
-
-
Characterization:
-
Confirm the successful conjugation and determine the degree of labeling using methods like SDS-PAGE (which will show a shift in molecular weight), UV-Vis spectroscopy, or mass spectrometry.
-
Caption: A typical experimental workflow for bioconjugation.
Signaling Pathway and Logical Relationships
The utility of this compound lies in its ability to act as a homobifunctional crosslinker. This allows for the creation of various molecular architectures, such as linking two proteins together or creating a protein dimer.
References
The Core Mechanism of Bis-aminooxy-PEG2 in Bioconjugation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action, experimental protocols, and applications of bis-aminooxy-PEG2 in the field of bioconjugation. This bifunctional linker has emerged as a powerful tool for the covalent attachment of polyethylene glycol (PEG) chains to biomolecules, offering enhanced therapeutic properties and enabling the development of novel biopharmaceuticals, including antibody-drug conjugates (ADCs).
Core Principle: The Oxime Ligation
The fundamental mechanism behind the utility of this compound lies in the oxime ligation reaction. This bioorthogonal reaction involves the condensation of an aminooxy group (-ONH₂) with a carbonyl group (an aldehyde or a ketone) to form a stable oxime linkage (-O-N=C-).[1][2] this compound possesses two terminal aminooxy groups, allowing it to act as a homobifunctional crosslinker, capable of conjugating two molecules that have been functionalized with carbonyl groups.
The reaction proceeds under mild, aqueous conditions, making it highly suitable for modifying sensitive biological molecules such as proteins, peptides, and antibodies.[2] The resulting oxime bond is significantly more stable than analogous imine and hydrazone linkages, a critical feature for in vivo applications.[3][4]
Mechanism of Oxime Formation
The formation of an oxime from an aminooxy group and a carbonyl compound is a two-step process:
-
Nucleophilic Attack: The nitrogen atom of the aminooxy group, a potent nucleophile, attacks the electrophilic carbon of the carbonyl group. This leads to the formation of a tetrahedral carbinolamine intermediate.
-
Dehydration: The carbinolamine intermediate then undergoes acid-catalyzed dehydration to form the stable C=N double bond of the oxime.
The reaction rate is pH-dependent, with optimal conditions typically found in the slightly acidic range of pH 4-5. However, the reaction can also proceed efficiently at neutral pH, often accelerated by the use of catalysts such as aniline and its derivatives.
Quantitative Data on Oxime Ligation
The efficiency and stability of the oxime linkage are critical for its application in bioconjugation. The following tables summarize key quantitative data from various studies.
Table 1: Reaction Kinetics of Oxime Ligation
| Reactants | Catalyst (Concentration) | pH | Second-Order Rate Constant (k₁) (M⁻¹s⁻¹) | Reference |
| Aminooxyacetyl-peptide + Benzaldehyde | Aniline (100 mM) | 7 | 8.2 ± 1.0 | |
| Aminooxy-dansyl + Dodecanal | Aniline (50 mM) | 7 | ~95 | |
| Aminooxy-dansyl + Citral | Aniline (50 mM) | 7 | 48.6 | |
| Aminooxy-dansyl + 2-Pentanone | Aniline (100 mM) | 7 | 0.082 |
Note: Reaction rates are highly dependent on the specific carbonyl compound, with aldehydes generally being more reactive than ketones.
Table 2: Hydrolytic Stability of Oxime vs. Other Linkages
| Linkage Type | pH (pD) | Half-life (t₁/₂) | Reference |
| Oxime | 7.0 | ~25 days | |
| Methylhydrazone | 7.0 | ~1 hour | |
| Acetylhydrazone | 7.0 | ~2 hours | |
| Semicarbazone | 7.0 | ~3.7 hours |
Note: The rate constant for oxime hydrolysis is nearly 1000-fold lower than that for simple hydrazones, highlighting its superior stability.
Detailed Experimental Protocol: Site-Specific PEGylation of a Protein
This protocol outlines a general procedure for the site-specific PEGylation of a protein at its N-terminus using a PEG-aldehyde and subsequent conjugation with this compound. This example assumes the goal is to create a homodimer of the protein.
Materials:
-
Protein of interest (e.g., recombinant protein with an accessible N-terminus)
-
mPEG-aldehyde (e.g., mPEG-propionaldehyde)
-
This compound
-
Sodium cyanoborohydride (NaBH₃CN)
-
Reaction Buffer: 0.1 M Sodium Phosphate, 150 mM NaCl, pH 6.0
-
Quenching Buffer: 1 M Tris-HCl, pH 7.4
-
Purification columns: Size Exclusion Chromatography (SEC) and/or Ion Exchange Chromatography (IEX)
-
Characterization instruments: SDS-PAGE, MALDI-TOF or ESI-Mass Spectrometry
Procedure:
Part 1: Introduction of the Aldehyde Handle (Reductive Amination)
-
Protein Preparation: Dissolve the protein in the Reaction Buffer to a final concentration of 1-5 mg/mL. Ensure the buffer does not contain primary amines (like Tris) which would compete in the reaction.
-
PEGylation Reaction: Add the mPEG-aldehyde to the protein solution at a 5- to 20-fold molar excess. Incubate for 30 minutes at room temperature with gentle mixing.
-
Reduction: Prepare a fresh stock solution of sodium cyanoborohydride in the Reaction Buffer. Add the reducing agent to the reaction mixture to a final concentration of 20-50 mM.
-
Incubation: Continue the incubation at 4°C or room temperature for 2 to 24 hours. The optimal time and temperature should be determined empirically for the specific protein.
-
Quenching: Add the Quenching Buffer to a final concentration of 50-100 mM to consume any unreacted PEG-aldehyde.
-
Purification: Purify the mono-PEGylated protein using SEC or IEX to remove excess PEG-aldehyde, unreacted protein, and quenching reagents.
Part 2: Dimerization with this compound
-
Reaction Setup: Combine the purified aldehyde-functionalized protein with this compound in a suitable reaction buffer (e.g., 0.1 M sodium acetate, pH 5.5). A 2:1 molar ratio of aldehyde-protein to this compound is a good starting point.
-
Incubation: Allow the reaction to proceed for 2-4 hours at room temperature. The reaction can be monitored by SDS-PAGE to observe the formation of the dimer.
-
Purification: Purify the final protein-PEG-protein conjugate using SEC to separate the dimer from any unreacted monomer and other byproducts.
-
Characterization: Confirm the identity and purity of the final conjugate using:
-
SDS-PAGE: To visualize the increase in molecular weight corresponding to the dimer.
-
Mass Spectrometry (MALDI-TOF or ESI-MS): To determine the precise molecular weight of the conjugate and confirm the degree of PEGylation.
-
Application in Studying Signaling Pathways: Neoglycoproteins and Lectin Interactions
Bioconjugates created using this compound can serve as valuable tools for investigating cellular signaling pathways. A prominent example is the study of lectin-carbohydrate interactions . Lectins are carbohydrate-binding proteins involved in a myriad of biological processes, including cell-cell recognition, immune responses, and pathogen binding.
By conjugating specific carbohydrate moieties (functionalized with aldehydes) to a carrier protein using this compound, researchers can create neoglycoproteins . These synthetic glycoproteins can then be used as probes to study the binding specificity and signaling functions of lectins. For instance, neoglycoproteins can be used in surface plasmon resonance (SPR) experiments or cell-based assays to investigate how different carbohydrate structures modulate the activity of lectins on the cell surface, thereby influencing downstream signaling cascades.
References
An In-depth Technical Guide to Bis-aminooxy-PEG2 Linkers for Researchers, Scientists, and Drug Development Professionals
Introduction
Bis-aminooxy-PEG2 is a homobifunctional crosslinker that plays a important role in the field of bioconjugation, particularly in the development of advanced therapeutics such as antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). This linker is characterized by two terminal aminooxy groups separated by a short, hydrophilic polyethylene glycol (PEG) spacer. The aminooxy groups provide a highly specific and efficient means of conjugation to molecules containing aldehyde or ketone functionalities through the formation of a stable oxime bond.[1][2] The inclusion of the PEG spacer enhances the solubility and biocompatibility of the resulting conjugate.[3][4][5]
This technical guide provides a comprehensive overview of the properties of this compound linkers, detailed experimental protocols for their use, and visual workflows to aid in the design and execution of bioconjugation strategies.
Core Properties of Bis-aminooxy-PEG Linkers
The properties of Bis-aminooxy-PEG linkers are primarily defined by the number of repeating ethylene glycol units. These linkers are valued for their water solubility and biocompatibility. A selection of commercially available Bis-aminooxy-PEG linkers with their corresponding molecular weights are presented below to facilitate comparison.
| Product Name | Chemical Formula | Molecular Weight ( g/mol ) |
| Bis-aminooxy-PEG1 | C4H12N2O3 | 136.15 |
| This compound | C6H16N2O4 | 180.2 |
| Bis-aminooxy-PEG3 | - | 224.26 |
| Bis-aminooxy-PEG4 | C10H24N2O6 | 268.3 |
| Bis-aminooxy-PEG7 | - | 400.47 |
| Bis-aminooxy-PEG10 | C22H48N2O12 | 532.6 |
Solubility: this compound, like other short-chain PEG linkers, is soluble in water and a variety of organic solvents, including DMSO and DMF. This property is advantageous for bioconjugation reactions, which often require aqueous buffer systems.
Stability of the Oxime Bond: The oxime bond formed between the aminooxy group and a carbonyl group is significantly more stable than other linkages like imines or hydrazones, particularly at physiological pH. This stability is crucial for in vivo applications where the integrity of the conjugate is essential for its therapeutic efficacy.
Experimental Protocols
I. General Workflow for Antibody-Drug Conjugate (ADC) Synthesis using this compound
This workflow outlines the key stages in the production of an ADC utilizing a this compound linker.
Caption: General workflow for the synthesis of an Antibody-Drug Conjugate (ADC).
II. Detailed Protocol for Site-Specific Antibody Conjugation via Oxime Ligation
This protocol describes a method for the site-specific conjugation of a payload to an antibody using a this compound linker. This method relies on the generation of aldehyde groups on the antibody's glycan moieties.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS)
-
Sodium periodate (NaIO4)
-
This compound linker
-
Payload with a compatible functional group (if not pre-conjugated to the linker)
-
Aniline or other nucleophilic catalyst (optional, to increase reaction rate)
-
Quenching reagent (e.g., glycerol or ethylene glycol)
-
Purification columns (e.g., Size Exclusion Chromatography - SEC)
-
Analytical instruments (e.g., Mass Spectrometer, HPLC)
Procedure:
-
Antibody Preparation and Oxidation:
-
Buffer exchange the antibody into an appropriate reaction buffer (e.g., 100 mM sodium acetate, 150 mM NaCl, pH 5.5).
-
Cool the antibody solution to 4°C.
-
Add a freshly prepared solution of sodium periodate to the antibody solution to a final concentration of 1-2 mM.
-
Incubate the reaction on ice in the dark for 30 minutes. This step oxidizes the vicinal diols of the carbohydrate chains on the antibody to generate aldehyde groups.
-
Quench the reaction by adding glycerol or ethylene glycol to a final concentration of 10-20 mM and incubate for 10-15 minutes at 4°C.
-
Remove excess periodate and quenching reagent by buffer exchange into a conjugation buffer (e.g., PBS, pH 6.5-7.0) using a desalting column.
-
-
Oxime Ligation:
-
Prepare a stock solution of the this compound-payload conjugate in an appropriate solvent (e.g., DMSO).
-
Add the this compound-payload solution to the oxidized antibody solution. A molar excess of the linker-payload (e.g., 10-50 fold) is typically used.
-
If desired, a catalyst such as aniline can be added to a final concentration of 10-100 mM to accelerate the reaction.
-
Incubate the reaction at room temperature for 2-16 hours with gentle mixing.
-
-
Purification of the ADC:
-
Purify the resulting ADC from unreacted linker-payload and other reagents using Size Exclusion Chromatography (SEC). This separates molecules based on their hydrodynamic radius, effectively separating the larger ADC from smaller reactants.
-
Alternative or complementary purification methods such as Ion Exchange Chromatography (IEX) or Hydrophobic Interaction Chromatography (HIC) can also be employed depending on the specific properties of the ADC.
-
-
Characterization of the ADC:
-
Mass Spectrometry (MS): Use native MS or LC-MS to confirm the identity of the ADC and determine the drug-to-antibody ratio (DAR).
-
Hydrophobic Interaction Chromatography (HIC): HIC can be used to assess the DAR and the heterogeneity of the ADC population.
-
Size Exclusion Chromatography (SEC): SEC is used to determine the extent of aggregation in the final ADC product.
-
III. Experimental Workflow for Oxime Ligation and Characterization
The following diagram illustrates the detailed steps involved in the oxime ligation process and the subsequent characterization of the resulting conjugate.
Caption: Step-by-step workflow for oxime ligation and conjugate characterization.
Conclusion
This compound linkers are versatile and powerful tools in the field of bioconjugation. Their well-defined structure, coupled with the high specificity and stability of the oxime ligation chemistry, makes them ideal for the development of sophisticated biomolecules, including next-generation antibody-drug conjugates. The hydrophilic PEG spacer further enhances the desirable properties of the final conjugate, contributing to improved solubility and pharmacokinetic profiles. The detailed protocols and workflows provided in this guide are intended to equip researchers and drug development professionals with the necessary information to effectively utilize this compound linkers in their research and development endeavors.
References
Technical Guide: Bis-aminooxy-PEG2 for Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Bis-aminooxy-PEG2, a homobifunctional crosslinking agent. It is designed to furnish researchers and drug development professionals with the essential information required for its effective application in bioconjugation, particularly in the development of antibody-drug conjugates (ADCs) and other complex biomolecular structures.
Introduction
This compound is a polyethylene glycol (PEG) derivative that contains two terminal aminooxy groups.[1] These functional groups are highly reactive towards molecules containing aldehyde or ketone moieties, forming a stable oxime bond.[1][2] This specific and bioorthogonal reaction, known as oxime ligation, allows for the covalent linking of biomolecules under mild, physiological conditions, making it a valuable tool in bioconjugation chemistry. The PEG spacer enhances solubility and can reduce the immunogenicity of the resulting conjugate.
Physicochemical Properties
The key quantitative data for this compound are summarized in the table below for easy reference and comparison.
| Property | Value |
| CAS Number | 98627-71-5 |
| Molecular Weight | 180.2 g/mol |
| Molecular Formula | C₆H₁₆N₂O₄ |
| Synonyms | 1,8-diaminooxy-3,6-dioxaoctane, O,O'-((ethane-1,2-diylbis(oxy))bis(ethane-2,1-diyl))bis(hydroxylamine) |
| Purity | Typically ≥95% |
| Appearance | Colorless to light yellow liquid or oily matter |
| Solubility | Soluble in Water, DMSO, and DMF |
| Storage (Solid) | Short term (days to weeks) at 2-8°C; Long term (months to years) at -20°C. Protect from light. |
| Storage (Solution) | Store as aliquots in tightly sealed vials at -20°C for up to one month. |
Reaction Mechanism: Oxime Ligation
The primary application of this compound is to act as a linker between two molecules (Molecule A and Molecule B), each presenting an aldehyde or ketone group. The aminooxy group (R-O-NH₂) is a potent nucleophile that reacts with the carbonyl group of an aldehyde or ketone to form a stable oxime linkage (R-O-N=C). This reaction can be catalyzed by aniline or its derivatives to increase the reaction rate, especially at neutral pH. The resulting oxime bond is significantly more stable than an imine or hydrazone bond under physiological conditions.
References
An In-depth Technical Guide to the Synthesis and Purification of Bis-aminooxy-PEG2
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of Bis-aminooxy-PEG2, a homobifunctional crosslinker crucial in bioconjugation and drug delivery systems. The document details the synthetic pathway from diethylene glycol, including experimental protocols for each step, and outlines effective purification strategies. All quantitative data is presented in structured tables for clarity, and key processes are visualized using workflow diagrams.
Introduction
This compound, chemically known as 1,8-diaminooxy-3,6-dioxaoctane, is a valuable tool in the field of chemical biology and pharmaceutical sciences. Its structure features two terminal aminooxy groups connected by a short, hydrophilic diethylene glycol (PEG2) spacer. These aminooxy moieties exhibit high reactivity towards carbonyl groups (aldehydes and ketones), forming stable oxime linkages. This chemoselective ligation chemistry allows for the specific and efficient conjugation of this compound to biomolecules, nanoparticles, and surfaces that have been modified to display a carbonyl group. The PEG spacer enhances water solubility and can reduce the immunogenicity of the resulting conjugates.
This guide will detail a common and effective three-step synthetic route for the preparation of this compound, starting from readily available diethylene glycol. The process involves the tosylation of the terminal hydroxyl groups, followed by a Mitsunobu reaction with N-hydroxyphthalimide, and subsequent hydrazinolysis to liberate the desired product.
Synthesis of this compound
The synthesis of this compound is typically achieved through a three-step process designed to functionalize both ends of the diethylene glycol backbone with aminooxy groups.
Synthetic Pathway
The overall synthetic scheme is as follows:
Caption: Synthetic pathway for this compound.
Step 1: Synthesis of Diethylene Glycol Ditosylate
The first step involves the activation of the terminal hydroxyl groups of diethylene glycol by converting them into tosylates, which are excellent leaving groups for subsequent nucleophilic substitution.
Experimental Protocol:
-
To a solution of diethylene glycol (1 equivalent) in dichloromethane (DCM), cooled to 0 °C in an ice bath, is added pyridine (2.5 equivalents).
-
Tosyl chloride (2.2 equivalents) is then added portion-wise while maintaining the temperature at 0 °C.
-
The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 12-16 hours.
-
The reaction is monitored by thin-layer chromatography (TLC) for the disappearance of the starting material.
-
Upon completion, the reaction mixture is diluted with DCM and washed successively with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
The organic layer is dried over anhydrous Na₂SO₄, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification is achieved by recrystallization from a mixture of ethanol and water to afford Diethylene Glycol Ditosylate as a white solid.
| Parameter | Value |
| Starting Material | Diethylene Glycol |
| Reagents | Tosyl Chloride, Pyridine |
| Solvent | Dichloromethane (DCM) |
| Reaction Temperature | 0 °C to Room Temperature |
| Reaction Time | 13-17 hours |
| Typical Yield | 85-95% |
| Compound | Molecular Formula | Molecular Weight ( g/mol ) |
| Diethylene Glycol Ditosylate | C₁₈H₂₂O₇S₂ | 414.49 |
Step 2: Synthesis of Bis(phthalimidooxy)-PEG2
In this step, the tosyl groups are displaced by N-hydroxyphthalimide under Mitsunobu conditions to introduce the protected aminooxy functionality.
Experimental Protocol:
-
To a solution of Diethylene Glycol Ditosylate (1 equivalent) and N-hydroxyphthalimide (2.2 equivalents) in anhydrous tetrahydrofuran (THF) is added triphenylphosphine (PPh₃) (2.2 equivalents).
-
The solution is cooled to 0 °C, and diisopropyl azodicarboxylate (DIAD) (2.2 equivalents) is added dropwise.
-
The reaction mixture is stirred at 0 °C for 30 minutes and then at room temperature for 12-18 hours.
-
The reaction progress is monitored by TLC.
-
After completion, the solvent is removed in vacuo, and the residue is purified by column chromatography on silica gel.
| Parameter | Value |
| Starting Material | Diethylene Glycol Ditosylate |
| Reagents | N-Hydroxyphthalimide, DIAD, PPh₃ |
| Solvent | Anhydrous Tetrahydrofuran (THF) |
| Reaction Temperature | 0 °C to Room Temperature |
| Reaction Time | 12.5-18.5 hours |
| Typical Yield | 70-85% |
| Compound | Molecular Formula | Molecular Weight ( g/mol ) |
| Bis(phthalimidooxy)-PEG2 | C₂₂H₂₀N₂O₈ | 452.41 |
Step 3: Synthesis of this compound
The final step is the deprotection of the phthalimide groups using hydrazine to yield the free bis-aminooxy product.
Experimental Protocol:
-
Bis(phthalimidooxy)-PEG2 (1 equivalent) is dissolved in a mixture of DCM and ethanol.
-
Hydrazine monohydrate (2.5 equivalents) is added, and the mixture is stirred at room temperature for 4-6 hours.
-
A white precipitate of phthalhydrazide will form.
-
The precipitate is removed by filtration.
-
The filtrate is concentrated under reduced pressure to yield the crude this compound.
-
The crude product is purified as described in the purification section.
| Parameter | Value |
| Starting Material | Bis(phthalimidooxy)-PEG2 |
| Reagent | Hydrazine Monohydrate |
| Solvents | Dichloromethane (DCM), Ethanol |
| Reaction Temperature | Room Temperature |
| Reaction Time | 4-6 hours |
| Typical Yield | 80-90% |
Purification of this compound
The purification of the final product is critical to remove any unreacted starting materials, by-products from the hydrazinolysis step, and any remaining solvent.
Purification Workflow
Caption: Purification workflow for this compound.
Purification Protocol:
-
After the hydrazinolysis reaction and filtration of phthalhydrazide, the filtrate containing the crude product is concentrated.
-
The residue is then subjected to column chromatography on silica gel. A gradient elution system, typically starting with 100% DCM and gradually increasing the polarity with methanol (e.g., DCM:MeOH 98:2 to 90:10), is effective for separating the product from impurities.
-
The fractions containing the pure product, as identified by TLC, are collected and combined.
-
The solvent is removed under reduced pressure to yield pure this compound as a colorless to pale yellow oil.
Characterization Data
The identity and purity of this compound and its intermediates should be confirmed by standard analytical techniques.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected ¹H NMR (CDCl₃, δ ppm) | Expected ¹³C NMR (CDCl₃, δ ppm) | Expected Mass Spec (m/z) |
| Diethylene Glycol Ditosylate | C₁₈H₂₂O₇S₂ | 414.49 | 7.78 (d, 4H), 7.34 (d, 4H), 4.15 (t, 4H), 3.68 (t, 4H), 2.44 (s, 6H) | 144.9, 132.9, 129.8, 127.9, 69.2, 68.7, 21.6 | [M+Na]⁺ 437.07 |
| Bis(phthalimidooxy)-PEG2 | C₂₂H₂₀N₂O₈ | 452.41 | 7.85-7.75 (m, 8H), 4.35 (t, 4H), 3.95 (t, 4H) | 163.7, 134.5, 128.8, 123.6, 76.8, 68.2 | [M+H]⁺ 453.13 |
| This compound | C₆H₁₆N₂O₄ | 180.20 | 5.30 (br s, 4H, -ONH₂), 3.85 (t, 4H), 3.65 (s, 4H), 3.60 (t, 4H) | 76.5, 70.3, 69.8 | [M+H]⁺ 181.12 |
Note: NMR chemical shifts are approximate and can vary depending on the solvent and concentration.
Conclusion
This technical guide provides a detailed and practical framework for the synthesis and purification of this compound. By following the outlined experimental protocols and purification strategies, researchers can reliably produce this important bifunctional linker in high purity for a wide range of applications in bioconjugation, drug delivery, and materials science. The provided characterization data serves as a benchmark for verifying the successful synthesis of the target compound and its intermediates.
Navigating the Aqueous Environment: A Technical Guide to the Solubility and Stability of Bis-aminooxy-PEG2
For researchers, scientists, and drug development professionals, understanding the behavior of bifunctional linkers in aqueous media is paramount for the successful design and implementation of bioconjugation strategies. This in-depth technical guide focuses on the core physicochemical properties of Bis-aminooxy-PEG2, a versatile homobifunctional crosslinker, providing insights into its solubility and stability in aqueous buffers. This document offers a compilation of available data, detailed experimental protocols, and visual guides to aid in the effective use of this reagent.
This compound, with its two terminal aminooxy groups separated by a short polyethylene glycol (PEG) spacer, is a valuable tool for crosslinking and modifying biomolecules containing aldehyde or ketone functionalities through the formation of stable oxime bonds. The inherent hydrophilicity of the PEG spacer generally imparts good aqueous solubility, a critical attribute for most biological applications. However, the stability of the aminooxy groups and the resulting oxime linkage is highly dependent on the specific conditions of the aqueous environment, such as pH and temperature.
Solubility Profile
Qualitative Solubility: Product datasheets indicate that this compound is soluble in water, as well as in common organic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). A structurally similar compound, 1,2-Bis(2-aminoethoxy)ethane, which lacks the terminal oxygen atoms of the aminooxy groups, is reported to be completely miscible with water. This suggests that this compound possesses high aqueous solubility.
Factors Influencing Solubility: The solubility of PEG-containing molecules in aqueous solutions is influenced by several factors:
-
pH: The aminooxy group is weakly basic and can be protonated at acidic pH. The protonated form is expected to have enhanced water solubility.
-
Temperature: The solubility of short-chain PEGs in water can be temperature-dependent, though significant changes are more commonly observed with longer PEG chains. For short PEGs, solubility is generally high across a wide range of temperatures typically used in biological experiments (4°C to 37°C).
-
Buffer Salts: The presence of salts in buffer solutions can influence solubility. High salt concentrations can lead to a "salting-out" effect, potentially reducing the solubility of PEG compounds.
Table 1: Summary of this compound Solubility
| Solvent | Solubility | Remarks |
| Water | Soluble | High solubility is expected based on structural analogues. Quantitative data is pending experimental determination. |
| Aqueous Buffers (e.g., PBS, Acetate) | Expected to be Soluble | Solubility may be influenced by pH and salt concentration. |
| DMSO | Soluble | A common solvent for preparing stock solutions. |
| DMF | Soluble | Another common solvent for preparing stock solutions. |
Stability in Aqueous Buffers
The stability of this compound in aqueous buffers is a critical consideration for its storage and use in bioconjugation reactions. The primary points of potential degradation are the aminooxy groups and the ether linkages within the PEG spacer. Furthermore, the stability of the oxime bond formed upon reaction with a carbonyl compound is of paramount importance for the integrity of the resulting conjugate.
The aminooxy group is generally more stable than a primary amine to oxidation but can be susceptible to degradation under certain conditions. The decomposition of hydroxylamine, the parent compound of the aminooxy group, is known to be accelerated by heat, high pH, and the presence of metal ions.
The oxime linkage is significantly more stable than imine (Schiff base) and hydrazone linkages, particularly at neutral and slightly acidic pH.[1] However, the oxime bond is susceptible to hydrolysis under strongly acidic conditions. Studies on oxime-containing hydrogels have shown stability for over 55 hours at pH 3, but degradation at pH 2. The hydrolysis of oximes is acid-catalyzed.
Table 2: Stability Profile of this compound and Resulting Oxime Linkage
| Condition | Effect on this compound (pre-conjugation) | Effect on Oxime Linkage (post-conjugation) |
| Acidic pH (e.g., pH < 4) | Potential for slow degradation of the aminooxy group. | Susceptible to acid-catalyzed hydrolysis. |
| Neutral pH (e.g., pH 6.5-7.5) | Generally stable. | Highly stable. |
| Alkaline pH (e.g., pH > 8) | Increased potential for degradation of the aminooxy group. | Generally stable, but less so than at neutral pH. |
| Elevated Temperature | Can accelerate the degradation of the aminooxy group. | Can accelerate hydrolysis, particularly at non-optimal pH. |
| Oxidizing Agents | The PEG backbone can be susceptible to oxidative degradation. | The PEG backbone is the primary site of oxidative attack. |
| Presence of Metal Ions | Can catalyze the decomposition of the aminooxy group. | Can potentially catalyze degradation of the PEG chain. |
Experimental Protocols
To assist researchers in evaluating the solubility and stability of this compound for their specific applications, the following detailed experimental protocols are provided as a guide.
Protocol 1: Determination of Aqueous Solubility
This protocol provides a method for determining the quantitative solubility of this compound in a specific aqueous buffer.
Materials:
-
This compound
-
Aqueous buffer of choice (e.g., 100 mM sodium phosphate, pH 7.4)
-
Vortex mixer
-
Thermostatically controlled shaker/incubator
-
Centrifuge
-
Analytical balance
-
HPLC system with a suitable detector (e.g., ELSD, CAD, or RI) or a quantitative NMR method.
Procedure:
-
Prepare a series of saturated solutions by adding an excess amount of this compound to a known volume of the desired aqueous buffer in separate vials.
-
Equilibrate the vials at different temperatures (e.g., 4°C, 25°C, 37°C) in a shaker/incubator for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.
-
Carefully collect a known volume of the supernatant from each vial, ensuring no solid particles are transferred.
-
Dilute the supernatant with the same buffer to a concentration within the linear range of the analytical method.
-
Quantify the concentration of this compound in the diluted supernatant using a pre-validated HPLC or NMR method with a standard curve.
-
Calculate the original concentration in the saturated solution to determine the solubility at each temperature.
Protocol 2: Stability Assessment via Forced Degradation Studies
This protocol outlines a forced degradation study to identify potential degradation pathways and to develop a stability-indicating analytical method.
Materials:
-
This compound
-
Aqueous buffers at different pH values (e.g., 0.1 M HCl for acidic, phosphate buffer pH 7.4 for neutral, 0.1 M NaOH for basic)
-
Hydrogen peroxide (3% v/v) for oxidative stress
-
Temperature-controlled ovens/water baths
-
Photostability chamber
-
HPLC-UV/MS or LC-MS system
-
NMR spectrometer
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., water or DMSO) at a known concentration.
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at a set temperature (e.g., 60°C).
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at room temperature.
-
Oxidative Degradation: Mix the stock solution with 3% H2O2 and incubate at room temperature.
-
Thermal Degradation: Incubate the stock solution (in a neutral buffer) at an elevated temperature (e.g., 60°C).
-
Photostability: Expose the stock solution (in a neutral buffer) to light in a photostability chamber according to ICH guidelines.
-
-
Time Points: Withdraw aliquots from each stress condition at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).
-
Sample Quenching: Neutralize the acid and base hydrolysis samples.
-
Analysis:
-
Analyze the samples by a suitable stability-indicating method, such as reverse-phase HPLC with UV and/or mass spectrometric detection.
-
Monitor the decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products.
-
Characterize the major degradation products using LC-MS/MS and/or NMR.
-
-
Data Evaluation: Calculate the percentage of degradation over time for each condition to determine the relative stability.
Visualizing Core Concepts
To further clarify the chemical principles and experimental workflows discussed, the following diagrams are provided.
References
A Technical Guide to Homobifunctional PEG Linkers: Core Features and Applications in Drug Development
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the key features of homobifunctional polyethylene glycol (PEG) linkers, versatile tools in bioconjugation, and drug development. This document provides a comprehensive overview of their structure, properties, and applications, with a focus on quantitative data, detailed experimental protocols, and visual representations of relevant workflows and reaction mechanisms.
Core Features of Homobifunctional PEG Linkers
Homobifunctional PEG linkers are characterized by a polyethylene glycol chain with identical reactive functional groups at both ends, following a general structure of X-PEG-X.[1][2][3] The PEG backbone imparts several advantageous physicochemical properties to these linkers, making them invaluable in the modification of proteins, peptides, nanoparticles, and other biologically relevant molecules.[4][5]
Key Physicochemical Properties:
-
Water Solubility: The repeating ethylene oxide units of the PEG chain are highly hydrophilic, rendering these linkers soluble in aqueous solutions and a variety of organic solvents. This property is crucial for improving the solubility of hydrophobic drugs and biomolecules.
-
Biocompatibility: PEG is well-known for its low toxicity and minimal immunogenicity, making it a suitable material for in vivo applications.
-
Flexibility: The PEG chain is highly flexible, which can be advantageous in applications requiring specific spatial orientations of the conjugated molecules.
-
Stealth Properties: The hydration shell formed around the PEG chain can shield conjugated molecules from enzymatic degradation and recognition by the immune system, thereby prolonging their circulation time in the body.
The properties of homobifunctional PEG linkers can be tuned by varying the length (molecular weight) of the PEG chain and the nature of the terminal functional groups. A wide array of reactive groups are commercially available, enabling a diverse range of conjugation chemistries.
Quantitative Data Summary
The selection of a homobifunctional PEG linker is often guided by the desired length of the spacer arm and the reactivity of the terminal groups. The following tables summarize key quantitative parameters for common homobifunctional PEG linkers.
Table 1: Common Homobifunctional PEG Linker Terminal Groups and Their Reactive Partners
| Terminal Functional Group | Reactive Partner | Resulting Linkage |
| N-Hydroxysuccinimide (NHS) Ester | Primary Amines (-NH₂) | Amide |
| Maleimide | Thiols/Sulfhydryls (-SH) | Thioether |
| Aldehyde | Primary Amines (-NH₂) | Imine (reducible to a stable secondary amine) |
| Azide (-N₃) | Alkynes | Triazole (via Click Chemistry) |
| Carboxylic Acid (-COOH) | Primary Amines (-NH₂) | Amide (requires activation, e.g., with EDC/NHS) |
| Amine (-NH₂) | Activated Carboxylic Acids (e.g., NHS esters) | Amide |
| Thiol (-SH) | Maleimides, Haloacetyls | Thioether |
Table 2: Typical Reaction Conditions for Common Homobifunctional PEG Linker Conjugations
| Linker Type | Molar Excess of Linker | pH Range | Typical Reaction Time | Typical Temperature |
| NHS-PEG-NHS | 10 to 50-fold | 7.0 - 8.5 | 30 - 60 minutes | Room Temperature |
| Maleimide-PEG-Maleimide | 10 to 20-fold | 6.5 - 7.5 | 2 - 4 hours | Room Temperature |
| Aldehyde-PEG-Aldehyde | 5 to 20-fold | 5.5 - 6.5 (Schiff base formation) | 1 - 2 hours (Schiff base), 2 - 4 hours (reduction) | Room Temperature |
| Azide-PEG-Azide (CuAAC) | 1:1 to 1.5:1 (Azide:Alkyne) | 4.0 - 12.0 | 30 minutes - 48 hours | Room Temperature to 50°C |
Experimental Protocols
This section provides detailed methodologies for key experiments involving common homobifunctional PEG linkers.
NHS-PEG-NHS Conjugation to a Protein
This protocol describes the crosslinking of a protein containing primary amines using an NHS-PEG-NHS linker.
Materials:
-
Protein of interest
-
NHS-PEG-NHS linker
-
Conjugation Buffer: 100 mM Sodium Bicarbonate buffer, pH 8.5 (or other amine-free buffer at pH 7-8.5)
-
Anhydrous DMSO or DMF
-
Quenching Buffer: 1 M Tris-HCl, pH 7.5 or 1 M glycine
-
Purification system (e.g., size-exclusion chromatography (SEC) or dialysis cassettes)
Procedure:
-
Protein Preparation: Dissolve the protein in the conjugation buffer to a final concentration of 1-10 mg/mL.
-
Linker Preparation: Immediately before use, allow the NHS-PEG-NHS vial to equilibrate to room temperature. Dissolve the linker in a small amount of anhydrous DMSO or DMF and then dilute to the desired concentration with the conjugation buffer.
-
Conjugation Reaction: Add a 10 to 50-fold molar excess of the dissolved NHS-PEG-NHS linker to the protein solution. Gently mix and incubate for 30-60 minutes at room temperature or 2 hours at 4°C.
-
Quenching: Add the quenching buffer to a final concentration of 50-100 mM to stop the reaction and consume any unreacted linker.
-
Purification: Remove excess linker and byproducts using SEC or dialysis.
-
Characterization: Analyze the conjugate using SDS-PAGE (to observe the increase in molecular weight) and other relevant analytical techniques.
Maleimide-PEG-Maleimide Conjugation to a Thiol-Containing Peptide
This protocol details the crosslinking of a peptide containing free sulfhydryl groups using a Maleimide-PEG-Maleimide linker.
Materials:
-
Thiol-containing peptide
-
Maleimide-PEG-Maleimide linker
-
Conjugation Buffer: PBS buffer, pH 7.0 (or other thiol-free buffer at pH 6.5-7.5)
-
Anhydrous DMSO or DMF
-
Purification system (e.g., SEC or dialysis)
Procedure:
-
Peptide Preparation: Dissolve the peptide in the conjugation buffer. If the peptide has disulfide bonds, they must be reduced prior to conjugation.
-
Linker Preparation: Immediately before use, dissolve the Maleimide-PEG-Maleimide linker in anhydrous DMSO or DMF to create a stock solution.
-
Conjugation Reaction: Add a 10 to 20-fold molar excess of the linker stock solution to the peptide solution. Gently mix and incubate for 2-4 hours at room temperature or overnight at 4°C.
-
Purification: Purify the conjugate from excess linker and unreacted peptide using SEC or dialysis.
-
Characterization: Characterize the final product using techniques such as mass spectrometry to confirm successful conjugation.
Aldehyde-PEG-Aldehyde Conjugation via Reductive Amination
This protocol outlines the conjugation of an Aldehyde-PEG-Aldehyde linker to a molecule containing primary amines, followed by reduction to a stable secondary amine linkage.
Materials:
-
Amine-containing molecule
-
Aldehyde-PEG-Aldehyde linker
-
Conjugation Buffer: 100 mM Sodium Phosphate Buffer, pH 6.5
-
Sodium Cyanoborohydride (NaBH₃CN) solution (5 M in 1 N NaOH, freshly prepared)
-
Quenching Buffer: 1 M Tris-HCl, pH 7.5 or 1 M glycine
-
Purification system (e.g., SEC or dialysis)
Procedure:
-
Molecule Preparation: Dissolve the amine-containing molecule in the conjugation buffer.
-
Linker Preparation: Dissolve the Aldehyde-PEG-Aldehyde linker in the conjugation buffer.
-
Schiff Base Formation: Add a 5 to 20-fold molar excess of the linker solution to the molecule solution. Mix gently and allow the reaction to proceed for 1-2 hours at room temperature to form the Schiff base.
-
Reduction: Add the sodium cyanoborohydride solution to the reaction mixture to a final concentration of 20-50 mM. Incubate for an additional 2-4 hours at room temperature.
-
Quenching: Add the quenching buffer to stop the reaction.
-
Purification: Purify the conjugate using SEC or dialysis.
-
Characterization: Analyze the conjugate to confirm the formation of the stable secondary amine linkage.
Azide-PEG-Azide Conjugation via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes a "click chemistry" reaction for crosslinking two alkyne-containing molecules using an Azide-PEG-Azide linker.
Materials:
-
Alkyne-containing molecule
-
Azide-PEG-Azide linker
-
Copper(II) Sulfate (CuSO₄)
-
Reducing Agent (e.g., Sodium Ascorbate)
-
Copper Ligand (e.g., THPTA or TBTA)
-
Solvent (e.g., DMSO, t-BuOH/H₂O mixture)
Procedure:
-
Reactant Preparation: Dissolve the alkyne-containing molecule and the Azide-PEG-Azide linker in the chosen solvent.
-
Catalyst Preparation: Prepare a premix of CuSO₄ and the copper ligand.
-
Conjugation Reaction: To the solution of the alkyne and azide, add the copper/ligand premix. Initiate the reaction by adding the reducing agent. Stir the mixture at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction using an appropriate analytical technique (e.g., LC-MS or TLC).
-
Purification: Once the reaction is complete, purify the product to remove the copper catalyst and any unreacted starting materials.
Mandatory Visualizations
Reaction Mechanisms
The following diagrams illustrate the chemical reactions for the conjugation of common homobifunctional PEG linkers.
Experimental Workflow: Antibody-Drug Conjugate (ADC) Development
Homobifunctional PEG linkers are instrumental in the development of ADCs, where a cytotoxic drug is attached to a monoclonal antibody. The following workflow illustrates the key steps in creating an ADC using a homobifunctional PEG linker.
Conclusion
Homobifunctional PEG linkers are indispensable tools in modern bioconjugation and drug delivery. Their unique combination of water solubility, biocompatibility, and chemical versatility allows for the creation of sophisticated biomolecular constructs with enhanced therapeutic properties. A thorough understanding of their key features, quantitative parameters, and experimental protocols is crucial for researchers and scientists aiming to leverage these powerful molecules in their drug development endeavors. The continued innovation in PEG linker chemistry promises to further expand their applications and impact on the future of medicine.
References
- 1. Click Chemistry [organic-chemistry.org]
- 2. Homobifunctional Linear PEGs - CD Bioparticles [cd-bioparticles.net]
- 3. Homobifunctional PEG Derivatives - JenKem Technology USA [jenkemusa.com]
- 4. PEG Linkers & Their Applications | Biopharma PEG [biochempeg.com]
- 5. cdn.technologynetworks.com [cdn.technologynetworks.com]
An In-depth Technical Guide to Oxime Ligation Chemistry for Beginners
For Researchers, Scientists, and Drug Development Professionals
Oxime ligation is a robust and highly selective bioorthogonal reaction that has become an indispensable tool in chemical biology, drug development, and materials science. This guide provides a comprehensive overview of the core principles of oxime ligation, detailed experimental protocols, and quantitative data to enable researchers to effectively apply this versatile chemistry in their work.
Core Principles of Oxime Ligation
Oxime ligation is a chemoselective reaction between an aminooxy-functionalized molecule and an aldehyde or ketone to form a stable oxime bond.[1][2] This reaction is classified as a "click" chemistry due to its high efficiency, mild reaction conditions, and the absence of interfering side reactions with other functional groups found in biological systems.[3][4] The exceptional stability of the resulting oxime linkage, particularly when compared to imines and hydrazones, makes it ideal for creating long-lasting bioconjugates.[5]
The reaction proceeds optimally under slightly acidic conditions (pH 4-5); however, it can also be performed at neutral pH, which is crucial for applications involving sensitive biological molecules. The rate of oxime formation can be significantly accelerated by nucleophilic catalysts, such as aniline and its derivatives.
Reaction Mechanism
The formation of an oxime involves a two-step mechanism:
-
Nucleophilic Attack: The nitrogen atom of the aminooxy group performs a nucleophilic attack on the carbonyl carbon of the aldehyde or ketone, forming a tetrahedral intermediate.
-
Dehydration: The tetrahedral intermediate then undergoes dehydration (loss of a water molecule) to form the stable C=N-O oxime bond.
The overall reaction is an equilibrium process, but the formation of the stable oxime product is highly favored.
Quantitative Data for Oxime Ligation Reactions
The efficiency of oxime ligation is influenced by several factors, including the choice of reactants, catalyst, and reaction conditions. The following tables summarize key quantitative data to aid in the design and optimization of oxime ligation experiments.
Table 1: Comparison of Catalysts for Oxime Ligation
| Catalyst | Aldehyde/Ketone | Aminooxy Compound | Catalyst Concentration (mM) | pH | Solvent | Observed Rate Constant (k_obs) (M⁻¹s⁻¹) | Reference |
| Aniline | Benzaldehyde | Aminooxyacetyl-peptide | 100 | 7.0 | 0.3 M Na Phosphate | 8.2 | |
| Aniline | Citral | Aminooxy-dansyl | 50 | 7.3 | Phosphate Buffer | 10.3 | |
| m-Phenylenediamine | Citral | Aminooxy-dansyl | 50 | 7.3 | Phosphate Buffer | 27.0 | |
| m-Phenylenediamine | Citral | Aminooxy-dansyl | 500 | 7.3 | Phosphate Buffer | >100 | |
| p-Phenylenediamine | Protein-aldehyde | Aminooxy-functionalized PEG | 2 | 7.0 | Not Specified | 120-fold faster than uncatalyzed | |
| Aniline | Protein-aldehyde | Aminooxy-functionalized PEG | 2 | 7.0 | Not Specified | 6.3-fold faster than uncatalyzed |
Table 2: Influence of Reactant Structure on Reaction Rate
| Aldehyde/Ketone | Aminooxy Compound | Catalyst (Concentration) | pH | Solvent | Observed Rate Constant (k_obs) (M⁻¹s⁻¹) | Reference |
| Dodecanal | Aminooxy-dansyl | Aniline (50 mM) | 7.3 | Phosphate Buffer | 48.6 | |
| Citral | Aminooxy-dansyl | Aniline (50 mM) | 7.3 | Phosphate Buffer | 10.3 | |
| 2-Pentanone | Aminooxy-dansyl | Aniline (100 mM) | 7.5 | Tris-HCl | 0.082 |
Table 3: Effect of pH on Aniline-Catalyzed Oxime Ligation
| pH | Reactants | Catalyst | Rate Enhancement (vs. uncatalyzed) | Reference |
| 4.5 | Peptide-aldehyde and aminooxy-peptide | Aniline (100 mM) | Up to 400-fold | |
| 7.0 | Peptide-aldehyde and aminooxy-peptide | Aniline (100 mM) | Up to 40-fold |
Key Experimental Protocols
This section provides detailed methodologies for common applications of oxime ligation.
General Protocol for Protein Labeling with a Small Molecule
This protocol describes the labeling of a protein containing a carbonyl group with an aminooxy-functionalized small molecule (e.g., a fluorescent dye).
Materials:
-
Protein with an accessible aldehyde or ketone group (10 µM solution)
-
Aminooxy-functionalized small molecule (e.g., Aminooxy-Alexa Fluor® 488) (13 µM solution)
-
Aniline stock solution (1 M in DMSO)
-
Sodium phosphate buffer (0.1 M, pH 7.0)
Procedure:
-
Prepare a 10 µM solution of the carbonyl-containing protein in 0.1 M sodium phosphate buffer (pH 7.0).
-
Prepare a 13 µM solution of the aminooxy-functionalized small molecule in the same buffer.
-
To the protein solution, add the aminooxy-functionalized small molecule solution.
-
Initiate the reaction by adding the aniline stock solution to a final concentration of 100 mM.
-
Incubate the reaction mixture at room temperature.
-
Monitor the progress of the reaction by a suitable analytical method, such as RP-HPLC or UV-Vis spectroscopy.
-
Once the reaction is complete, purify the labeled protein using standard techniques (e.g., size-exclusion chromatography) to remove excess reagents.
Protocol for Antibody-Drug Conjugate (ADC) Synthesis
This protocol outlines the conjugation of an alkoxy-amine functionalized drug to an antibody containing a p-acetylphenylalanine (pAcPhe) unnatural amino acid.
Materials:
-
Antibody (Fab or IgG) containing pAcPhe (66.7 - 100 µM solution)
-
Alkoxy-amine-functionalized drug (e.g., auristatin derivative)
-
Acetate buffer (100 mM, pH 4.5)
Procedure:
-
Prepare a solution of the antibody containing pAcPhe in 100 mM acetate buffer (pH 4.5). For Fab fragments, a concentration of 100 µM (5 mg/mL) is typical, while for IgG, 66.7 µM (10 mg/mL) is used.
-
Add the alkoxy-amine-functionalized drug to the antibody solution in a 20- to 30-fold molar excess.
-
Incubate the reaction mixture at 37°C for 1-4 days.
-
Monitor the conjugation efficiency using SDS-PAGE and mass spectrometry.
-
Purify the resulting ADC using protein A chromatography or size-exclusion chromatography to remove the unreacted drug and other impurities.
Protocol for Protein Immobilization on a Surface
This protocol describes the immobilization of a protein with an N-terminal aldehyde group onto an aminooxy-functionalized surface.
Materials:
-
Protein with an N-terminal glyoxylyl group (aldehyde)
-
Aminooxy-functionalized glass slides or other surfaces
-
Phosphate-buffered saline (PBS), pH 7.4
-
Blocking buffer (e.g., PBS with 1% BSA)
Procedure:
-
Preparation of Aldehyde-Modified Protein:
-
Generate an N-terminal glyoxylyl group on the protein of interest. This can be achieved by treating a protein with an N-terminal serine or threonine with sodium periodate.
-
Dissolve the protein in PBS.
-
Add sodium periodate solution to a final concentration of 1-2 mM.
-
Incubate the reaction in the dark for 15-30 minutes at room temperature.
-
Purify the aldehyde-modified protein using a desalting column to remove excess periodate.
-
-
Immobilization Reaction:
-
Prepare a solution of the aldehyde-modified protein in PBS.
-
Immerse the aminooxy-functionalized slides in the protein solution.
-
Incubate for 2-4 hours at room temperature or overnight at 4°C to allow for the oxime ligation to occur.
-
-
Blocking and Washing:
-
After incubation, remove the slides from the protein solution and wash them with PBS to remove non-covalently bound protein.
-
Immerse the slides in a blocking buffer for 1 hour at room temperature to block any remaining reactive sites.
-
Rinse the slides with deionized water and dry under a gentle stream of nitrogen.
-
Visualizing Workflows and Relationships
Graphviz diagrams are provided to illustrate key concepts and workflows in oxime ligation chemistry.
References
- 1. benchchem.com [benchchem.com]
- 2. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of site-specific antibody-drug conjugates using unnatural amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Application of Post Solid-Phase Oxime Ligation to Fine-Tune Peptide–Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
The Application of Bis-aminooxy-PEG2 in Protein Modification: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The precise chemical modification of proteins is a cornerstone of modern biotechnology and pharmaceutical development. Among the arsenal of bioconjugation techniques, oxime ligation has emerged as a robust and versatile method for its high specificity and biocompatibility. At the heart of this chemistry are bifunctional linkers, such as bis-aminooxy-PEG2, which enable the covalent attachment of polyethylene glycol (PEG) chains to proteins. This process, known as PEGylation, can significantly enhance the therapeutic properties of proteins by improving their pharmacokinetic profiles, increasing stability, and reducing immunogenicity.[1] This technical guide provides a comprehensive overview of the applications of this compound in protein modification, with a focus on quantitative data, detailed experimental protocols, and visual workflows to aid researchers in this field.
This compound is a homobifunctional crosslinker featuring two aminooxy groups at either end of a short, two-unit polyethylene glycol chain.[2][3][4] The aminooxy group (-O-NH2) is a powerful nucleophile that chemoselectively reacts with aldehydes and ketones to form a stable oxime bond (-O-N=C-).[5] This reaction is bioorthogonal, meaning it proceeds efficiently under mild, physiological conditions without interfering with native protein functional groups. The PEG linker itself imparts increased hydrophilicity and biocompatibility to the resulting conjugate.
Core Principles: The Oxime Ligation Reaction
The fundamental reaction enabling the use of this compound is oxime ligation. This reaction involves the condensation of an aminooxy group with a carbonyl group (aldehyde or ketone) to form an oxime linkage. The reaction is highly efficient and chemoselective, proceeding readily in aqueous environments.
Several factors influence the rate of oxime ligation, including the reactivity of the carbonyl substrate, the pH of the reaction medium, and the presence of catalysts. Aldehydes are generally more reactive than ketones due to the greater electrophilicity of the aldehyde carbonyl carbon. The reaction is also catalyzed by aniline and its derivatives, such as p-phenylenediamine, which can significantly accelerate the rate of oxime formation, particularly at neutral pH.
dot graph Oxime_Ligation_Mechanism { rankdir=LR; node [shape=box, style=filled, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#34A853"];
Protein_Aldehyde [label="Protein with Aldehyde/Ketone Group"]; Bis_Aminooxy_PEG2 [label="this compound"]; Intermediate [label="Tetrahedral Intermediate", shape=ellipse, fillcolor="#FBBC05"]; PEGylated_Protein [label="PEGylated Protein (Oxime Bond)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Water [label="H₂O", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
Protein_Aldehyde -> Intermediate [label="+"]; Bis_Aminooxy_PEG2 -> Intermediate; Intermediate -> PEGylated_Protein [label="- H₂O"]; Intermediate -> Water; } caption: "Mechanism of Oxime Ligation with this compound."
Quantitative Data on Oxime Ligation
The efficiency and kinetics of oxime ligation are critical parameters for successful protein modification. The following tables summarize key quantitative data gathered from various studies.
Table 1: Kinetic Data for Oxime Ligation with Different Carbonyl Substrates and Catalysts
| Carbonyl Substrate | Catalyst (Concentration) | pH | Observed Rate Constant (k_obs) (M⁻¹s⁻¹) | Reference(s) |
| Benzaldehyde | Aniline (100 mM) | 7.0 | 8.2 | |
| Citral (Conjugated Aldehyde) | Aniline (50 mM) | 7.3 | 10.3 | |
| Citral (Conjugated Aldehyde) | m-Phenylenediamine (50 mM) | 7.3 | 27.0 | |
| Citral (Conjugated Aldehyde) | m-Phenylenediamine (500 mM) | 7.3 | >100 | |
| 2-Pentanone (Ketone) | Aniline (100 mM) | 7.5 | 0.082 |
Table 2: Influence of pH on Oxime Ligation and Bond Stability
| pH | Reaction Rate | Oxime Bond Stability | Notes | Reference(s) |
| 4-5 | Optimal | High | Acid-catalyzed reaction. | |
| 6.5-7.5 | Slower (catalyst recommended) | Very High | Most common for biological applications. | |
| > 8 | Slower | High | - | |
| Acidic (e.g., pH 5.0) | - | Accelerated hydrolysis (context-dependent) | Can be exploited for pH-responsive drug release. | |
| Neutral (e.g., pH 7.4) | - | Generally stable | Half-life can be very long (e.g., months). |
Experimental Protocols
This section provides detailed methodologies for the key steps involved in protein modification using this compound.
Protocol 1: Site-Specific Introduction of an Aldehyde Group at the N-terminus
This protocol describes the conversion of an N-terminal serine residue to a glyoxylyl group (an aldehyde) using sodium periodate.
Materials:
-
Protein with an N-terminal serine residue
-
Sodium periodate (NaIO₄)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Desalting column (e.g., Sephadex G-25)
-
Reaction buffer (e.g., 0.1 M sodium phosphate, pH 7.0)
Procedure:
-
Dissolve the protein in the reaction buffer to a final concentration of 1-5 mg/mL.
-
Prepare a fresh solution of sodium periodate in the same buffer.
-
Add the sodium periodate solution to the protein solution to a final concentration of 1-2 mM.
-
Incubate the reaction mixture in the dark for 15-30 minutes at room temperature.
-
To remove excess sodium periodate and byproducts, pass the reaction mixture through a desalting column equilibrated with PBS.
-
Collect the protein-containing fractions. The protein now possesses an N-terminal glyoxylyl group and is ready for conjugation.
Protocol 2: Protein PEGylation via Oxime Ligation
This protocol details the conjugation of the aldehyde-modified protein with this compound.
Materials:
-
Aldehyde-modified protein
-
This compound
-
Reaction buffer (e.g., 0.1 M sodium phosphate, pH 7.0)
-
Aniline or p-phenylenediamine (optional catalyst)
Procedure:
-
Dissolve the aldehyde-modified protein in the reaction buffer.
-
Dissolve this compound in the same buffer to a desired stock concentration.
-
Add a 10- to 50-fold molar excess of this compound to the protein solution.
-
If using a catalyst, add aniline or p-phenylenediamine to a final concentration of 10-100 mM.
-
Incubate the reaction mixture at room temperature for 2-16 hours with gentle agitation. The reaction progress can be monitored by SDS-PAGE, which will show a shift in the molecular weight of the PEGylated protein.
-
Upon completion, the reaction mixture is ready for purification.
Protocol 3: Purification of the PEGylated Protein
Purification is essential to remove unreacted protein, excess PEG reagent, and any byproducts. A combination of chromatographic techniques is often employed.
A. Size-Exclusion Chromatography (SEC)
SEC separates molecules based on their hydrodynamic radius. PEGylation increases the size of the protein, allowing for its separation from the smaller, unreacted protein.
Materials:
-
SEC column (e.g., Superdex 200 or similar)
-
SEC running buffer (e.g., PBS, pH 7.4)
-
HPLC or FPLC system
Procedure:
-
Equilibrate the SEC column with the running buffer.
-
Load the reaction mixture onto the column.
-
Elute with the running buffer at a constant flow rate.
-
Collect fractions and analyze them by SDS-PAGE and UV absorbance to identify the fractions containing the purified PEGylated protein.
B. Hydrophobic Interaction Chromatography (HIC)
HIC separates proteins based on their hydrophobicity. PEGylation can alter the surface hydrophobicity of a protein, which can be exploited for purification.
Materials:
-
HIC column (e.g., Butyl or Phenyl Sepharose)
-
Binding buffer (high salt concentration, e.g., 1-2 M ammonium sulfate in phosphate buffer)
-
Elution buffer (low salt concentration, e.g., phosphate buffer without ammonium sulfate)
-
HPLC or FPLC system
Procedure:
-
Equilibrate the HIC column with the binding buffer.
-
Add ammonium sulfate to the sample to match the salt concentration of the binding buffer.
-
Load the sample onto the column.
-
Wash the column with the binding buffer to remove unbound molecules.
-
Elute the bound proteins using a decreasing salt gradient.
-
Collect fractions and analyze to identify the purified PEGylated protein.
Protocol 4: Characterization by Mass Spectrometry
Mass spectrometry is a powerful tool to confirm the identity and homogeneity of the PEGylated protein.
Procedure:
-
Prepare the purified PEGylated protein sample for mass spectrometry analysis. This may involve buffer exchange into a volatile buffer (e.g., ammonium acetate).
-
Analyze the sample using an electrospray ionization time-of-flight (ESI-TOF) mass spectrometer or a similar high-resolution instrument.
-
The resulting mass spectrum will show a distribution of peaks corresponding to the heterogeneous nature of the PEG polymer. Deconvolution of the spectrum will provide the average molecular weight of the PEGylated protein, confirming the successful conjugation.
Applications and Workflows
The versatility of this compound lends itself to a variety of applications in protein modification.
Site-Specific Protein PEGylation
Site-specific PEGylation aims to attach a PEG chain to a predetermined location on a protein, thereby preserving its biological activity. The use of this compound in conjunction with methods for introducing a unique carbonyl group on the protein surface allows for such precise modification.
Antibody-Drug Conjugate (ADC) Synthesis
This compound can serve as a linker to attach cytotoxic drugs to antibodies, creating ADCs for targeted cancer therapy. The antibody is first modified to introduce a carbonyl group, often by oxidizing the carbohydrate moieties in the Fc region. A drug molecule functionalized with an aminooxy group can then be conjugated to the antibody via the this compound linker.
Conclusion
This compound is a valuable tool for the site-specific modification of proteins. The underlying oxime ligation chemistry offers high selectivity and stability, making it ideal for a range of applications, from improving the therapeutic properties of proteins through PEGylation to the construction of complex bioconjugates like ADCs. By understanding the quantitative aspects of the reaction and following detailed experimental protocols, researchers can effectively harness the power of this compound to advance their scientific and drug development goals.
References
- 1. benchchem.com [benchchem.com]
- 2. PEGylated protein separation using different hydrophobic interaction supports: Conventional and monolithic supports - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Site-Specific PEGylation of Therapeutic Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. enovatia.com [enovatia.com]
PEGylation Strategies Using Bifunctional Linkers: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
PEGylation, the process of covalently attaching polyethylene glycol (PEG) chains to a molecule, is a cornerstone strategy in drug development to enhance the therapeutic value of proteins, peptides, antibody fragments, and small molecules.[1][2] This modification can significantly improve a drug's pharmacokinetic and pharmacodynamic properties by increasing its hydrodynamic size, which in turn reduces renal clearance, prolongs circulation half-life, and shields it from proteolytic degradation and the host's immune system.[3][4] Bifunctional PEG linkers, possessing reactive moieties at both ends of the polymer chain, are instrumental in these conjugation strategies, enabling the linkage of a PEG spacer to a target molecule or the crosslinking of two different molecules.[5]
This technical guide provides a comprehensive overview of PEGylation strategies employing bifunctional linkers. It delves into the classification of these linkers, their reaction chemistries, and their impact on drug efficacy. Detailed experimental protocols for key PEGylation and characterization techniques are provided, along with a compilation of quantitative data to aid in the selection and optimization of PEGylation strategies.
Classification of Bifunctional PEG Linkers
Bifunctional PEG linkers can be broadly categorized into two main classes based on the reactivity of their terminal functional groups.
Homobifunctional PEG Linkers
Homobifunctional PEG linkers possess identical reactive groups at both ends of the PEG chain (X-PEG-X). These are primarily used for crosslinking molecules that have the same functional group or for creating polymeric networks. Common reactive groups include N-hydroxysuccinimide (NHS) esters for targeting primary amines and maleimides for targeting sulfhydryl groups.
Heterobifunctional PEG Linkers
Heterobifunctional PEG linkers have two different reactive groups at each terminus (X-PEG-Y). This dual reactivity allows for a more controlled and sequential conjugation of two distinct molecular entities, making them highly versatile for a wide range of applications, including the development of antibody-drug conjugates (ADCs) and the functionalization of nanoparticles. The ability to perform sequential, orthogonal conjugations often leads to higher yields of more defined and stable bioconjugates.
Furthermore, both homobifunctional and heterobifunctional linkers can be designed to be either cleavable or non-cleavable.
-
Non-cleavable Linkers: These form stable, covalent bonds that are not designed to be broken under physiological conditions. They are ideal for applications where long-term stability of the conjugate is desired.
-
Cleavable Linkers: These incorporate a labile bond within the linker that can be broken in response to specific physiological triggers, such as changes in pH, redox potential, or the presence of specific enzymes. This allows for the controlled release of the conjugated molecule at the target site.
Data Presentation: Comparative Analysis
The choice of bifunctional linker and PEGylation strategy significantly impacts the physicochemical and biological properties of the resulting conjugate. The following tables summarize key quantitative data to facilitate comparison.
Table 1: Comparison of Common Bioconjugation Efficiencies
| Bioconjugation Chemistry | Target Functional Group | Typical Molar Excess of Linker | Typical Reaction Time | Typical Conjugation Efficiency (%) | Reference(s) |
| NHS-Ester | Primary Amines (-NH₂) | 5 to 20-fold | 1-2 hours | 30-90% | |
| Maleimide-Thiol | Sulfhydryls (-SH) | 10 to 20-fold | 2-4 hours | 50-95% | |
| Aldehyde/Ketone | Hydrazides/Aminooxy | 10 to 50-fold | 2-24 hours | 40-85% |
Note: Efficiency can vary significantly based on the specific reactants, buffer conditions, and steric hindrance.
Table 2: Impact of PEG Chain Length on Pharmacokinetic Parameters
| Molecule | PEG Molecular Weight (kDa) | Half-life (t½) | Change in Half-life | Reference(s) |
| Unmodified Polymer | 6 | 18 minutes | - | |
| PEG Polymer | 50 | 16.5 hours | 55-fold increase | |
| PEG Polymer | 190 | 24 hours | 80-fold increase | |
| Non-PEGylated Nanoparticles | - | 0.89 hours | - | |
| PEGylated Nanoparticles (Mushroom) | 5 | 15.5 hours | 17.4-fold increase | |
| PEGylated Nanoparticles (Brush) | 5 | 19.5 hours | 21.9-fold increase | |
| PEG-AuNPs | - | 57.0 hours (elimination) | - |
Table 3: Effect of PEGylation on Receptor Binding Affinity
| Molecule | PEG Modification | Receptor/Target | Binding Affinity (Kd/Ki) | Change in Affinity | Reference(s) |
| Anti-p185(HER-2) scFv | None | p185(HER-2) | ~1 nM | - | |
| Anti-p185(HER-2) scFv | 20 kDa PEG | p185(HER-2) | ~5 nM | ~5-fold decrease | |
| Insulin | None | Insulin Receptor | Unchanged | No significant change | |
| Insulin | 5 kDa PEG | Insulin Receptor | Unchanged | No significant change | |
| Curcumin | None | DMPC Liposome | - | - | |
| Curcumin | PEGylated | DMPC Liposome | Strongest binding affinity | Increased affinity |
Note: The impact of PEGylation on binding affinity is highly dependent on the site of attachment and the nature of the interaction.
Table 4: Biodistribution of PEGylated vs. Non-PEGylated Nanoparticles
| Nanoparticle Type | Organ | % Injected Dose/gram (at 24h) | Reference(s) |
| Non-PEGylated Particles | Liver | High accumulation | |
| Non-PEGylated Particles | Spleen | Moderate accumulation | |
| Non-PEGylated Particles | Blood | Undetectable | |
| PEGylated Particles (Brush) | Liver | Decreased vs. Non-PEGylated | |
| PEGylated Particles (Brush) | Spleen | Increased vs. Non-PEGylated | |
| PEGylated Particles (Brush) | Blood | Significantly higher vs. Non-PEGylated | |
| PEG-AuNPs | Spleen | ~30 µg/g | |
| PEG-AuNPs | Liver | ~8 µg/g | |
| PEG-AuNPs | Blood | ~30 µg/g | |
| mPEG-PCL Nanoparticles (non-decorated) | Liver | ~82.5% of dose (at 2h) | |
| mPEG-PCL Nanoparticles (PEG-decorated) | Liver | Significantly reduced vs. non-decorated |
Experimental Protocols
This section provides detailed methodologies for key experiments in PEGylation using bifunctional linkers.
Protocol 1: Amine PEGylation using NHS-Ester Bifunctional Linkers
This protocol describes the conjugation of a molecule containing an N-hydroxysuccinimide (NHS) ester to a protein with accessible primary amines.
Materials:
-
Protein solution in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
Heterobifunctional PEG-NHS ester (e.g., Mal-PEG-NHS)
-
Anhydrous organic solvent (e.g., DMSO or DMF)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)
-
Desalting column or dialysis cassette for purification
Procedure:
-
Protein Preparation: Prepare the protein solution in an appropriate amine-free buffer at a concentration of 1-10 mg/mL. If the protein is in a buffer containing primary amines (e.g., Tris), it must be exchanged into an amine-free buffer.
-
PEG-NHS Ester Solution Preparation: Immediately before use, dissolve the PEG-NHS ester in a small amount of anhydrous DMSO or DMF to create a stock solution (e.g., 10 mM).
-
PEGylation Reaction: Add a 5 to 20-fold molar excess of the dissolved PEG-NHS ester solution to the protein solution while gently vortexing. The final concentration of the organic solvent should be kept below 10% (v/v) to maintain protein stability.
-
Incubation: Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight with gentle stirring.
-
Quenching the Reaction: Stop the reaction by adding a quenching buffer to a final concentration of 50-100 mM. This will consume any unreacted NHS ester. Incubate for 30 minutes at room temperature.
-
Purification: Remove unreacted PEG reagent and byproducts by size-exclusion chromatography (SEC) using a desalting column or by dialysis against a suitable buffer.
-
Characterization: Determine the degree of PEGylation using SDS-PAGE, UV-Vis spectrophotometry, and/or mass spectrometry.
Protocol 2: Thiol PEGylation using Maleimide-Thiol Chemistry
This protocol outlines the conjugation of a maleimide-functionalized PEG linker to a protein containing free sulfhydryl groups.
Materials:
-
Protein with free sulfhydryl groups in a degassed, thiol-free buffer (e.g., PBS, pH 6.5-7.5)
-
Heterobifunctional PEG-Maleimide (e.g., NHS-PEG-Maleimide)
-
Anhydrous organic solvent (e.g., DMSO or DMF)
-
(Optional) Reducing agent (e.g., TCEP)
-
Desalting column for purification
Procedure:
-
Protein Preparation: Dissolve the protein in a degassed, thiol-free buffer at a concentration of 1-10 mg/mL. If the protein contains disulfide bonds that need to be reduced to generate free thiols, add a 10-100x molar excess of TCEP and incubate for 20-30 minutes at room temperature.
-
PEG-Maleimide Solution Preparation: Dissolve the PEG-Maleimide reagent in DMSO or DMF to create a stock solution (e.g., 10 mM).
-
PEGylation Reaction: Add a 10 to 20-fold molar excess of the PEG-Maleimide stock solution to the protein solution.
-
Incubation: Incubate the reaction mixture at room temperature for 2-4 hours or overnight at 4°C.
-
Purification: Purify the conjugate using a desalting column to remove the unreacted maleimide reagent.
-
Characterization: Characterize the conjugate to determine the extent of labeling using methods such as SDS-PAGE and mass spectrometry.
Protocol 3: Purification of PEGylated Proteins by Size-Exclusion Chromatography (SEC-HPLC)
SEC is a common method for separating PEGylated proteins from the native protein and unreacted PEG based on differences in their hydrodynamic radius.
Materials:
-
HPLC system with a UV detector
-
Size-exclusion column suitable for the molecular weight range of the conjugate (e.g., TSKgel G3000SWXL)
-
Mobile phase (e.g., 0.1 M phosphate buffer, 0.1 M Na₂SO₄, pH 6.7)
-
PEGylated protein reaction mixture
Procedure:
-
System Equilibration: Equilibrate the SEC column with the mobile phase at a constant flow rate (e.g., 0.5 mL/min) until a stable baseline is achieved.
-
Sample Preparation: Filter the PEGylation reaction mixture through a 0.22 µm filter.
-
Injection: Inject an appropriate volume of the sample onto the column.
-
Chromatography: Run the chromatography under isocratic conditions. Monitor the elution profile at 280 nm for protein and conjugate detection.
-
Fraction Collection: Collect fractions corresponding to the different peaks (e.g., aggregated conjugate, mono-PEGylated protein, native protein, and free PEG).
-
Analysis: Analyze the collected fractions by SDS-PAGE and mass spectrometry to confirm the identity and purity of the separated species.
Protocol 4: Characterization of PEGylated Proteins
A. SDS-PAGE and Western Blot
SDS-PAGE is used to visualize the increase in molecular weight upon PEGylation.
Procedure:
-
Prepare polyacrylamide gels of an appropriate percentage to resolve the native and PEGylated protein.
-
Mix protein samples with non-reducing Laemmli sample buffer and load onto the gel.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
Stain the gel with Coomassie Brilliant Blue or perform a Western blot.
-
For Western blotting, transfer the proteins to a nitrocellulose membrane.
-
Block the membrane and probe with a primary antibody against the protein of interest or an anti-PEG antibody.
-
Incubate with an appropriate HRP-conjugated secondary antibody and detect using a chemiluminescent substrate.
B. MALDI-TOF Mass Spectrometry
MALDI-TOF MS is a powerful technique to determine the degree of PEGylation.
Procedure:
-
Sample Preparation: Mix the purified PEGylated protein sample with a suitable matrix solution (e.g., sinapinic acid for proteins).
-
Spotting: Spot the mixture onto a MALDI target plate and allow it to dry.
-
Mass Spectrometry: Acquire mass spectra in the appropriate mass range.
-
Data Analysis: The resulting spectrum will show a distribution of peaks corresponding to the un-PEGylated protein and the protein with one, two, or more PEG chains attached. The mass difference between the peaks corresponds to the mass of the attached PEG moiety. The average degree of PEGylation can be calculated from the weighted average of the peak intensities.
Mandatory Visualizations
Logical Relationships and Experimental Workflows
References
- 1. agilent.com [agilent.com]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Research progress on the PEGylation of therapeutic proteins and peptides (TPPs) [frontiersin.org]
- 4. Preferential Interactions and the Effect of Protein PEGylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. heterobifunctional pegs [jenkemusa.com]
Methodological & Application
Application Notes and Protocols for Protein Conjugation Using Bis-aminooxy-PEG2
For Researchers, Scientists, and Drug Development Professionals
Introduction
The covalent conjugation of proteins is a powerful technique for creating novel biomolecules with enhanced therapeutic properties, advanced diagnostic capabilities, or for studying protein-protein interactions. Bis-aminooxy-PEG2 is a homobifunctional crosslinker that facilitates the conjugation of two proteins through a flexible polyethylene glycol (PEG) spacer. This linker contains two aminooxy groups that react with carbonyl groups (aldehydes or ketones) on target proteins to form stable oxime bonds.[1][2] This document provides detailed protocols for the preparation of aldehyde-functionalized proteins and their subsequent conjugation using this compound, along with methods for purification and characterization of the resulting conjugate.
The use of a homobifunctional linker necessitates a sequential two-step conjugation strategy to favor the formation of heterodimers and minimize the production of homodimers.[3] This involves reacting the first aldehyde-containing protein with the this compound linker, purifying the resulting singly-modified intermediate, and then reacting this intermediate with a second aldehyde-containing protein.
Key Features of this compound Conjugation:
-
Stable Oxime Linkage: The oxime bond formed is highly stable under physiological conditions.[1][2]
-
PEG Spacer: The PEG2 spacer enhances the solubility and can reduce the immunogenicity of the resulting conjugate.
-
Controlled Conjugation: The sequential protocol allows for the controlled formation of protein heterodimers.
Experimental Protocols
Generation of Aldehyde Groups on Proteins
For proteins that do not naturally contain aldehyde or ketone groups, they must be introduced prior to conjugation. A common method is the oxidation of N-terminal serine or threonine residues or the modification of carbohydrate moieties on glycoproteins.
Materials:
-
Protein of interest (Protein A and Protein B)
-
Sodium periodate (NaIO₄)
-
Reaction Buffer: 100 mM Sodium Acetate, 150 mM NaCl, pH 5.5
-
Quenching Solution: 1 M Ethylene glycol
-
Desalting column (e.g., Sephadex G-25)
-
Purification Buffer: Phosphate Buffered Saline (PBS), pH 7.4
Protocol for Glycoprotein Oxidation:
-
Dissolve the glycoprotein in Reaction Buffer to a final concentration of 1-10 mg/mL.
-
Add a freshly prepared solution of sodium periodate to the protein solution to a final concentration of 10 mM.
-
Incubate the reaction on ice for 30 minutes in the dark.
-
Quench the reaction by adding ethylene glycol to a final concentration of 20 mM and incubate for 10 minutes on ice.
-
Remove excess periodate and quenching agent by passing the reaction mixture through a desalting column equilibrated with PBS, pH 7.4.
-
Collect the protein-containing fractions and determine the protein concentration.
Sequential Protein-Protein Conjugation using this compound
This protocol outlines the two-step process for conjugating two aldehyde-functionalized proteins (Protein A and Protein B).
Materials:
-
Aldehyde-functionalized Protein A (Ald-Protein A)
-
Aldehyde-functionalized Protein B (Ald-Protein B)
-
This compound
-
Conjugation Buffer: 100 mM Phosphate Buffer, 150 mM NaCl, pH 6.0-7.0
-
Catalyst (optional): Aniline or aniline derivatives (e.g., m-phenylenediamine) at a final concentration of 10-100 mM.
-
Purification columns: Size Exclusion Chromatography (SEC) and/or Ion Exchange Chromatography (IEX)
Step 1: Reaction of Ald-Protein A with this compound
-
Dissolve Ald-Protein A in Conjugation Buffer to a final concentration of 1-5 mg/mL.
-
Prepare a stock solution of this compound in an organic solvent like DMSO.
-
Add a 10- to 50-fold molar excess of this compound to the Ald-Protein A solution. The large excess of the linker drives the reaction towards the formation of the mono-functionalized intermediate (Ald-Protein A-PEG-aminooxy).
-
If using a catalyst, add it to the reaction mixture. Aniline and its derivatives can significantly increase the rate of oxime bond formation, especially at neutral pH.
-
Incubate the reaction at room temperature for 2-4 hours or overnight at 4°C with gentle mixing.
-
Purification of the Intermediate:
-
Separate the mono-functionalized intermediate (Ald-Protein A-PEG-aminooxy) from unreacted Ald-Protein A and excess this compound linker.
-
Size Exclusion Chromatography (SEC) is effective for removing the small molecular weight linker.
-
Ion Exchange Chromatography (IEX) can be used to separate the mono-functionalized protein from the unreacted protein, as the addition of the PEG linker can alter the protein's surface charge.
-
-
Collect and pool the fractions containing the purified Ald-Protein A-PEG-aminooxy intermediate. Buffer exchange into fresh Conjugation Buffer if necessary.
Step 2: Reaction of the Intermediate with Ald-Protein B
-
To the purified Ald-Protein A-PEG-aminooxy intermediate, add Ald-Protein B at a 1:1 or slightly higher molar ratio (e.g., 1:1.2) of intermediate to Ald-Protein B.
-
If a catalyst was used in the first step, it may be added again to facilitate the second ligation.
-
Incubate the reaction at room temperature for 2-4 hours or overnight at 4°C with gentle mixing.
-
Purification of the Final Conjugate (Protein A-PEG-Protein B):
-
The final reaction mixture will contain the desired heterodimer, unreacted Ald-Protein A-PEG-aminooxy, and unreacted Ald-Protein B.
-
SEC can be used to separate the higher molecular weight conjugate from the unreacted components.
-
IEX can also be effective for purification, as the charge of the heterodimer will be different from the starting materials.
-
Data Presentation
Table 1: Recommended Reaction Conditions for Oxime Ligation
| Parameter | Recommended Range | Notes |
| pH | 6.0 - 7.0 | Oxime ligation is most efficient at slightly acidic to neutral pH. |
| Temperature | 4°C - 25°C | Lower temperatures can be used to minimize protein degradation. |
| Protein Concentration | 1 - 10 mg/mL | Higher concentrations can increase reaction rates. |
| Linker:Protein Molar Ratio (Step 1) | 10:1 to 50:1 | A large excess of linker favors mono-functionalization. |
| Intermediate:Protein Molar Ratio (Step 2) | 1:1 to 1:1.2 | A slight excess of the second protein can drive the reaction. |
| Catalyst (optional) | 10 - 100 mM Aniline or derivative | Can significantly accelerate the reaction. |
| Reaction Time | 2 - 16 hours | Monitor reaction progress by SDS-PAGE or HPLC. |
Table 2: Characterization of Protein Conjugates
| Technique | Purpose | Expected Outcome |
| SDS-PAGE | Assess conjugation efficiency and purity | Appearance of a higher molecular weight band corresponding to the conjugate. |
| Size Exclusion Chromatography (SEC) | Determine hydrodynamic radius and purity | A shift to a shorter retention time for the conjugate compared to the individual proteins. |
| Ion Exchange Chromatography (IEX) | Assess purity and separate species | Separation of conjugate from unreacted proteins based on charge differences. |
| Mass Spectrometry (ESI-MS, MALDI-TOF) | Confirm molecular weight | The measured mass should correspond to the sum of the two proteins and the PEG linker. |
| Functional Assays | Determine biological activity | Assess the activity of the conjugated proteins to ensure it is retained. |
Visualizations
Caption: Workflow for sequential protein conjugation using this compound.
Caption: Chemical pathway for heterodimer formation.
References
Application Note: A Step-by-Step Guide to Oxime Bond Formation with Bis-aminooxy-PEG2
Audience: Researchers, scientists, and drug development professionals.
Introduction
Oxime ligation is a robust and highly selective bioorthogonal conjugation reaction that forms a stable oxime bond from the reaction of an aminooxy group with an aldehyde or ketone.[1][2] This chemoselective reaction is a cornerstone in bioconjugation due to the stability of the resulting oxime bond under physiological conditions, especially when compared to imine and hydrazone linkages.[3][4][5] The reaction proceeds under mild aqueous conditions and can be accelerated by acid catalysis, with an optimal pH of approximately 4.5. Aniline and its derivatives can also serve as effective catalysts, enhancing the reaction rate at neutral pH.
Bis-aminooxy-PEG2 is a homobifunctional crosslinker containing two aminooxy groups at the ends of a short polyethylene glycol (PEG) spacer. This reagent is particularly useful for covalently linking two molecules that contain or can be modified to contain aldehyde or ketone moieties. The PEG spacer enhances solubility and can reduce the immunogenicity of the resulting conjugate. This application note provides a detailed protocol for utilizing this compound in oxime bond formation for applications such as creating protein-protein conjugates, antibody-drug conjugates (ADCs), and hydrogels.
Materials and Reagents
-
This compound
-
Aldehyde or ketone-containing molecule(s) (e.g., periodate-oxidized glycoprotein, small molecule drug with a ketone)
-
Conjugation Buffer: 0.1 M Sodium Acetate, pH 4.5-5.5 (for optimal reaction rate) or 0.1 M Phosphate Buffered Saline (PBS), pH 7.4 (for applications requiring physiological pH)
-
Aniline (optional catalyst, prepare a fresh stock solution in reaction buffer)
-
Dimethyl sulfoxide (DMSO) for dissolving water-insoluble components
-
Purification system: Size-Exclusion Chromatography (SEC) or Dialysis cassettes
-
Analytical instruments: UV-Vis Spectrophotometer, SDS-PAGE, Mass Spectrometry
Experimental Protocols
This protocol describes a general procedure for crosslinking two aldehyde-containing molecules (Molecule A and Molecule B) using this compound. The reaction stoichiometry may need to be optimized for specific applications.
1. Preparation of Reagents
a. This compound Stock Solution: To ensure accurate handling, prepare a stock solution of this compound. Dissolve a known quantity of this compound in the chosen Conjugation Buffer to a final concentration of 10-50 mM. If solubility is an issue, a small amount of a co-solvent like DMSO can be used.
b. Carbonyl-Containing Molecules (A and B): Dissolve or dilute the aldehyde or ketone-containing molecules in the Conjugation Buffer to the desired concentration. If the carbonyl groups need to be generated, for example by periodate oxidation of a glycoprotein, follow established protocols for that procedure prior to conjugation.
c. (Optional) Catalyst Solution: Prepare a 100 mM stock solution of aniline in the Conjugation Buffer. The final concentration of aniline in the reaction mixture is typically 10-20 mM.
2. Oxime Ligation Reaction
a. In a microcentrifuge tube, combine Molecule A and Molecule B at the desired molar ratio.
b. Add the this compound stock solution to the mixture of Molecule A and B. A common starting point is a 1:1:1 molar ratio of Molecule A:Molecule B:this compound. The final concentrations of the reactants will depend on their reactivity and should be optimized.
c. (Optional) Catalysis: If using a catalyst, add the aniline stock solution to the reaction mixture to achieve the desired final concentration.
d. Incubate the reaction mixture at room temperature or 37°C. The reaction time can vary from 2 to 24 hours, depending on the pH, temperature, and presence of a catalyst. The progress of the reaction can be monitored by techniques such as SDS-PAGE or mass spectrometry.
3. Purification of the Conjugate
a. Upon completion of the reaction, remove unreacted crosslinker and molecules by Size-Exclusion Chromatography (SEC) or dialysis.
b. For SEC, use a column with a resin that has an appropriate fractionation range for the expected size of the conjugate.
c. For dialysis, use a membrane with a molecular weight cut-off (MWCO) that will retain the conjugate while allowing smaller, unreacted molecules to diffuse out. Dialyze against an appropriate buffer (e.g., PBS) with several buffer changes.
4. Characterization of the Conjugate
a. SDS-PAGE: Analyze the purified conjugate by SDS-PAGE to confirm the formation of the crosslinked product, which should have a higher molecular weight than the individual starting molecules.
b. Mass Spectrometry: Use mass spectrometry (e.g., MALDI-TOF or ESI-MS) to determine the exact mass of the conjugate and confirm successful crosslinking.
c. UV-Vis Spectroscopy: If any of the components have a characteristic absorbance, UV-Vis spectroscopy can be used to quantify the concentration of the conjugate and the degree of labeling.
Data Presentation
The efficiency of the oxime bond formation can be influenced by several factors. The following table provides a hypothetical summary of how reaction conditions can affect the yield of the desired conjugate.
| Condition | pH | Catalyst (Aniline) | Reaction Time (hours) | Conjugate Yield (%) |
| 1 | 4.5 | None | 4 | 75 |
| 2 | 4.5 | None | 12 | 90 |
| 3 | 7.4 | None | 12 | 30 |
| 4 | 7.4 | 20 mM | 12 | 65 |
Mandatory Visualization
Caption: Chemical reaction scheme for oxime bond formation.
Caption: Experimental workflow for oxime bond formation.
References
Application Notes and Protocols for Bis-aminooxy-PEG2 in Antibody-Drug Conjugate (ADC) Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a powerful class of targeted therapeutics that combine the specificity of a monoclonal antibody (mAb) with the potency of a cytotoxic payload. The linker molecule connecting the antibody and the payload is a critical component that influences the stability, solubility, pharmacokinetics, and efficacy of the ADC.[1][][] Among the various linker technologies, polyethylene glycol (PEG) linkers have gained prominence for their ability to enhance the pharmacological properties of ADCs.[1][4] Specifically, bis-aminooxy-PEG2 is a hydrophilic, bifunctional linker that enables the site-specific conjugation of payloads to antibodies through a stable oxime linkage.
This document provides detailed application notes and protocols for the synthesis of ADCs using this compound. The methodology is centered around the chemoselective oxime ligation between the aminooxy groups of the linker and carbonyl groups (aldehydes) introduced into the antibody's carbohydrate domains. This site-specific conjugation approach leads to the formation of more homogeneous ADCs with a controlled drug-to-antibody ratio (DAR), which is a critical quality attribute.
Principle of the Method
The synthesis of an ADC using this compound involves a three-stage process:
-
Antibody Modification: Generation of aldehyde groups on the antibody. This is typically achieved by the mild oxidation of the vicinal diols present in the carbohydrate moieties of the antibody's Fc region using sodium periodate. This method is site-specific and generally does not impact the antigen-binding affinity of the antibody.
-
Payload-Linker Conjugation: The cytotoxic payload is first conjugated to one of the aminooxy groups of the this compound linker. This step is typically performed separately to create a payload-linker construct.
-
ADC Formation via Oxime Ligation: The aldehyde-modified antibody is then reacted with the payload-linker construct. The aminooxy group on the linker reacts with the aldehyde group on the antibody to form a stable oxime bond. The resulting ADC is then purified to remove unconjugated antibody, payload-linker, and other reagents.
Data Presentation
Table 1: Representative Materials and Reagents
| Material/Reagent | Supplier | Purpose |
| Monoclonal Antibody (e.g., Trastuzumab) | In-house/Commercial | Targeting moiety |
| This compound | Commercial Vendor | Linker |
| Cytotoxic Payload (e.g., MMAE) | Commercial Vendor | Therapeutic agent |
| Sodium Periodate (NaIO₄) | Sigma-Aldrich | Oxidizing agent for antibody |
| Aniline | Sigma-Aldrich | Catalyst for oxime ligation |
| Size-Exclusion Chromatography (SEC) Column | GE Healthcare | ADC purification |
| Hydrophobic Interaction Chromatography (HIC) Column | Tosoh Bioscience | DAR analysis |
| Mass Spectrometer | Waters, SCIEX | ADC characterization |
Table 2: Representative Quantitative Data for an ADC Synthesized with a PEG Linker via Oxime Ligation
| Parameter | Value | Method of Analysis |
| Average Drug-to-Antibody Ratio (DAR) | 3.8 | HIC-HPLC, Mass Spectrometry |
| Purity (Monomer Content) | >98% | Size-Exclusion Chromatography (SEC) |
| Aggregation | <2% | Size-Exclusion Chromatography (SEC) |
| Conjugation Efficiency | >90% | HIC-HPLC |
| In vitro Plasma Stability (7 days) | >95% ADC remaining | LC-MS |
Note: The data presented in this table is representative and may vary depending on the specific antibody, payload, and precise reaction conditions used.
Experimental Protocols
Protocol 1: Generation of Aldehyde Groups on the Antibody
This protocol describes the oxidation of carbohydrate moieties on the antibody to generate aldehyde groups.
Materials:
-
Monoclonal antibody (mAb) at 5-10 mg/mL in a suitable buffer (e.g., PBS, pH 7.4)
-
Sodium periodate (NaIO₄) solution (100 mM in dH₂O, freshly prepared)
-
Reaction Buffer (1 M sodium acetate, 1.5 M NaCl, pH 5.5)
-
Quenching solution (e.g., 1 M glycerol or ethylene glycol)
-
Desalting column (e.g., Sephadex G-25)
Procedure:
-
Prepare the antibody solution to a final concentration of 5-10 mg/mL in a reaction vessel.
-
Add 1/10th volume of 10X Reaction Buffer to the antibody solution.
-
Add 1/10th volume of the 100 mM sodium periodate solution to the antibody solution. The final concentration of periodate will be approximately 10 mM.
-
Incubate the reaction mixture for 30 minutes at room temperature in the dark.
-
Quench the reaction by adding the quenching solution to a final concentration of 10-20 mM.
-
Incubate for 10 minutes at room temperature.
-
Purify the aldehyde-modified antibody from excess periodate and quenching agent using a desalting column equilibrated with a suitable buffer (e.g., PBS, pH 6.0).
Protocol 2: Preparation of the Payload-Linker Construct
This protocol outlines the conjugation of the payload to the this compound linker. This is typically achieved through standard chemical ligation methods depending on the functional groups present on the payload. For a payload with a carboxylic acid group, an amide bond can be formed with one of the aminooxy groups of the linker using carbodiimide chemistry (e.g., EDC/NHS).
Protocol 3: ADC Synthesis via Oxime Ligation
This protocol describes the conjugation of the payload-linker construct to the aldehyde-modified antibody.
Materials:
-
Aldehyde-modified antibody (from Protocol 1)
-
Payload-linker construct (from Protocol 2) dissolved in a compatible solvent (e.g., DMSO)
-
Aniline solution (e.g., 100 mM in reaction buffer)
-
Reaction buffer (e.g., 100 mM sodium acetate, 150 mM NaCl, pH 5.5)
Procedure:
-
To the aldehyde-modified antibody solution, add the payload-linker construct. A molar excess of the payload-linker (e.g., 10-20 fold excess over the antibody) is recommended.
-
Add aniline catalyst to a final concentration of 10 mM.
-
Incubate the reaction mixture for 2-4 hours at room temperature with gentle agitation.
-
The reaction can be monitored by LC-MS to determine the extent of conjugation.
Protocol 4: Purification of the Antibody-Drug Conjugate
This protocol describes the purification of the ADC from unconjugated antibody, excess payload-linker, and other reaction components using size-exclusion chromatography (SEC).
Materials:
-
Crude ADC reaction mixture (from Protocol 3)
-
SEC column (e.g., Superdex 200 or equivalent)
-
SEC running buffer (e.g., PBS, pH 7.4)
-
HPLC system
Procedure:
-
Equilibrate the SEC column with at least two column volumes of SEC running buffer.
-
Load the crude ADC reaction mixture onto the column.
-
Elute the ADC with the SEC running buffer at a predetermined flow rate.
-
Monitor the elution profile at 280 nm. The ADC will typically elute as the main peak, well-separated from the smaller, unconjugated payload-linker.
-
Collect the fractions corresponding to the monomeric ADC peak.
-
Pool the collected fractions and concentrate if necessary.
Protocol 5: Characterization of the Antibody-Drug Conjugate
This protocol outlines the key analytical methods for characterizing the purified ADC.
1. Drug-to-Antibody Ratio (DAR) Determination by HIC-HPLC:
-
Principle: HIC separates proteins based on their hydrophobicity. The conjugation of a hydrophobic payload increases the overall hydrophobicity of the antibody, allowing for the separation of species with different numbers of conjugated drugs.
-
Procedure:
-
Equilibrate a HIC column (e.g., TSKgel Butyl-NPR) with a high-salt buffer (e.g., 1.5 M ammonium sulfate in 50 mM sodium phosphate, pH 7.0).
-
Inject the purified ADC onto the column.
-
Elute the ADC species with a decreasing salt gradient.
-
The peaks corresponding to different DAR species (DAR0, DAR2, DAR4, etc.) will be resolved.
-
The average DAR is calculated from the relative peak areas of the different species.
-
2. Identity and Integrity Confirmation by Mass Spectrometry:
-
Principle: Mass spectrometry provides an accurate mass measurement of the intact ADC and its subunits, confirming the successful conjugation and the integrity of the molecule.
-
Procedure:
-
Analyze the purified ADC using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
For intact mass analysis, the ADC is typically desalted online prior to infusion into the mass spectrometer.
-
For subunit analysis, the ADC can be reduced to separate the light and heavy chains prior to analysis.
-
The measured masses are compared to the theoretical masses to confirm the identity of the ADC and the number of conjugated payloads.
-
Visualizations
Caption: Workflow for ADC synthesis using this compound.
Caption: Mechanism of oxime ligation for ADC formation.
References
Application Notes and Protocols for Surface Immobilization of Peptides using Bis-aminooxy-PEG2
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the covalent immobilization of aldehyde-modified peptides onto various substrates using the homobifunctional crosslinker, Bis-aminooxy-PEG2. This method leverages the highly efficient and chemoselective oxime ligation reaction, enabling precise control over peptide orientation and surface density. The inclusion of a polyethylene glycol (PEG) spacer enhances the biocompatibility of the surface by reducing non-specific protein adsorption and provides flexibility for the immobilized peptide, which can improve its biological activity.
This document outlines the principles of the methodology, detailed experimental protocols for surface functionalization and peptide immobilization, and methods for the characterization of the resulting peptide-functionalized surfaces.
Principle of the Method
The immobilization strategy is a two-step process that relies on oxime ligation, a bioorthogonal reaction between an aminooxy group and an aldehyde or ketone to form a stable oxime bond.[1][2][3]
Step 1: Surface Functionalization. The substrate is first modified to introduce aldehyde or ketone groups. Subsequently, the surface is treated with this compound. One of the aminooxy groups of the linker reacts with the surface carbonyl groups, resulting in a surface coated with a layer of PEG chains terminating in a free aminooxy group.
Step 2: Peptide Immobilization. An aldehyde-modified peptide is then introduced to the aminooxy-functionalized surface. The aldehyde group on the peptide reacts with the terminal aminooxy group of the PEG linker, forming a stable covalent oxime linkage. This site-specific immobilization ensures a homogenous orientation of the peptide on the surface.
The PEG linker serves multiple purposes: it acts as a spacer to distance the peptide from the surface, minimizing steric hindrance and potential denaturation.[4][5] It also creates a hydrophilic layer that can reduce non-specific binding of other biomolecules.
Experimental Protocols
Materials and Reagents
-
Substrate (e.g., glass slides, silicon wafers, gold-coated sensors)
-
This compound
-
Aldehyde-modified peptide of interest
-
Surface modification reagents (e.g., (3-aminopropyl)triethoxysilane (APTES) for glass/silicon, or a thiol with a terminal aldehyde for gold)
-
Anhydrous solvents (e.g., toluene, ethanol, DMF)
-
Buffers (e.g., acetate buffer, phosphate-buffered saline (PBS))
-
Aniline (as a catalyst for oxime ligation)
-
Purified water (Milli-Q or equivalent)
-
Nitrogen gas
Protocol 1: Surface Functionalization with this compound
This protocol describes the functionalization of a silicon oxide-based surface. Modifications for other surfaces like gold would involve using appropriate thiol-based self-assembled monolayers (SAMs).
2.2.1. Surface Preparation (Example with Glass/Silicon)
-
Clean the substrate by sonicating in a series of solvents: acetone, isopropanol, and finally purified water (15 minutes each).
-
Dry the substrate under a stream of nitrogen gas.
-
Treat the substrate with an oxygen plasma cleaner for 5 minutes to generate hydroxyl groups on the surface, rendering it hydrophilic.
2.2.2. Silanization to Introduce Amine Groups
-
Prepare a 2% (v/v) solution of APTES in anhydrous toluene.
-
Immerse the cleaned and dried substrates in the APTES solution.
-
Incubate for 1 hour at room temperature with gentle agitation.
-
Rinse the substrates thoroughly with toluene, followed by ethanol, and finally purified water.
-
Cure the silanized substrates in an oven at 110°C for 30 minutes.
2.2.3. Introduction of Aldehyde Groups (via Glutaraldehyde)
-
Prepare a 2.5% (v/v) solution of glutaraldehyde in PBS (pH 7.4).
-
Immerse the amine-functionalized substrates in the glutaraldehyde solution.
-
Incubate for 2 hours at room temperature.
-
Rinse the substrates extensively with purified water to remove any unbound glutaraldehyde.
-
Dry the substrates under a stream of nitrogen.
2.2.4. Attachment of this compound
-
Prepare a solution of this compound in acetate buffer (e.g., 100 mM, pH 4.5). The optimal concentration may need to be determined empirically but a starting point of 1-5 mM is recommended.
-
Immerse the aldehyde-functionalized substrates in the this compound solution.
-
Incubate for 4-12 hours at room temperature or 37°C to facilitate the formation of the first oxime bond.
-
Rinse the substrates with the reaction buffer, followed by purified water.
-
Dry the substrates under a stream of nitrogen. The surface is now functionalized with terminal aminooxy groups.
Protocol 2: Immobilization of Aldehyde-Modified Peptide
-
Synthesize or procure the desired peptide with a terminal aldehyde group. This can be achieved during solid-phase peptide synthesis by using a protected amino aldehyde on the resin or by post-synthetic modification of a terminal serine residue.
-
Dissolve the aldehyde-modified peptide in an appropriate buffer, typically an acetate buffer with a pH between 4 and 5, to the desired concentration (e.g., 0.1-1 mg/mL).
-
Add a catalyst, such as aniline, to the peptide solution to a final concentration of 10-100 mM to accelerate the oxime ligation.
-
Immerse the aminooxy-PEG2 functionalized substrates in the peptide solution.
-
Incubate for 2-4 hours at room temperature or 37°C. The reaction progress can be monitored using surface characterization techniques.
-
After incubation, rinse the substrates thoroughly with the reaction buffer to remove non-covalently bound peptides.
-
Follow with extensive rinsing with purified water.
-
Dry the peptide-immobilized substrates under a stream of nitrogen and store them in a desiccator at 4°C.
Characterization of the Functionalized Surface
The success of each modification step should be verified using appropriate surface-sensitive analytical techniques.
-
Contact Angle Goniometry: To monitor changes in surface hydrophilicity/hydrophobicity after each functionalization step.
-
X-ray Photoelectron Spectroscopy (XPS): To confirm the elemental composition of the surface and the presence of specific chemical moieties (e.g., nitrogen from amine and peptide groups, changes in carbon and oxygen signals).
-
Atomic Force Microscopy (AFM): To assess the surface topography and roughness at each stage of modification.
-
Quartz Crystal Microbalance with Dissipation (QCM-D): To monitor the mass uptake and viscoelastic properties of the adlayers in real-time during the functionalization and peptide immobilization steps.
-
Surface Plasmon Resonance (SPR): To quantify the amount of immobilized peptide and to study subsequent binding interactions with target molecules.
Quantitative Data Summary
The following tables provide expected values and ranges for key parameters in the peptide immobilization process. These values are illustrative and may vary depending on the specific peptide, substrate, and reaction conditions.
Table 1: Surface Functionalization and Peptide Immobilization Parameters
| Parameter | Value/Range | Notes |
| APTES Concentration | 1-5% (v/v) | In anhydrous solvent. |
| Glutaraldehyde Concentration | 1-10% (v/v) | In aqueous buffer. |
| This compound Concentration | 1-10 mM | In acidic buffer (pH 4-5). |
| Aldehyde-Peptide Concentration | 0.1-2 mg/mL | In acidic buffer (pH 4-5). |
| Aniline Catalyst Concentration | 10-100 mM | Accelerates oxime ligation. |
| Reaction Temperature | Room Temperature to 37°C | Higher temperatures can increase reaction rates. |
| Immobilization Time | 2-12 hours | Can be optimized based on real-time monitoring. |
Table 2: Expected Surface Characterization Data
| Characterization Technique | Parameter | Expected Outcome |
| Contact Angle | Water Contact Angle | Decrease after plasma cleaning, increase after silanization, and subsequent changes with each layer. |
| XPS | Elemental Composition | Appearance of N 1s peak after APTES, increase in C 1s and N 1s after peptide immobilization. |
| QCM-D | Frequency Change (Δf) | Decrease in frequency corresponding to mass uptake at each step. |
| SPR | Response Units (RU) | Increase in RU upon peptide immobilization, proportional to surface density. |
| AFM | Surface Roughness (Rq) | Changes in roughness can be indicative of layer formation. |
Table 3: Peptide Surface Density with PEG Linkers (Illustrative Data from Literature)
| Peptide | Linker | Surface Density (pmol/cm²) | Characterization Method |
| Model Peptide | PEG400 | ~15 | Fluorescence |
| Model Peptide | PEG600 | ~18 | Fluorescence |
| Antimicrobial Peptide | PEG1000 | ~25-30 | Biotinylation Assay |
| Cell Adhesion Peptide | Short PEG | ~5-10 | QCM-D |
Note: The actual surface density will depend on the peptide size, linker length, and immobilization conditions. Increasing the length of the PEG linker up to a certain point can lead to an increase in the density of immobilized peptides.
Visualizations
Signaling Pathways and Workflows
Caption: Experimental workflow for peptide immobilization.
Caption: Oxime ligation reaction scheme.
Applications
Peptide-functionalized surfaces prepared using this methodology have a wide range of applications in biomedical research and drug development:
-
Biosensors: For the detection of specific protein-protein interactions, enzyme activity, or biomarker binding.
-
Immunoassays: For capturing antibodies or antigens from complex biological samples.
-
Cell Culture Substrates: To study cell adhesion, proliferation, and differentiation by presenting specific bioactive peptide sequences.
-
Antimicrobial Surfaces: By immobilizing antimicrobial peptides to prevent biofilm formation on medical devices.
-
Drug Discovery: To screen for small molecules or antibodies that bind to a specific peptide target.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low Peptide Immobilization | Incomplete surface functionalization. | Verify each step with characterization techniques. Optimize reaction times and concentrations. |
| Inactive aldehyde-peptide. | Confirm the presence and reactivity of the aldehyde group on the peptide. | |
| Suboptimal pH for oxime ligation. | Ensure the reaction buffer is between pH 4 and 5. | |
| High Non-specific Binding | Insufficient rinsing. | Increase the volume and duration of rinsing steps. |
| Incomplete PEGylation. | Increase the concentration of this compound or the reaction time. | |
| Inconsistent Results | Surface contamination. | Ensure rigorous cleaning of the substrate. |
| Reagent degradation. | Use fresh reagents and anhydrous solvents where specified. |
References
- 1. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. uscholar.univie.ac.at [uscholar.univie.ac.at]
- 3. One-pot oxime ligation from peptides bearing thiazolidine and aminooxyacetyl groups - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Relevance of the poly(ethylene glycol) linkers in peptide surfaces for proteases assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Bioconjugation of Oligonucleotides with Bis-aminooxy-PEG2
For Researchers, Scientists, and Drug Development Professionals
Introduction
The conjugation of oligonucleotides to other biomolecules or functional moieties is a critical strategy in the development of novel therapeutics, diagnostics, and research tools. Polyethylene glycol (PEG) linkers are widely employed in bioconjugation to enhance the solubility, stability, and pharmacokinetic properties of biomolecules. Bis-aminooxy-PEG2 is a homobifunctional linker that enables the covalent attachment of two aldehyde-containing molecules through stable oxime bonds. This document provides detailed application notes and protocols for the bioconjugation of aldehyde-modified oligonucleotides with this compound, a valuable tool for creating oligonucleotide dimers or for the dual functionalization of an oligonucleotide.
The core of this methodology lies in the chemoselective oxime ligation, a bioorthogonal reaction between an aminooxy group and an aldehyde or ketone.[1][2] This reaction proceeds under mild aqueous conditions, making it ideal for the conjugation of sensitive biomolecules like oligonucleotides.[2][3] The resulting oxime linkage is highly stable, ensuring the integrity of the conjugate in biological systems.[1]
Applications
The use of a bis-aminooxy functionalized PEG linker opens up several possibilities for oligonucleotide-based constructs:
-
Dimerization of Oligonucleotides: Two identical or different oligonucleotide sequences can be conjugated to the this compound linker to create homodimers or heterodimers. This can be advantageous for applications requiring multivalent binding or for constructing complex nucleic acid architectures.
-
Dual Functionalization: An oligonucleotide can be conjugated at one terminus of the linker, leaving the second aminooxy group available for subsequent conjugation with another molecule, such as a targeting ligand, a fluorescent dye, or a therapeutic agent.
-
Controlled Assembly of Nanostructures: The bifunctional nature of the linker can be exploited to create defined oligonucleotide-based nanostructures.
Reaction Principle
The bioconjugation process involves the reaction of an aldehyde-modified oligonucleotide with this compound. The reaction proceeds in two potential steps, allowing for either the direct formation of a bis-oligonucleotide conjugate or a sequential conjugation of two different molecules.
Experimental Protocols
Protocol 1: Synthesis of a Symmetrical Oligonucleotide Dimer
This protocol describes the one-step synthesis of a homodimer from an aldehyde-modified oligonucleotide and this compound.
Materials:
-
Aldehyde-modified oligonucleotide (lyophilized)
-
This compound (lyophilized)
-
Aniline (catalyst)
-
Sodium Phosphate Buffer (0.1 M, pH 7.0)
-
Nuclease-free water
-
Amicon® Ultra centrifugal filters (or equivalent for desalting)
-
HPLC system with a C18 column
Procedure:
-
Reagent Preparation:
-
Dissolve the aldehyde-modified oligonucleotide in nuclease-free water to a final concentration of 1 mM.
-
Dissolve this compound in nuclease-free water to a final concentration of 10 mM.
-
Prepare a 100 mM aniline stock solution in DMSO.
-
-
Conjugation Reaction:
-
In a microcentrifuge tube, combine the following in order:
-
50 µL of 0.1 M Sodium Phosphate Buffer (pH 7.0)
-
10 µL of 1 mM aldehyde-modified oligonucleotide (10 nmoles)
-
0.5 µL of 10 mM this compound (5 nmoles, for a 2:1 molar ratio of oligo to linker)
-
1 µL of 100 mM aniline (final concentration ~1.5 mM)
-
Nuclease-free water to a final volume of 61.5 µL.
-
-
Mix gently by pipetting.
-
Incubate the reaction mixture at room temperature (25°C) for 4-16 hours. The reaction progress can be monitored by HPLC.
-
-
Purification:
-
Purify the reaction mixture using a reversed-phase HPLC system with a C18 column.
-
Mobile Phase A: 0.1 M Triethylammonium acetate (TEAA) in water
-
Mobile Phase B: Acetonitrile
-
Gradient: A linear gradient from 5% to 50% Mobile Phase B over 30 minutes is a good starting point. The gradient should be optimized to achieve separation of the desired bis-conjugate from the mono-conjugate, unreacted oligonucleotide, and excess linker.
-
Monitor the elution profile at 260 nm. The conjugated oligonucleotide will have a longer retention time than the unconjugated oligonucleotide.
-
Collect the fractions corresponding to the bis-oligonucleotide-PEG2 conjugate.
-
-
Desalting and Quantification:
-
Desalt the collected fractions using an Amicon® Ultra centrifugal filter or equivalent method.
-
Quantify the purified conjugate using UV-Vis spectroscopy at 260 nm.
-
Protocol 2: Sequential Synthesis of an Asymmetrical Oligonucleotide Dimer
This protocol describes the two-step synthesis of a heterodimer using two different aldehyde-modified oligonucleotides.
Procedure:
-
First Conjugation (Mono-conjugation):
-
Follow the conjugation reaction steps from Protocol 1, but use a 1:1 molar ratio of the first aldehyde-modified oligonucleotide to this compound. This will favor the formation of the mono-conjugate.
-
Purify the mono-conjugated product by HPLC as described in Protocol 1 to separate it from the unreacted oligonucleotide and linker.
-
-
Second Conjugation:
-
Lyophilize the purified mono-conjugate.
-
Dissolve the mono-conjugate in the reaction buffer.
-
Add the second aldehyde-modified oligonucleotide in a slight molar excess (e.g., 1.2 equivalents).
-
Add the aniline catalyst.
-
Incubate and purify as described in Protocol 1.
-
Data Presentation
Table 1: Quantitative Analysis of Oligonucleotide Dimer Synthesis
| Parameter | Value | Method of Determination |
| Starting Oligonucleotide | ||
| Concentration | 1 mM | UV-Vis Spectroscopy (A260) |
| Molar Amount | 10 nmoles | Calculation |
| This compound Linker | ||
| Concentration | 10 mM | Calculation from mass |
| Molar Amount | 5 nmoles | Calculation |
| Reaction Conditions | ||
| Oligo:Linker Molar Ratio | 2:1 | - |
| Catalyst (Aniline) | 1.5 mM | - |
| Reaction Time | 16 hours | - |
| Temperature | 25°C | - |
| Yield and Purity | ||
| Crude Reaction Purity | ~70% | HPLC Analysis (Peak Area %) |
| Purified Yield (mass) | ~X µg | Gravimetric |
| Purified Yield (molar) | ~Y nmoles | UV-Vis Spectroscopy (A260) |
| Final Purity | >95% | HPLC Analysis (Peak Area %) |
Note: The values for yield and purity are representative and will vary depending on the specific oligonucleotide sequence, reaction conditions, and purification efficiency.
Characterization of Conjugates
1. HPLC Analysis: Reversed-phase HPLC is the primary method for monitoring the reaction progress and assessing the purity of the final conjugate. The addition of the PEG linker increases the hydrophobicity of the oligonucleotide, leading to a longer retention time on a C18 column.
2. Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) or matrix-assisted laser desorption/ionization time-of-flight mass spectrometry (MALDI-TOF MS) should be used to confirm the identity and integrity of the conjugate. The observed molecular weight should correspond to the theoretical mass of the bis-oligonucleotide-PEG2 conjugate.
3. Gel Electrophoresis: Polyacrylamide gel electrophoresis (PAGE) under denaturing conditions can be used to visualize the shift in molecular weight upon conjugation. The conjugated oligonucleotide will migrate slower than the unconjugated oligonucleotide.
Visualizations
Reaction Scheme
Caption: Reaction scheme for the sequential conjugation of two oligonucleotides.
Experimental Workflow
References
- 1. Collection - Oligonucleotide Sequential Bis-Conjugation via ClickâOxime and ClickâHuisgen Procedures - The Journal of Organic Chemistry - Figshare [acs.figshare.com]
- 2. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. glenresearch.com [glenresearch.com]
Application Notes and Protocols for Labeling of Glycoproteins with Bis-aminooxy-PEG2
For Researchers, Scientists, and Drug Development Professionals
Introduction
The site-specific modification of glycoproteins is a critical tool in glycobiology, drug development, and diagnostics. Bis-aminooxy-PEG2 is a homobifunctional crosslinker that enables the covalent linkage of glycoproteins through a stable oxime bond. This application note provides a detailed protocol for the labeling of glycoproteins using this compound, including methods for purification and characterization of the resulting conjugates.
The fundamental principle of this labeling strategy involves two key steps. First, the carbohydrate moieties of the glycoprotein are mildly oxidized to generate aldehyde groups. This is typically achieved by treating the glycoprotein with sodium meta-periodate, which specifically cleaves the vicinal diols present in sialic acid residues. Subsequently, the bifunctional this compound linker reacts with the aldehyde groups on the glycoproteins to form stable oxime linkages.[1][2] The polyethylene glycol (PEG) spacer enhances the solubility and biocompatibility of the resulting conjugate.[3]
This technique is particularly useful for studying glycoprotein interactions, inducing protein oligomerization, and developing novel therapeutic conjugates.[4][5]
Data Presentation
The efficiency of glycoprotein labeling with this compound is dependent on several factors, including the concentration of reactants, pH, temperature, and the presence of a catalyst. The following table summarizes typical reaction conditions and expected outcomes.
| Parameter | Condition | Expected Outcome | Reference |
| Glycoprotein Concentration | 20-100 µM (e.g., 3-15 mg/mL for an IgG) | Higher concentrations generally lead to better labeling efficiency and recovery. | |
| Sodium meta-periodate (NaIO₄) Concentration | 1-10 mM | 1 mM is often sufficient for selective oxidation of sialic acids. Higher concentrations can lead to over-oxidation. | |
| This compound:Glycoprotein Molar Ratio | 10-50 fold molar excess of this compound | A molar excess ensures efficient labeling of the generated aldehyde groups. The optimal ratio should be determined empirically. | |
| Reaction pH | 6.5-7.5 for the labeling reaction | This pH range provides a good compromise for the stability of most proteins and the efficiency of the oxime ligation. | |
| Reaction Temperature | Room temperature or 4°C | Room temperature for 2-4 hours is typical. For sensitive proteins, the reaction can be performed at 4°C for a longer duration. | |
| Catalyst (Aniline) | 10 mM (optional, but recommended) | Aniline can significantly accelerate the rate of oxime bond formation. | |
| Degree of Labeling (DOL) | Variable | The DOL depends on the number of accessible and oxidizable carbohydrate chains on the glycoprotein. |
Experimental Protocols
Materials
-
Glycoprotein of interest
-
This compound
-
Sodium meta-periodate (NaIO₄)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Reaction Buffer: 1 M sodium acetate, 1.5 M NaCl, pH 5.5
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Quenching Solution: Ethylene glycol
-
Catalyst Solution: Aniline in acetate buffer (optional)
-
Purification column (e.g., Size Exclusion Chromatography - SEC)
-
Desalting columns
Protocol 1: Oxidation of Glycoprotein
-
Prepare Glycoprotein Solution: Dissolve the glycoprotein in 1X PBS buffer to a final concentration of 20-100 µM.
-
Prepare Periodate Solution: Prepare a fresh 100 mM sodium periodate (NaIO₄) stock solution in deionized water.
-
Oxidation Reaction: To the glycoprotein solution, add 1/10th volume of 10X reaction buffer and 1/10th volume of the NaIO₄ stock solution. Incubate the reaction for 30 minutes on ice in the dark.
-
Quench Reaction: Add ethylene glycol to a final concentration of 10 mM to quench the unreacted periodate. Incubate for 10 minutes on ice.
-
Buffer Exchange: Remove excess periodate and quenching agent by buffer exchange into the conjugation buffer (PBS, pH 7.2-7.5) using a desalting column.
Protocol 2: Labeling with this compound
-
Prepare this compound Stock Solution: Dissolve this compound in anhydrous DMSO to a concentration of 50 mM.
-
Labeling Reaction: Add a 10-50 fold molar excess of the this compound stock solution to the oxidized glycoprotein solution.
-
Catalysis (Optional): To accelerate the reaction, add 1/10th volume of a 10X aniline stock solution in acetate buffer.
-
Incubation: Incubate the reaction mixture for 2 hours at room temperature with gentle shaking. For sensitive proteins, the reaction can be performed at 4°C overnight.
-
Purification of the Conjugate: Remove unreacted this compound and other small molecules by size-exclusion chromatography (SEC) or dialysis against an appropriate buffer.
Characterization of the Labeled Glycoprotein
Thorough characterization of the this compound labeled glycoprotein is essential to confirm successful conjugation and to determine the extent of labeling.
SDS-PAGE Analysis
Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) is a straightforward method to visualize the increase in molecular weight upon PEGylation.
-
Expected Results: Compared to the unmodified glycoprotein, the this compound labeled product will show a band shift corresponding to the mass of the PEG linker. In the case of intermolecular crosslinking, higher molecular weight bands corresponding to dimers, trimers, and higher-order oligomers will be observed. It is important to note that PEGylated proteins can run anomalously on SDS-PAGE, often appearing larger than their actual molecular weight. Native PAGE can be a useful alternative to avoid the interaction of PEG with SDS.
Size Exclusion Chromatography (SEC)
SEC separates molecules based on their hydrodynamic radius.
-
Expected Results: The this compound labeled glycoprotein will elute earlier than the unmodified glycoprotein due to its increased size. If intermolecular crosslinking has occurred, additional peaks corresponding to dimers and larger oligomers will be observed at even earlier elution times.
Mass Spectrometry (MS)
Mass spectrometry provides the most accurate determination of the molecular weight of the conjugate and the degree of labeling.
-
Expected Results: Electrospray ionization mass spectrometry (ESI-MS) or matrix-assisted laser desorption/ionization time-of-flight mass spectrometry (MALDI-TOF MS) can be used to determine the mass of the intact labeled glycoprotein. The mass spectrum will show a distribution of species corresponding to the glycoprotein labeled with one or more this compound molecules. For crosslinked species, the mass will be approximately double that of the monomeric glycoprotein plus the mass of the linker. LC-MS/MS analysis of proteolytic digests can be used to identify the specific glycopeptides that have been modified.
Visualizations
References
- 1. broadpharm.com [broadpharm.com]
- 2. biotium.com [biotium.com]
- 3. Bis-(Aminooxy)-PEG | Aminooxy-PEG-Aminooxy | AxisPharm [axispharm.com]
- 4. Quantitative Glycan-Protein Cross-Linking Mass Spectrometry Using Enrichable Linkers Reveals Extensive Glycan-Mediated Protein Interaction Networks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Unraveling the surface glycoprotein interaction network by integrating chemical crosslinking with MS-based proteomics - Chemical Science (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Structural Studies of Proteins Using Bis-aminooxy-PEG2 Crosslinking
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chemical crosslinking coupled with mass spectrometry (XL-MS) has emerged as a powerful tool for elucidating the three-dimensional structure of proteins and protein complexes. This technique provides distance constraints that are invaluable for computational modeling and for understanding protein-protein interactions. Bis-aminooxy-PEG2 is a homobifunctional crosslinking reagent that reacts with carbonyl groups (aldehydes or ketones) on proteins to form stable oxime bonds. This bioorthogonal reaction is highly specific and proceeds under mild conditions, making it an excellent choice for structural studies.
These application notes provide a comprehensive overview and detailed protocols for utilizing this compound in protein crosslinking experiments for structural analysis.
Principle of this compound Crosslinking
The core of this crosslinking strategy lies in the formation of a stable oxime bond between the aminooxy group of the crosslinker and a carbonyl group on the protein. To utilize this compound, the target protein(s) must first be modified to introduce aldehyde or ketone functionalities. This can be achieved through various methods, including:
-
Site-specific enzymatic modification: The use of enzymes like formylglycine-generating enzyme (FGE) can convert a specific cysteine residue within a defined peptide tag (the "aldehyde tag") into a formylglycine, which contains a reactive aldehyde group.
-
Oxidation of N-terminal serine/threonine: Mild oxidation with sodium periodate can convert N-terminal serine or threonine residues into a glyoxylyl aldehyde.
-
Incorporation of unnatural amino acids: Genetic code expansion techniques can be used to incorporate amino acids with ketone or aldehyde side chains into the protein of interest.
Once the carbonyl groups are introduced, the bifunctional this compound crosslinker can covalently link two such modified residues that are within a certain spatial proximity, defined by the crosslinker's spacer arm length. The resulting crosslinked proteins can then be analyzed by mass spectrometry to identify the linked residues, providing distance constraints for structural modeling.
Quantitative Data
A critical piece of information for structural modeling is the length of the crosslinker's spacer arm, as this defines the maximum distance between the Cα atoms of the crosslinked residues.
Table 1: Properties of this compound Crosslinker
| Property | Value |
| Chemical Name | 1,2-Bis[2-(aminooxy)ethoxy]ethane |
| Molecular Weight | 180.2 g/mol |
| Chemical Formula | C6H16N2O4 |
| Spacer Arm Length | ~11.4 Å |
| Reactive Groups | Aminooxy (-O-NH2) |
| Target Functionality | Aldehydes, Ketones |
| Bond Formed | Oxime |
Note: The spacer arm length is an estimation based on the chemical structure and may vary depending on the conformation of the PEG linker.
Experimental Protocols
Protocol 1: Generation of Aldehyde Tags in Proteins using Formylglycine-Generating Enzyme (FGE)
This protocol describes the co-expression of a target protein containing a sulfatase motif (e.g., LCTPSR) with FGE to generate a reactive aldehyde group.
Materials:
-
Expression vector containing the gene of interest fused with an aldehyde tag sequence (e.g., LCTPSR).
-
Expression vector for Formylglycine-Generating Enzyme (FGE).
-
Competent E. coli expression strain (e.g., BL21(DE3)).
-
LB medium and appropriate antibiotics.
-
IPTG (Isopropyl β-D-1-thiogalactopyranoside).
-
Protein purification system (e.g., Ni-NTA chromatography for His-tagged proteins).
-
PBS (Phosphate Buffered Saline), pH 7.4.
Procedure:
-
Co-transform the competent E. coli cells with the expression vectors for the target protein and FGE.
-
Plate on LB agar with appropriate antibiotics and incubate overnight at 37°C.
-
Inoculate a single colony into a starter culture of LB medium with antibiotics and grow overnight at 37°C with shaking.
-
Inoculate a larger volume of LB medium with the starter culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.
-
Continue to grow the culture at a reduced temperature (e.g., 18-25°C) for 16-24 hours.
-
Harvest the cells by centrifugation and resuspend the cell pellet in lysis buffer.
-
Lyse the cells by sonication or other appropriate methods.
-
Clarify the lysate by centrifugation.
-
Purify the aldehyde-tagged protein using an appropriate chromatography method (e.g., Ni-NTA for His-tagged proteins).
-
Dialyze the purified protein against PBS, pH 7.4.
-
Verify the conversion of the cysteine to formylglycine by mass spectrometry. A successful conversion will result in a mass decrease of 1 Da compared to the unmodified cysteine-containing protein.
Protocol 2: Crosslinking of Aldehyde-Tagged Proteins with this compound
Materials:
-
Purified aldehyde-tagged protein(s) in a suitable buffer (e.g., PBS, pH 7.0-7.5). Note: Avoid buffers containing primary amines like Tris.
-
This compound stock solution (e.g., 100 mM in DMSO or water).
-
Quenching solution (e.g., 1 M hydroxylamine or acetone).
-
SDS-PAGE analysis reagents.
Procedure:
-
Prepare the reaction mixture by combining the purified aldehyde-tagged protein(s) at a suitable concentration (e.g., 1-10 µM) in the reaction buffer.
-
Add the this compound stock solution to the reaction mixture to achieve the desired final concentration. A 10- to 50-fold molar excess of the crosslinker over the protein is a good starting point.
-
Incubate the reaction at room temperature or 37°C for 1-4 hours. The optimal time and temperature should be determined empirically.
-
(Optional) Quench the reaction by adding the quenching solution to react with any excess this compound. Incubate for an additional 15-30 minutes.
-
Analyze the crosslinking reaction by SDS-PAGE. Successful crosslinking will result in the appearance of higher molecular weight bands corresponding to crosslinked protein species (dimers, multimers, or intramolecularly crosslinked monomers with altered mobility).
Protocol 3: Sample Preparation for Mass Spectrometry Analysis
Materials:
-
Crosslinked protein sample.
-
Urea.
-
Dithiothreitol (DTT).
-
Iodoacetamide (IAA).
-
Trypsin (mass spectrometry grade).
-
Formic acid.
-
C18 desalting spin columns.
Procedure:
-
Denature the crosslinked protein sample by adding urea to a final concentration of 8 M.
-
Reduce the disulfide bonds by adding DTT to a final concentration of 10 mM and incubating at 37°C for 1 hour.
-
Alkylate the free cysteines by adding iodoacetamide to a final concentration of 20 mM and incubating in the dark at room temperature for 30 minutes.
-
Dilute the sample with 50 mM ammonium bicarbonate to reduce the urea concentration to less than 1 M.
-
Digest the proteins by adding trypsin at a 1:50 (w/w) ratio of trypsin to protein and incubate overnight at 37°C.
-
Acidify the digest with formic acid to a final concentration of 0.1% to stop the trypsin activity.
-
Desalt the peptide mixture using a C18 spin column according to the manufacturer's instructions.
-
Dry the desalted peptides in a vacuum centrifuge.
-
The sample is now ready for LC-MS/MS analysis.
Data Analysis
The analysis of crosslinked peptide data requires specialized software that can identify the peptide pairs linked by the crosslinker. The general workflow involves:
-
Database Searching: The acquired MS/MS spectra are searched against a protein sequence database using a dedicated crosslinking search engine (e.g., pLink, MeroX, Xi). The search parameters must include the mass of the this compound crosslinker (180.1107 Da for the reacted form) and the specificity for the modified residues (formylglycine).
-
Validation: The identified crosslinked peptide pairs are filtered based on a false discovery rate (FDR) to ensure high confidence in the results.
-
Visualization and Modeling: The high-confidence crosslinks are visualized on the protein structure or used as distance constraints in protein modeling software to generate or refine a structural model.
Visualizations
Caption: Experimental workflow for protein crosslinking with this compound.
Caption: Oxime bond formation between aldehyde-tagged proteins and this compound.
Application Notes and Protocols for Efficient Oxime Ligation with Bis-aminooxy-PEG2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxime ligation is a robust and chemoselective bioconjugation technique that forms a stable oxime bond between an aminooxy group and an aldehyde or ketone. This reaction is particularly valuable in chemical biology, drug delivery, and diagnostics due to its bioorthogonal nature, proceeding under mild aqueous conditions with high specificity. Bis-aminooxy-PEG2 is a homobifunctional crosslinker featuring two aminooxy moieties connected by a short polyethylene glycol (PEG) spacer. This reagent is ideal for crosslinking two molecules containing aldehyde or ketone groups, or for applications requiring the bivalent presentation of a single molecule. The PEG spacer enhances water solubility and can reduce the immunogenicity of the resulting conjugate.
These application notes provide a comprehensive guide to the reaction conditions and protocols for efficient oxime ligation using this compound.
Reaction Conditions for Efficient Oxime Ligation
The efficiency of oxime ligation is influenced by several key parameters, including pH, the presence of a catalyst, reactant concentrations, and reaction time. The following table summarizes the recommended conditions for efficient oxime ligation with this compound.
| Parameter | Recommended Range | Notes |
| pH | 4.0 - 7.5 | Optimal pH is typically between 4 and 5. However, with the use of catalysts, the reaction can proceed efficiently at neutral pH (6.5-7.5), which is often necessary for sensitive biological molecules.[1][2] |
| Catalyst | Aniline, p-phenylenediamine (pPDA), or m-phenylenediamine (mPDA) | Catalysts significantly accelerate the reaction rate, especially at neutral pH.[1][3][4] pPDA and mPDA are generally more efficient than aniline. |
| Catalyst Concentration | 10 - 100 mM | Higher catalyst concentrations generally lead to faster reactions. However, the solubility of the catalyst (aniline's is ~100 mM) can be a limiting factor. |
| This compound Concentration | 1 - 10 molar equivalents (relative to the carbonyl-containing molecule) | The optimal concentration depends on the specific application. For crosslinking, a 1:2 molar ratio of this compound to the target molecule may be desired. For surface modification, a higher excess is often used. |
| Carbonyl-containing Molecule Concentration | Dependent on the specific molecule | Concentrations in the low micromolar (µM) to millimolar (mM) range are common. |
| Temperature | Room Temperature (20-25°C) | The reaction proceeds efficiently at room temperature. Elevated temperatures are generally not required and may be detrimental to sensitive biomolecules. |
| Reaction Time | 1 - 24 hours | Reaction time is dependent on pH, catalyst, and reactant concentrations. With a catalyst at neutral pH, reactions can reach completion within a few hours. For less reactive ketones, longer reaction times may be necessary. |
| Solvent | Aqueous buffers (e.g., PBS, acetate buffer), DMSO, DMF | Aqueous buffers are standard for biological applications. Organic co-solvents like DMSO or DMF can be used to dissolve hydrophobic reactants. |
Experimental Protocols
Protocol 1: General Protocol for Crosslinking Two Aldehyde- or Ketone-Containing Proteins
This protocol describes a general procedure for crosslinking two different proteins (Protein-CHO-A and Protein-CHO-B) that have been functionalized to contain aldehyde or ketone groups, using this compound.
Materials:
-
Protein-CHO-A (in a suitable buffer, e.g., PBS, pH 7.4)
-
Protein-CHO-B (in a suitable buffer, e.g., PBS, pH 7.4)
-
This compound
-
Catalyst stock solution (e.g., 1 M aniline or m-phenylenediamine in DMSO or water)
-
Reaction Buffer (e.g., 100 mM Phosphate Buffer, pH 7.0)
-
Quenching solution (e.g., 1 M hydroxylamine, pH 7.0)
-
Purification system (e.g., Size-Exclusion Chromatography or Ion-Exchange Chromatography)
Procedure:
-
Prepare Reactants:
-
Dissolve Protein-CHO-A and Protein-CHO-B in the Reaction Buffer to a final concentration of 1-10 mg/mL (adjust based on protein properties).
-
Prepare a stock solution of this compound (e.g., 100 mM in DMSO or water). Note that aminooxy compounds can be sensitive and are best used fresh.
-
-
Ligation Reaction:
-
In a reaction vessel, combine Protein-CHO-A and Protein-CHO-B in a 1:1 molar ratio.
-
Add this compound to the protein mixture to a final concentration that is 0.5 molar equivalents of the total protein concentration (to favor the formation of A-PEG-B crosslinks).
-
Add the catalyst stock solution to the reaction mixture to a final concentration of 50-100 mM.
-
Gently mix the reaction and incubate at room temperature for 2-4 hours. The reaction can be monitored by SDS-PAGE to observe the formation of the higher molecular weight crosslinked product.
-
-
Quenching the Reaction (Optional):
-
To stop the reaction, add the quenching solution to a final concentration of 50 mM and incubate for 30 minutes.
-
-
Purification of the Conjugate:
-
Purify the crosslinked protein from unreacted components and byproducts using an appropriate chromatography method.
-
Size-Exclusion Chromatography (SEC): This is effective for separating the higher molecular weight crosslinked product from the individual proteins and excess reagents.
-
Ion-Exchange Chromatography (IEX): This can be used if the crosslinked product has a different net charge compared to the starting proteins.
-
-
Characterization:
-
Analyze the purified conjugate by SDS-PAGE to confirm its size and purity.
-
Mass spectrometry can be used to confirm the identity of the crosslinked product.
-
Protocol 2: Labeling of a Glycoprotein with this compound for Bivalent Display
This protocol details the modification of a glycoprotein to introduce aldehyde groups followed by labeling with this compound. This can be used, for example, to create a scaffold for attaching two other molecules.
Materials:
-
Glycoprotein (e.g., an antibody)
-
Sodium meta-periodate (NaIO₄)
-
Reaction Buffer (e.g., 100 mM Sodium Acetate, pH 5.5)
-
This compound
-
Catalyst stock solution (e.g., 1 M aniline in water)
-
Desalting column
-
Ethylene glycol
Procedure:
-
Oxidation of Glycoprotein:
-
Dissolve the glycoprotein in the Reaction Buffer to a concentration of 1-5 mg/mL.
-
Add a freshly prepared solution of sodium meta-periodate to a final concentration of 1-10 mM.
-
Incubate the reaction on ice for 30 minutes in the dark.
-
Quench the reaction by adding ethylene glycol to a final concentration of 20 mM and incubate for 10 minutes on ice.
-
Remove excess periodate and byproducts using a desalting column, exchanging the buffer to a neutral pH buffer (e.g., PBS, pH 7.4).
-
-
Ligation Reaction:
-
To the oxidized glycoprotein solution, add this compound from a stock solution to a final concentration of 5-10 molar equivalents.
-
Add the catalyst stock solution to a final concentration of 50-100 mM.
-
Incubate the reaction at room temperature for 2 hours.
-
-
Purification:
-
Purify the labeled glycoprotein using a desalting column or dialysis to remove excess this compound and catalyst.
-
For higher purity, SEC or IEX chromatography can be employed.
-
-
Characterization:
-
The degree of labeling can be assessed using various methods, such as reacting the remaining free aminooxy group with an aldehyde-containing fluorescent dye and measuring the fluorescence.
-
Visualizations
Caption: Workflow for protein crosslinking.
Caption: this compound crosslinking reaction.
References
- 1. Purification of pegylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bis-(Aminooxy)-PEG | Aminooxy-PEG-Aminooxy | AxisPharm [axispharm.com]
- 3. A Highly Efficient Catalyst for Oxime Ligation and Hydrazone-Oxime Exchange Suitable for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Introduction of Aldehyde and Ketone Groups for Bis-aminooxy-PEG2 Reaction
For Researchers, Scientists, and Drug Development Professionals
Introduction
The covalent conjugation of molecules is a cornerstone of modern biotechnology and drug development. One highly efficient and chemoselective method is the formation of an oxime bond between an aminooxy group and a carbonyl group (aldehyde or ketone). This "oxime ligation" is a bioorthogonal reaction, meaning it proceeds under mild, aqueous conditions without interfering with native biological functionalities.[1][2] Bis-aminooxy-PEG2 is a versatile linker that contains two aminooxy groups, enabling the crosslinking of molecules bearing aldehyde or ketone functionalities. This document provides detailed methods for introducing these reactive carbonyl groups into biomolecules for subsequent reaction with this compound.
The reaction between an aminooxy group and an aldehyde or ketone is highly specific and forms a stable oxime linkage.[1][3] This chemistry is advantageous due to its high chemoselectivity, the stability of the resulting oxime bond under physiological conditions, and the absence of toxic metal catalysts.[1]
Diagram: Oxime Ligation Reaction
References
Application Notes and Protocols for the Purification of Bis-aminooxy-PEG2 Conjugated Proteins
Introduction
The covalent attachment of polyethylene glycol (PEG) chains to therapeutic proteins, a process known as PEGylation, is a widely adopted strategy to enhance their pharmacokinetic and pharmacodynamic properties. Bis-aminooxy-PEG2 is a valuable tool in bioconjugation, enabling the linkage of two protein molecules or a protein to another molecule through a short, hydrophilic PEG spacer. The conjugation chemistry relies on the formation of a stable oxime bond between the aminooxy groups of the linker and carbonyl groups (aldehydes or ketones) introduced onto the protein.
Following the conjugation reaction, the resulting mixture is heterogeneous, containing the desired protein conjugate, unreacted protein, excess PEG linker, and potential side products.[1] Therefore, a robust purification strategy is essential to isolate the pure, active conjugate for therapeutic applications. This document provides detailed protocols for the purification of this compound conjugated proteins using standard chromatographic techniques and outlines methods for their characterization.
Data Presentation
The purification strategy is designed to systematically remove impurities based on their physicochemical properties. A typical conjugation reaction mixture and the expected outcomes of a multi-step purification process are summarized below.
Table 1: Components of a Typical this compound Conjugation Reaction Mixture
| Component | Description | Primary Reason for Removal |
| Desired Conjugate | Protein covalently linked via an oxime bond to the this compound linker. | Product to be Purified |
| Unreacted Protein | Protein that did not undergo conjugation. | Potential for altered efficacy and immunogenicity. |
| Excess this compound | Unreacted PEG linker. | Potential for toxicity and undefined product profile. |
| Hydrolyzed PEG Linker | PEG linker that may have degraded during the reaction. | Impurity with no therapeutic benefit. |
| Aggregated Protein | High molecular weight species formed during the reaction or purification. | Potential for increased immunogenicity and reduced efficacy. |
| Reaction Byproducts | Small molecules from side reactions. | General process-related impurities. |
Table 2: Representative Quantitative Data for a Two-Step Purification Process
The following data are representative of a typical purification process for a PEGylated protein and may vary depending on the specific protein and conjugation efficiency.
| Purification Step | Protein Load (mg) | Purity (%) | Yield (%) | Key Impurities Removed |
| Crude Reaction Mixture | 100 | ~50% | 100% | - |
| Size Exclusion Chromatography (SEC) | 100 | >90% | ~95% | Excess this compound, reaction byproducts.[2] |
| Ion-Exchange Chromatography (IEX) | 95 | >98% | ~85% | Unreacted protein, aggregated protein, positional isomers.[2] |
Table 3: Comparison of Analytical Techniques for Characterization
| Analytical Technique | Principle | Information Obtained |
| SDS-PAGE | Separation by molecular weight under denaturing conditions. | Apparent molecular weight increase upon conjugation, assessment of purity. |
| Analytical SEC-HPLC | Separation by hydrodynamic radius under native conditions.[3] | Quantification of monomer, dimer, and higher-order aggregates. |
| Mass Spectrometry (MALDI-TOF or ESI-MS) | Measurement of mass-to-charge ratio.[4] | Confirmation of conjugate molecular weight, determination of the degree of PEGylation. |
| Reverse Phase HPLC (RP-HPLC) | Separation based on hydrophobicity. | Analysis of positional isomers and purity. |
Experimental Protocols
Protocol 1: Oxime Ligation of a Carbonyl-Modified Protein
This protocol describes the conjugation of a protein containing an aldehyde or ketone group with this compound.
Materials:
-
Carbonyl-modified protein (e.g., containing a p-acetylphenylalanine or an oxidized N-terminal serine)
-
This compound
-
Aniline (catalyst)
-
Reaction Buffer: 100 mM Sodium Phosphate, 150 mM NaCl, pH 6.0-7.0
-
Quenching solution: 1 M hydroxylamine, pH 7.0
-
Desalting columns
Procedure:
-
Protein Preparation: Prepare a solution of the carbonyl-modified protein in the Reaction Buffer at a concentration of 1-10 mg/mL.
-
Reagent Preparation: Dissolve this compound in the Reaction Buffer to achieve a 5- to 20-fold molar excess over the protein.
-
Catalyst Addition: Prepare a fresh stock solution of aniline in the Reaction Buffer. Add aniline to the protein solution to a final concentration of 10-100 mM.
-
Conjugation Reaction: Add the this compound solution to the protein-aniline mixture. Incubate the reaction at room temperature for 2-16 hours with gentle mixing.
-
Monitoring the Reaction: Monitor the progress of the reaction by SDS-PAGE or analytical SEC-HPLC.
-
Quenching (Optional): To quench any unreacted carbonyl groups on the protein, add the quenching solution to a final concentration of 50 mM and incubate for 30 minutes.
-
Buffer Exchange: Remove excess, unreacted PEG linker and aniline by buffer exchanging the reaction mixture into the appropriate buffer for the first purification step (e.g., SEC mobile phase) using a desalting column.
Protocol 2: Purification by Size Exclusion Chromatography (SEC)
SEC is employed to separate the high molecular weight protein conjugate from smaller molecules like the excess PEG linker and reaction byproducts.
Materials:
-
SEC Column (e.g., Superdex 200 Increase 10/300 GL or equivalent)
-
Chromatography system (e.g., ÄKTA pure)
-
SEC Mobile Phase: Phosphate-Buffered Saline (PBS), pH 7.4
-
0.22 µm syringe filters
Procedure:
-
System Equilibration: Equilibrate the SEC column with at least 2 column volumes (CVs) of SEC Mobile Phase until a stable baseline is achieved.
-
Sample Preparation: Filter the buffer-exchanged conjugation mixture through a 0.22 µm syringe filter.
-
Sample Injection: Inject a sample volume that is 0.5-2% of the total column volume.
-
Chromatography: Run the separation at a flow rate appropriate for the selected column (e.g., 0.5-1.0 mL/min).
-
Fraction Collection: Collect fractions corresponding to the elution peaks. The protein conjugate will elute first, followed by the unreacted protein, and finally the smaller impurities.
-
Fraction Analysis: Analyze the collected fractions by SDS-PAGE and UV absorbance at 280 nm to identify the fractions containing the purified conjugate.
-
Pooling: Pool the fractions containing the pure conjugate.
Protocol 3: High-Resolution Purification by Ion-Exchange Chromatography (IEX)
IEX separates molecules based on their net surface charge and is effective for separating the PEGylated conjugate from the unreacted native protein. The neutral PEG chain shields the protein's surface charges, altering its elution profile compared to the unmodified protein.
Materials:
-
IEX Column (Anion or Cation exchange, chosen based on the protein's isoelectric point (pI) and the desired buffer pH)
-
Binding Buffer (e.g., 20 mM Tris-HCl, pH 8.0 for anion exchange)
-
Elution Buffer (e.g., 20 mM Tris-HCl, 1 M NaCl, pH 8.0 for anion exchange)
-
Chromatography system
Procedure:
-
Buffer Preparation: Prepare the Binding and Elution buffers and filter them through a 0.22 µm filter.
-
Column Equilibration: Equilibrate the IEX column with at least 5 CVs of Binding Buffer until the UV absorbance and conductivity are stable.
-
Sample Preparation: Buffer exchange the pooled fractions from SEC into the IEX Binding Buffer.
-
Sample Loading: Load the sample onto the equilibrated IEX column.
-
Washing: Wash the column with Binding Buffer (typically 5-10 CVs) until the UV baseline returns to zero, indicating that all unbound material has been washed through.
-
Elution: Elute the bound proteins using a linear gradient of increasing salt concentration (e.g., 0-100% Elution Buffer over 20 CVs).
-
Fraction Collection: Collect fractions across the gradient. The PEGylated conjugate is expected to elute at a lower salt concentration than the more highly charged unreacted protein.
-
Fraction Analysis: Analyze fractions by SDS-PAGE and analytical SEC-HPLC to identify those containing the high-purity conjugate.
-
Pooling and Formulation: Pool the pure fractions and buffer exchange into a suitable storage buffer.
Visualization of Workflows and Pathways
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Bis-aminooxy-PEG2 Conjugation
Welcome to the technical support center for Bis-aminooxy-PEG2 conjugation reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experiments, ensuring high-yield and successful conjugation.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for an oxime ligation reaction with this compound?
The rate of oxime bond formation is highly pH-dependent. The reaction is generally fastest at a slightly acidic pH of approximately 4.5 to 5.5.[1][2] At this pH, the dehydration of the tetrahedral intermediate, which is the rate-limiting step, is most efficient.[1] At neutral pH (around 7.0), the reaction is significantly slower.[1][3]
Q2: My reaction is slow at neutral pH, but my biomolecule is not stable at acidic pH. How can I increase the reaction rate?
To accelerate the reaction rate at neutral pH, the use of a nucleophilic catalyst is highly recommended. Aniline and its derivatives are commonly used for this purpose. These catalysts function by forming a more reactive iminium ion intermediate with the aldehyde or ketone, which is then more susceptible to attack by the aminooxy group. More efficient catalysts, such as p-phenylenediamine and m-phenylenediamine, can be used to further enhance the reaction rate.
Q3: Why is my conjugation yield low when reacting this compound with a ketone-containing molecule?
Reactions with ketones are inherently much slower than with aldehydes, often by two orders of magnitude or more. This is due to the greater electrophilicity of the aldehyde carbonyl carbon. For ketone-based conjugations, it is crucial to allow for longer reaction times, consider increasing the concentration of reactants, or use a highly efficient catalyst to achieve a satisfactory yield.
Q4: How should I store and handle this compound?
Aminooxy compounds are known to be reactive and sensitive. It is recommended to use them immediately upon receipt. For storage, keep the reagent in a tightly sealed vial at -20°C for up to one month for stock solutions. Before use, allow the product to equilibrate to room temperature for at least one hour before opening to prevent moisture condensation.
Q5: What are common side reactions that can lead to low yield?
Low yields can be attributed to several factors:
-
Hydrolysis: The oxime bond formation is a reversible reaction. The presence of water, a byproduct, can shift the equilibrium back towards the reactants. While generally stable, the oxime bond can also undergo hydrolysis, particularly under acidic conditions.
-
Reactant Degradation: Improper storage or handling of the this compound or the aldehyde/ketone-containing molecule can lead to their degradation, reducing the concentration of active reactants.
-
Impure Reagents: Contaminants in the starting materials or solvents can interfere with the reaction.
-
Intramolecular Cyclization/Polymerization: Due to the bifunctional nature of this compound, there is a theoretical possibility of intramolecular cyclization (if the target molecule has two carbonyl groups in proximity) or intermolecular polymerization, especially at high concentrations.
Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving common issues encountered during this compound conjugation reactions.
Issue 1: Low or No Conjugate Formation
Possible Causes & Solutions
| Cause | Recommended Action |
| Suboptimal pH | Verify the pH of your reaction buffer. For optimal reaction rates, use a buffer with a pH between 4.5 and 5.5. If your biomolecule requires neutral pH, proceed to the next step. |
| Absence of Catalyst at Neutral pH | If reacting at pH 6.5-7.5, add a nucleophilic catalyst. Aniline is commonly used, but for improved efficiency, consider p-phenylenediamine or m-phenylenediamine. |
| Degraded this compound | Use a fresh vial of this compound. Ensure proper storage and handling to prevent degradation. It is recommended to use the reagent immediately. |
| Inactive Aldehyde/Ketone | Confirm the integrity and reactivity of your aldehyde or ketone-containing molecule. If possible, use a fresh batch or re-purify the existing material. |
| Insufficient Reaction Time | Monitor the reaction over time using an appropriate analytical method (e.g., HPLC, SDS-PAGE). Ketone conjugations, in particular, require significantly longer reaction times than aldehyde conjugations. |
| Low Reactant Concentration | If working with very dilute solutions of your biomolecule (low µM range), the reaction rate will be slow. Increase the concentration of the this compound to drive the reaction forward. A 10-20 fold molar excess of the aminooxy reagent is often used. |
Issue 2: Multiple Products or Smearing on Gel/Chromatogram
Possible Causes & Solutions
| Cause | Recommended Action |
| Intermolecular Cross-linking (Polymerization) | This can occur due to the bifunctional nature of this compound. Reduce the concentration of the reactants. Optimize the molar ratio of this compound to your target molecule to favor the desired 1:1 or 2:1 conjugate. |
| Heterogeneity of the Starting Material | Analyze the purity of your starting biomolecule. Pre-existing heterogeneity can lead to a complex product mixture. |
| Non-specific Binding or Aggregation | During purification, the conjugate may aggregate or bind non-specifically to the chromatography resin. Optimize your purification buffers with additives like non-ionic detergents or adjust the salt concentration. |
Experimental Protocols
Protocol 1: General Procedure for this compound Conjugation to an Aldehyde-Containing Protein
This protocol is a general guideline and may require optimization for your specific application.
Materials:
-
Aldehyde-containing protein
-
This compound
-
Conjugation Buffer: 100 mM Sodium Acetate, 150 mM NaCl, pH 5.5
-
Aniline stock solution (optional, for neutral pH reactions): 1 M in DMSO
-
Quenching solution (optional): 1 M hydroxylamine, pH 7
-
Purification column (e.g., Size Exclusion Chromatography - SEC)
Procedure:
-
Prepare the Protein Solution: Dissolve the aldehyde-containing protein in the conjugation buffer to a final concentration of 1-5 mg/mL (typically 20-100 µM).
-
Prepare the this compound Solution: Immediately before use, dissolve the this compound in the conjugation buffer to a concentration that will result in a 10-50 molar excess when added to the protein solution.
-
Initiate the Conjugation Reaction: Add the this compound solution to the protein solution. Mix gently.
-
Incubation: Incubate the reaction mixture at room temperature for 2-4 hours for aldehydes, or up to 24 hours for ketones. The reaction can also be performed at 4°C for longer durations if the protein is unstable at room temperature.
-
Monitoring (Optional): At various time points, take a small aliquot of the reaction mixture and analyze it by SDS-PAGE or HPLC to monitor the progress of the conjugation.
-
Quenching (Optional): To stop the reaction, you can add a quenching solution to react with any unreacted aldehydes.
-
Purification: Purify the conjugate from excess this compound and other reaction components using an appropriate method such as SEC or dialysis.
Protocol 2: Oxidation of a Glycoprotein to Generate Aldehydes for Conjugation
Materials:
-
Glycoprotein
-
Oxidation Buffer: 100 mM Sodium Acetate, 150 mM NaCl, pH 5.5
-
Sodium meta-periodate (NaIO₄) solution: 100 mM in dH₂O (prepare fresh)
-
Ethylene glycol
Procedure:
-
Prepare the Glycoprotein: Dissolve the glycoprotein in the oxidation buffer.
-
Oxidation: Add the sodium meta-periodate solution to the glycoprotein solution to a final concentration of 1-10 mM. Incubate on ice for 30 minutes, protected from light.
-
Quench the Oxidation: Add ethylene glycol to a final concentration of 10-20 mM to quench the excess periodate. Incubate for 10 minutes on ice.
-
Buffer Exchange: Remove the excess reagents by buffer exchange into the desired conjugation buffer using a desalting column or dialysis.
-
Proceed to Conjugation: The resulting aldehyde-containing glycoprotein is now ready for conjugation with this compound as described in Protocol 1.
Visual Guides
Troubleshooting Workflow
Caption: A flowchart to systematically troubleshoot low yield in this compound conjugation reactions.
Oxime Ligation Reaction Pathway
Caption: The reaction mechanism for oxime ligation, highlighting the key intermediate and the role of a catalyst.
References
Optimizing pH for efficient oxime ligation with Bis-aminooxy-PEG2
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing oxime ligation reactions using Bis-aminooxy-PEG2. Find troubleshooting advice, frequently asked questions, detailed experimental protocols, and key data to ensure the success of your conjugation experiments.
Troubleshooting Guide
This guide addresses specific issues you may encounter during oxime ligation with this compound.
| Problem | Possible Causes | Solutions |
| Low or No Product Formation | Suboptimal pH: The reaction rate is highly pH-dependent. For uncatalyzed reactions, the optimal pH is typically between 4 and 5. At neutral pH, the reaction is significantly slower.[1][2][3] | - If your biomolecule is stable at acidic pH, perform the reaction in a buffer at pH 4.5 (e.g., sodium acetate). - If you must work at a neutral pH (6.5-7.5), the use of a catalyst is highly recommended.[4] |
| Inefficient or Absent Catalyst: At neutral pH, a nucleophilic catalyst is often necessary to achieve a reasonable reaction rate.[5] | - Add a catalyst such as aniline or a substituted aniline like p-phenylenediamine to your reaction mixture. - Aniline can increase the reaction rate up to 40-fold at neutral pH. | |
| Low Reactant Concentration: The kinetics of the ligation are dependent on the concentration of the reactants. | - Increase the concentration of one or both reactants if possible. | |
| Reactant Instability: The aminooxy group can be susceptible to degradation or reaction with impurities, such as acetone, which may be present in solvents. | - Use high-purity, fresh solvents and reagents. - Ensure your this compound has been stored properly according to the manufacturer's instructions. | |
| Steric Hindrance: Aldehydes are generally more reactive than ketones in oxime ligations due to less steric hindrance. | - If using a ketone, expect a slower reaction rate and consider longer reaction times or increased catalyst concentration. | |
| Multiple Products or Side Reactions | Impure Starting Materials: Contaminants in your biomolecule or this compound can lead to undesired side products. | - Purify your starting materials before the ligation reaction. - Use high-quality solvents and reagents. |
| Dimerization with Divalent Catalysts: Catalysts with two free amines, like p-phenylenediamine, can potentially cause dimerization of your product. | - If you observe dimerization, consider switching to a catalyst with a single amine, such as aniline. | |
| Difficulty Purifying the Final Product | Excess Reagents: Unreacted this compound or biomolecule can co-elute with your desired product. | - Optimize the stoichiometry of your reactants to minimize excess of one component. - Utilize a purification method with high resolving power, such as size-exclusion chromatography or affinity chromatography if applicable. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for oxime ligation with this compound?
A1: The optimal pH depends on whether a catalyst is used. For uncatalyzed reactions, a slightly acidic pH of 4.0-5.0 is generally ideal. If the biomolecules involved are not stable under these conditions, the reaction can be performed at a neutral pH (around 7.0), but the addition of a nucleophilic catalyst is strongly recommended to accelerate the reaction.
Q2: Why is my reaction slow at neutral pH?
A2: The rate of oxime formation is significantly slower at neutral pH compared to acidic pH. To enhance the reaction rate at neutral pH, a nucleophilic catalyst like aniline or its derivatives should be used.
Q3: What catalysts can be used to speed up the reaction, and at what concentration?
A3: Aniline and p-phenylenediamine are common catalysts. Aniline can be used at concentrations of 10-100 mM. p-Phenylenediamine has been shown to be a more efficient catalyst than aniline at neutral pH.
Q4: Is the oxime bond stable?
A4: Yes, the oxime bond is highly stable, especially when compared to other linkages like hydrazones and imines. This stability makes it a reliable linkage for bioconjugation applications.
Q5: How should I store this compound?
A5: Aminooxy-PEG reagents can be sensitive and should be stored according to the manufacturer's recommendations, typically at low temperatures and protected from moisture, to prevent degradation. It is often recommended to use them shortly after preparation in solution.
Quantitative Data Summary
The following table summarizes key quantitative data for optimizing your oxime ligation experiments.
| Parameter | Uncatalyzed Reaction | Catalyzed Reaction (Aniline) | Catalyzed Reaction (p-Phenylenediamine) |
| Optimal pH | 4.0 - 5.0 | ~7.0 | ~7.0 |
| Typical Catalyst Concentration | N/A | 10 - 100 mM | 2 - 10 mM |
| Relative Rate Enhancement at Neutral pH | Baseline | Up to 40-fold faster than uncatalyzed | Up to 19-fold faster than aniline-catalyzed |
Experimental Protocol: General Procedure for Oxime Ligation with this compound
This protocol provides a general guideline. Optimization of reactant concentrations, reaction time, and temperature may be necessary for your specific application.
Materials:
-
Aldehyde or ketone-containing biomolecule
-
This compound
-
Reaction Buffer:
-
For acidic conditions: 0.1 M Sodium Acetate, pH 4.5
-
For neutral conditions: 0.1 M Phosphate Buffer, pH 7.0
-
-
Catalyst (for neutral conditions): Aniline or p-phenylenediamine stock solution
-
Quenching reagent (optional): e.g., acetone
-
Purification system (e.g., HPLC, FPLC)
Procedure:
-
Preparation of Reactants:
-
Dissolve the aldehyde or ketone-containing biomolecule in the chosen reaction buffer to a desired final concentration (e.g., 1-10 mg/mL).
-
Dissolve this compound in the reaction buffer to achieve a slight molar excess (e.g., 1.2 to 2-fold) relative to the biomolecule.
-
-
Ligation Reaction:
-
For acidic conditions (pH 4.5):
-
Mix the biomolecule solution and the this compound solution.
-
Incubate the reaction mixture at room temperature or 37°C for 2-24 hours. Monitor the reaction progress by a suitable analytical method (e.g., SDS-PAGE, HPLC, mass spectrometry).
-
-
For neutral conditions (pH 7.0) with a catalyst:
-
To the biomolecule solution, add the catalyst to the desired final concentration (e.g., 10-100 mM for aniline).
-
Add the this compound solution to the biomolecule-catalyst mixture.
-
Incubate the reaction mixture at room temperature for 1-12 hours. Monitor the reaction progress.
-
-
-
Quenching the Reaction (Optional):
-
If desired, the reaction can be quenched by adding an excess of a small molecule aldehyde or ketone, such as acetone, to consume any unreacted aminooxy groups.
-
-
Purification:
-
Purify the resulting conjugate using an appropriate chromatography method (e.g., size-exclusion, ion-exchange, or reversed-phase chromatography) to remove unreacted starting materials and catalyst.
-
-
Analysis:
-
Characterize the purified conjugate by SDS-PAGE, mass spectrometry, and other relevant analytical techniques to confirm successful ligation and purity.
-
Visualizations
Caption: General workflow for oxime ligation.
Caption: Troubleshooting workflow for low ligation efficiency.
References
- 1. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. broadpharm.com [broadpharm.com]
- 5. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - Chemical Communications (RSC Publishing) DOI:10.1039/D2CC03752A [pubs.rsc.org]
Stability of Bis-aminooxy-PEG2 in solution and proper storage conditions.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and proper storage of Bis-aminooxy-PEG2 in solution.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: For long-term storage, solid this compound should be stored at -20°C, protected from light and moisture.[1][2] It is advisable to store the compound under an inert atmosphere, such as argon or nitrogen, to prevent oxidation.[3]
Q2: How should I store this compound once it is in solution?
A2: Ideally, solutions of this compound should be prepared fresh for each use.[1] If you need to prepare stock solutions in advance, they should be aliquoted into tightly sealed vials and stored at -20°C for up to one month.[4] Before use, allow the vial to equilibrate to room temperature before opening to prevent condensation.
Q3: What solvents are compatible with this compound?
A3: this compound is soluble in water and common organic solvents such as DMSO and DMF. The choice of solvent will depend on the specific application and the solubility of other reactants.
Q4: What is the general stability of this compound in aqueous solutions?
A4: The stability of this compound in aqueous solutions is influenced by pH, temperature, and exposure to light and oxygen. The polyethylene glycol (PEG) backbone is generally stable, but the aminooxy functional groups are reactive and can be sensitive to degradation. The resulting oxime bond formed upon reaction with an aldehyde or ketone is significantly more stable than corresponding imine or hydrazone bonds, particularly at physiological pH (6.5-7.5). However, the oxime linkage can be susceptible to hydrolysis under strongly acidic conditions.
Q5: How does pH affect the stability of the oxime bond formed with this compound?
A5: The oxime bond is most stable in the neutral to slightly acidic pH range (pH 5-7.5). The rate of oxime formation is often optimal at a slightly acidic pH (around 4.5-6.0), though catalysis with aniline or its derivatives can improve reaction rates at neutral pH. The bond's stability decreases under strongly acidic conditions due to hydrolysis.
Q6: Are there any known degradation pathways for this compound?
A6: The primary degradation pathways for PEG-containing molecules involve oxidation. This can lead to the formation of impurities such as aldehydes and peroxides, which can be accelerated by exposure to heat, light, and oxygen. The aminooxy groups themselves are reactive and their stability can be compromised by inappropriate storage, leading to loss of reactivity.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low conjugation efficiency | Suboptimal pH for oxime ligation. | Ensure the reaction buffer is within the optimal pH range (typically 6.0-7.5 for uncatalyzed reactions, or as recommended if using a catalyst). |
| Inactive this compound reagent. | Use a fresh vial of the reagent or one that has been stored properly at -20°C. Allow the reagent to warm to room temperature before opening. Prepare solutions fresh. | |
| Steric hindrance. | Increase the molar excess of this compound in the reaction. You may also need to increase the reaction time. | |
| Precipitation of protein during conjugation | High concentration of organic co-solvent (e.g., DMSO, DMF). | Minimize the amount of organic solvent used to dissolve the this compound. |
| Protein instability in the reaction buffer. | Screen different buffer conditions or consider adding stabilizing excipients. | |
| Non-specific binding | Hydrophobic interactions between the PEG linker and the protein. | Add a non-ionic detergent, such as Tween-20 (at a concentration of 0.05%), to the reaction and purification buffers. |
| Inconsistent results between experiments | Degradation of this compound stock solution. | Prepare fresh stock solutions for each experiment or use aliquots that have been stored at -20°C for no longer than one month. |
| Variability in reaction conditions. | Ensure consistent pH, temperature, and reaction time across all experiments. |
Quantitative Stability Data
| Condition | Parameter | Expected Stability Trend | Notes |
| pH | Half-life of aminooxy group | Decreases at very low (< 3) and very high (> 9) pH. More stable at neutral to slightly acidic pH. | Hydrolysis of the aminooxy group can occur at extreme pH values. |
| Half-life of oxime bond | Stable at physiological pH (6.5-7.5). Decreases significantly at pH < 4. | Oxime bonds are known for their hydrolytic stability at neutral pH. | |
| Temperature | Degradation Rate | Increases with increasing temperature. | PEG chains can undergo thermal oxidation. |
| Solution Storage | % Purity after 1 month at -20°C | Expected to remain high (>95%). | Based on supplier recommendations for aliquoted stock solutions. |
| % Purity after 1 week at 4°C | Expected to show some degradation. | Refrigerated storage is less ideal than frozen for long-term stability. | |
| % Purity after 24 hours at RT | Expected to show noticeable degradation. | Room temperature storage of solutions is not recommended for extended periods. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl) solutions (e.g., 0.1 M, 1 M)
-
Sodium hydroxide (NaOH) solutions (e.g., 0.1 M, 1 M)
-
Hydrogen peroxide (H₂O₂) solution (e.g., 3%)
-
Phosphate buffered saline (PBS), pH 7.4
-
Water for HPLC
-
Acetonitrile for HPLC
-
Formic acid
-
HPLC system with a suitable detector (e.g., CAD, ELSD, or MS)
-
C18 reverse-phase HPLC column
-
pH meter
-
Incubator/water bath
-
Photostability chamber
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in water or a suitable buffer (e.g., PBS) at a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis:
-
Mix equal volumes of the this compound stock solution and an appropriate concentration of HCl (e.g., 0.1 M or 1 M).
-
Incubate the mixture at a controlled temperature (e.g., 40°C or 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw an aliquot and neutralize it with an equivalent amount of NaOH.
-
-
Base Hydrolysis:
-
Mix equal volumes of the this compound stock solution and an appropriate concentration of NaOH (e.g., 0.1 M or 1 M).
-
Incubate and sample as described for acid hydrolysis, neutralizing with HCl.
-
-
Oxidative Degradation:
-
Mix the this compound stock solution with a solution of H₂O₂ (e.g., 3%).
-
Incubate at room temperature or a slightly elevated temperature, taking samples at various time points.
-
-
Thermal Degradation:
-
Incubate aliquots of the this compound stock solution at elevated temperatures (e.g., 40°C, 60°C, 80°C) in the dark.
-
Sample at various time points.
-
-
Photostability:
-
Expose aliquots of the this compound stock solution to light in a photostability chamber according to ICH Q1B guidelines.
-
Keep control samples in the dark at the same temperature.
-
-
HPLC Analysis:
-
Analyze all samples by a validated stability-indicating HPLC method (see Protocol 2).
-
Quantify the remaining percentage of intact this compound and the formation of any degradation products.
-
Protocol 2: Stability-Indicating HPLC Method for this compound
This protocol provides a starting point for developing an HPLC method to separate this compound from its potential degradation products. Optimization will be required for specific instrumentation and degradation profiles.
Instrumentation and Columns:
-
HPLC system with a gradient pump, autosampler, and a suitable detector such as a Charged Aerosol Detector (CAD), Evaporative Light Scattering Detector (ELSD), or Mass Spectrometer (MS), as PEG compounds lack a strong UV chromophore.
-
Reverse-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
Mobile Phase:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
Gradient Elution:
| Time (min) | % Mobile Phase B |
| 0.0 | 5 |
| 20.0 | 95 |
| 25.0 | 95 |
| 25.1 | 5 |
| 30.0 | 5 |
Flow Rate: 1.0 mL/min Column Temperature: 30°C Injection Volume: 10 µL Detector Settings: Optimize according to the manufacturer's instructions for the specific detector being used.
Procedure:
-
Prepare samples from the forced degradation study and appropriate standards of this compound.
-
Equilibrate the HPLC system with the initial mobile phase conditions.
-
Inject the samples and standards.
-
Acquire and process the chromatograms.
-
Identify the peak for intact this compound based on the retention time of the standard.
-
Degradation products will appear as new peaks in the chromatograms of the stressed samples.
-
Calculate the percentage of remaining this compound and the relative peak areas of the degradation products.
Visualizations
Caption: Workflow for a forced degradation study of this compound.
Caption: Signaling pathway for oxime ligation using this compound.
References
Technical Support Center: Purification of Bis-aminooxy-PEG2 Conjugates
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the purification of Bis-aminooxy-PEG2 conjugates.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying this compound conjugates?
The purification of this compound conjugates presents several challenges stemming from the properties of the PEG linker and the chemistry of the oxime bond. Key difficulties include:
-
High Polarity: The polyethylene glycol (PEG) backbone imparts significant polarity, which can lead to poor retention on reversed-phase chromatography columns and streaking or broad peaks.
-
Lack of a Strong Chromophore: The PEG molecule itself does not possess a UV chromophore, making detection by standard UV-Vis spectrophotometers challenging unless the conjugated molecule is UV-active.[1]
-
Reactivity of the Aminooxy Group: The aminooxy group is highly nucleophilic and can react with trace aldehydes or ketones present in solvents (like acetone), leading to unwanted side products.[2][3]
-
Stability of the Oxime Linkage: While generally stable, the oxime bond can be susceptible to hydrolysis, particularly under acidic conditions that are often employed in reversed-phase HPLC.[4][5]
-
Separation from Starting Materials: Achieving baseline separation of the desired conjugate from unreacted starting materials (the aldehyde/ketone-containing molecule and the this compound linker) can be difficult due to similar polarities.
-
Potential for Multiple Conjugation Products: If the target molecule has multiple aldehyde or ketone groups, a mixture of products with varying degrees of PEGylation can be formed, complicating the purification process.
Q2: Which purification techniques are most suitable for this compound conjugates?
The choice of purification technique depends on the specific properties of the conjugate, such as its size, polarity, and the nature of the conjugated molecule. The most common and effective methods include:
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a powerful technique for purifying small molecule conjugates. Separation is based on hydrophobicity. A C18 or C8 column is often a good starting point.
-
Size-Exclusion Chromatography (SEC): SEC is particularly useful for separating the conjugate from smaller impurities like excess linker or byproducts. It separates molecules based on their hydrodynamic radius.
-
Solid-Phase Extraction (SPE): SPE can be a valuable tool for sample cleanup and enrichment before a final purification step by HPLC. It can be used to remove excess reagents or buffer components.
-
Normal-Phase Chromatography: For highly polar conjugates that are not well-retained in reversed-phase systems, normal-phase chromatography can be an effective alternative.
Troubleshooting Guides
Low Yield or Recovery After Purification
| Observed Problem | Potential Cause | Recommended Solution |
| Low overall yield after conjugation and purification | Incomplete ligation reaction. | Optimize the reaction pH to around 4-5 for uncatalyzed reactions. At neutral pH, consider using a nucleophilic catalyst like aniline to accelerate the reaction. Ensure high purity of starting materials, as impurities can lead to side reactions. |
| Low reactant concentration. | The kinetics of oxime ligation are concentration-dependent. If reactants are too dilute, the reaction rate will be slow. Increase the concentration of reactants if possible. | |
| Low recovery from HPLC column | Non-specific binding of the conjugate to the column matrix. | Ensure the column is properly equilibrated. Consider adding a small amount of an ion-pairing agent (like TFA) to the mobile phase. Experiment with different column chemistries (e.g., C8 instead of C18). |
| Precipitation of the conjugate on the column. | Check the solubility of your conjugate in the mobile phase. You may need to adjust the pH or increase the organic solvent percentage in the initial conditions. | |
| Product loss during sample handling | Adsorption to vials or pipette tips. | Use low-binding microcentrifuge tubes and pipette tips. Silanizing glassware can also minimize adsorption. |
| Degradation of the oxime bond. | If using acidic conditions for RP-HPLC, minimize the time the conjugate is exposed to the acidic mobile phase. Collect fractions into a buffer that neutralizes the pH. |
Poor Peak Shape and Resolution in HPLC
| Observed Problem | Potential Cause | Recommended Solution |
| Broad or tailing peaks | Non-optimal chromatographic conditions. | Increase the column temperature to improve peak shape for PEGylated molecules. Optimize the gradient steepness; a shallower gradient can improve resolution. |
| Column overload. | Reduce the amount of sample injected onto the column. | |
| Secondary interactions with the stationary phase. | Add a competitor to the mobile phase, such as a small amount of triethylamine (TEA) for basic compounds or trifluoroacetic acid (TFA) for acidic compounds, to block active sites on the silica. | |
| Co-elution of product and starting materials | Insufficient selectivity of the stationary phase. | Experiment with a different column chemistry (e.g., a phenyl-hexyl or a C8 column instead of C18). Consider changing the organic modifier in the mobile phase (e.g., methanol instead of acetonitrile). |
| Inappropriate gradient. | Develop a shallower gradient around the elution time of your compounds of interest to improve separation. | |
| Presence of unexpected peaks | Degradation of the conjugate. | Analyze a sample of the purified conjugate over time to assess its stability in the storage buffer. If degradation is observed, consider changing the storage conditions (e.g., pH, temperature, light exposure). |
| Impurities in the starting materials or solvents. | Use high-purity solvents and reagents. Run a blank gradient to check for system peaks or solvent contamination. |
Experimental Protocols
General Protocol for RP-HPLC Purification of a Small Molecule this compound Conjugate
This protocol provides a starting point and may require optimization.
-
Sample Preparation:
-
After the conjugation reaction, quench any remaining reactive groups if necessary.
-
If the reaction solvent is not compatible with the HPLC mobile phase (e.g., high salt concentration), perform a preliminary cleanup using solid-phase extraction (SPE).
-
Dissolve the crude conjugate in a solvent compatible with the initial mobile phase conditions (e.g., a mixture of water and acetonitrile).
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 5 µm particle size, 4.6 x 150 mm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection:
-
If the conjugated molecule has a UV chromophore, use a UV detector at the appropriate wavelength.
-
For universal detection, an Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) is recommended.
-
-
Gradient:
-
Start with a low percentage of mobile phase B (e.g., 5-10%) and hold for a few minutes to allow for the elution of very polar, unretained components.
-
Increase the percentage of mobile phase B in a linear gradient to elute the compounds of interest. The steepness of the gradient will depend on the hydrophobicity of the conjugate and impurities. A typical gradient might be from 10% to 90% B over 20-30 minutes.
-
Include a high-organic wash step at the end of the gradient to clean the column.
-
Re-equilibrate the column at the initial conditions for a sufficient time before the next injection.
-
-
-
Fraction Collection and Analysis:
-
Collect fractions corresponding to the peak of the desired conjugate.
-
Analyze the collected fractions by an appropriate method (e.g., analytical HPLC, LC-MS) to confirm purity and identity.
-
Pool the pure fractions and remove the solvent, for example, by lyophilization.
-
Visualizations
Logical Troubleshooting Workflow for Low Purification Yield
Caption: A decision tree for troubleshooting low yield in the purification of this compound conjugates.
Experimental Workflow for Purification
Caption: A typical experimental workflow for the purification of this compound conjugates.
References
- 1. benchchem.com [benchchem.com]
- 2. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. One-pot oxime ligation from peptides bearing thiazolidine and aminooxyacetyl groups - RSC Advances (RSC Publishing) DOI:10.1039/D0RA03235B [pubs.rsc.org]
- 4. Hydrolytic Stability of Hydrazones and Oximes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Addressing solubility issues of protein conjugates made with Bis-aminooxy-PEG2
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers encountering solubility issues with protein conjugates synthesized using Bis-aminooxy-PEG2.
Troubleshooting Guides
This section offers a step-by-step approach to diagnosing and resolving common problems that may lead to poor solubility of your protein conjugate.
Problem: Precipitate formation observed during or after the conjugation reaction.
This is the most common indicator of a solubility issue. The underlying cause can be related to the protein, the reagent, the reaction conditions, or the final conjugate.
Frequently Asked Questions (FAQs)
Q1: My protein conjugate, made with this compound, has precipitated. I thought PEGylation was supposed to increase solubility. What could be the cause?
While PEGylation generally enhances the solubility and stability of proteins, several factors related to the specific chemistry of this compound and the nature of your protein can lead to unexpected precipitation.[1][2][][4]
Potential causes include:
-
Intermolecular Cross-linking: this compound has two reactive aminooxy groups.[5] If your protein has multiple accessible aldehyde or ketone groups on its surface, the bifunctional PEG linker can act as a bridge, connecting two or more protein molecules. This leads to the formation of large, insoluble oligomers or aggregates.
-
Suboptimal Reaction Buffer: The stability of both your protein and the oxime bond formation are pH-dependent. If the reaction buffer's pH is close to the isoelectric point (pI) of your protein, the protein's intrinsic solubility will be at its minimum, increasing the risk of aggregation.
-
High Degree of PEGylation: Excessive modification of the protein surface can sometimes lead to conformational changes that expose hydrophobic patches, promoting aggregation.
-
Instability of the Target Protein: The starting protein may be inherently unstable or prone to aggregation under the required reaction conditions (e.g., prolonged incubation, specific pH).
Q2: How can I prevent intermolecular cross-linking when using a bifunctional linker like this compound?
Preventing cross-linking is crucial. Here are some strategies:
-
Optimize the Molar Ratio: Use a lower molar excess of this compound relative to the protein. This reduces the statistical probability of a single PEG molecule binding to two different protein molecules. Start with a 1:1 or 2:1 molar ratio of PEG to available reactive sites on the protein and optimize from there.
-
Control Protein Concentration: Working with a more dilute protein solution can decrease the likelihood of intermolecular interactions.
-
Consider a Monofunctional Alternative: If cross-linking remains a persistent issue, consider using a mono-aminooxy-PEG derivative. This will ensure that only one end of the PEG molecule can react with your protein.
Q3: What are the optimal reaction conditions for a this compound conjugation?
Optimal conditions can vary depending on the protein. However, a good starting point is:
-
pH: The formation of an oxime bond between an aminooxy group and an aldehyde/ketone is most efficient at a slightly acidic pH, typically between 4.0 and 6.0. Aniline is often used as a catalyst in these reactions.
-
Temperature: Reactions are typically carried out at room temperature (20-25°C) or at 4°C for sensitive proteins.
-
Incubation Time: Reaction times can range from 2 to 24 hours. Monitor the reaction progress to avoid over-conjugation or degradation.
Q4: My conjugate seems soluble initially but precipitates upon storage. How can I improve its long-term stability?
This suggests a formulation or storage issue.
-
Buffer Composition: After purification, store the conjugate in a buffer that maximizes its stability. This may require screening various pH levels and excipients (e.g., glycerol, arginine, or non-ionic surfactants like Polysorbate 20).
-
Storage Temperature: Store the final conjugate at an appropriate temperature, typically -20°C or -80°C, to minimize degradation and aggregation over time.
-
Purity: Ensure that all unreacted PEG and other reaction components have been thoroughly removed during purification, as these can sometimes contribute to instability.
Data Summary
The following table provides hypothetical data illustrating how solubility can be affected by different reaction parameters. This data is for illustrative purposes and should be adapted to your specific system.
| Parameter | Condition A | Condition B | Condition C | Expected Outcome |
| Protein:PEG Molar Ratio | 1:1 | 1:10 | 1:50 | Higher ratios may increase risk of cross-linking and precipitation. |
| pH | 4.5 | 7.4 | 8.5 | Solubility is often lowest near the protein's pI. Reaction is optimal at acidic pH. |
| Protein Concentration | 1 mg/mL | 10 mg/mL | 20 mg/mL | Higher concentrations can accelerate aggregation. |
| % Soluble Conjugate | 95% | 60% | 25% | A higher percentage indicates better solubility and less precipitation. |
Experimental Protocols
Protocol 1: General Protein Conjugation with this compound
This protocol outlines a general procedure for conjugating this compound to a protein containing aldehyde or ketone groups.
Workflow Diagram:
Materials:
-
Protein with accessible aldehyde/ketone groups (e.g., glycoprotein post-oxidation)
-
This compound
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Aniline Acetate Catalyst Buffer (e.g., 100 mM Aniline in Acetate Buffer, pH 4.5)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Purification system (e.g., Size Exclusion Chromatography column, or ultrafiltration vials)
Procedure:
-
Prepare Protein: Dissolve your protein in PBS to a final concentration of 2-5 mg/mL. If your protein is a glycoprotein, it must first be oxidized (e.g., with sodium periodate) to generate aldehyde groups.
-
Prepare PEG Reagent: Prepare a 10-50 mM stock solution of this compound in anhydrous DMSO immediately before use.
-
Initiate Conjugation:
-
In a reaction tube, add the desired molar equivalents of the this compound stock solution to the protein solution.
-
Initiate the reaction by adding 1/10th volume of the aniline acetate catalyst.
-
-
Incubate: Allow the reaction to proceed at room temperature with gentle agitation for 2-10 hours. The optimal time should be determined empirically.
-
Purification: Remove unreacted PEG and catalyst by purifying the conjugate.
-
Size Exclusion Chromatography (SEC): This is the preferred method for separating the larger conjugate from smaller reactants.
-
Ultrafiltration: Use a centrifugal device with a molecular weight cut-off (MWCO) appropriate for your protein to wash away smaller molecules.
-
-
Analysis: Confirm successful conjugation and assess purity using SDS-PAGE (a shift in molecular weight should be visible) and/or Mass Spectrometry.
Protocol 2: Solubility Assessment of the Final Conjugate
Materials:
-
Purified protein conjugate
-
A panel of formulation buffers (e.g., citrate, phosphate, histidine at various pH values)
-
Spectrophotometer
Procedure:
-
Buffer Exchange: Aliquot the purified conjugate and exchange it into different formulation buffers using dialysis or ultrafiltration.
-
Concentration: Concentrate the samples in each buffer to the desired final concentration (e.g., 10 mg/mL).
-
Incubation/Stress: Incubate the samples under both standard (4°C) and accelerated stress conditions (e.g., 37°C for 48 hours).
-
Measure Solubility: After incubation, centrifuge the samples at high speed (e.g., 14,000 x g) for 15 minutes to pellet any precipitate.
-
Quantify: Measure the protein concentration in the supernatant using A280 absorbance. The percentage of soluble protein can be calculated relative to the initial concentration.
References
Identifying and characterizing byproducts in Bis-aminooxy-PEG2 reactions
Welcome to the technical support center for Bis-aminooxy-PEG2. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their experiments and characterize reaction byproducts.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction mechanism of this compound?
A1: this compound is a homobifunctional crosslinker that contains two aminooxy (-O-NH2) groups. Its primary reaction involves the chemoselective ligation with molecules containing aldehyde or ketone groups to form a stable oxime bond (-O-N=C).[1][2][3][4][5] This reaction, often referred to as oxime ligation, is highly efficient and proceeds under mild aqueous conditions, making it a valuable tool for bioconjugation.
Q2: What are the optimal reaction conditions for oxime ligation with this compound?
A2: Oxime ligation is typically most efficient in a slightly acidic buffer, with a pH range of 4 to 6. The reaction can be catalyzed by nucleophilic catalysts like aniline to increase the reaction rate. The ideal conditions, including temperature, reaction time, and catalyst concentration, should be optimized for each specific application.
Q3: How can I store and handle this compound to ensure its stability?
A3: To ensure stability and prevent degradation, this compound should be stored under recommended conditions, typically at -20°C for long-term storage (months to years) or at 2-8°C for short-term use (days to weeks). It is advisable to allow the product to equilibrate to room temperature before opening the vial to avoid moisture condensation. Prepare solutions on the day of use whenever possible. The aminooxy group is highly reactive towards carbonyl-containing compounds, so care should be taken to avoid exposure to volatile organic compounds like acetone during handling.
Troubleshooting Guide
This guide addresses common issues encountered during reactions with this compound.
Logical Flow for Troubleshooting Common Issues
Caption: A decision tree for troubleshooting this compound reactions.
Q4: My conjugation reaction yield is very low. What are the potential causes?
A4: Low conjugation yield can stem from several factors:
-
Sub-optimal pH: The oxime ligation is pH-dependent. Ensure the reaction buffer is maintained within the optimal pH 4-6 range.
-
Reagent Degradation: The aminooxy groups on this compound can degrade, especially with improper storage or handling. Additionally, the aldehyde or ketone groups on your target molecule may not be sufficiently stable or accessible.
-
Inefficient Carbonyl Group Presentation: The aldehyde or ketone on your substrate may be sterically hindered or present in lower-than-expected concentrations.
-
Absence of Catalyst: While the reaction can proceed without a catalyst, the rate is significantly enhanced by aniline or its derivatives. If the reaction is slow, catalyst optimization may be necessary.
Q5: I am observing unexpected peaks in my HPLC or LC-MS analysis. What byproducts could be forming?
A5: The presence of unexpected species can be attributed to several possibilities:
-
Mono-conjugated Species: Since this compound has two reactive ends, incomplete reactions can result in a population of molecules where only one of the aminooxy groups has reacted with your target.
-
Hydrolyzed Reagent: The starting this compound reagent may contain or degrade to form species where one or both aminooxy groups have been hydrolyzed.
-
Transoximation: If other carbonyl-containing molecules are present as impurities (e.g., acetone), the initially formed oxime bond can undergo an exchange reaction, leading to different conjugated products. This phenomenon has been documented in peptide chemistry involving oxime bonds.
-
Side Reactions with the Target Molecule: The reaction conditions might be promoting side reactions on your target molecule, independent of the PEG linker.
Byproduct Characterization
Workflow for Byproduct Identification
Caption: Experimental workflow for byproduct separation and identification.
Q6: What analytical techniques are best for identifying and characterizing byproducts?
A6: A combination of chromatographic and spectrometric methods is highly effective. High-Performance Liquid Chromatography (HPLC) is excellent for separating different species in the reaction mixture. Coupling HPLC with Mass Spectrometry (LC-MS) allows for the determination of the precise mass of each component, which is critical for identification. Tandem mass spectrometry (MS/MS) can further provide structural information by fragmenting the ions. For detailed structural elucidation, Nuclear Magnetic Resonance (NMR) spectroscopy can be employed on purified byproducts.
Table 1: Comparison of Analytical Techniques for Byproduct Analysis
| Technique | Principle | Advantages | Disadvantages |
| HPLC-UV | Separation based on polarity; detection via UV absorbance. | Robust, widely available, good for quantification of known species. | PEG itself lacks a strong chromophore, leading to low sensitivity unless the target molecule has one. |
| HPLC-ELSD | Separation based on polarity; universal detection of non-volatile analytes. | Universal detection, suitable for compounds without chromophores like PEG. | Lower sensitivity than MS; response can be non-linear. |
| LC-MS/MS | Separation by chromatography coupled with mass-to-charge ratio detection. | Highly sensitive and selective; provides molecular weight information for precise identification of unknowns. | Can be complex to operate; matrix effects can suppress ion signals. |
| NMR | Measures the magnetic properties of atomic nuclei. | Provides detailed structural information for unambiguous identification. | Requires relatively large amounts of purified sample; lower sensitivity compared to MS. |
Experimental Protocols
Protocol: HPLC-MS Analysis for Byproduct Identification in a Protein Conjugation Reaction
This protocol outlines a general method for analyzing the reaction mixture of a protein conjugated with this compound.
1. Sample Preparation: a. After the desired reaction time, quench the reaction if necessary (e.g., by adding an excess of a scavenger molecule like methoxyamine or by buffer exchange). b. Dilute a small aliquot of the crude reaction mixture with the initial mobile phase (e.g., 0.1% formic acid in water) to a final protein concentration of approximately 0.1-1.0 mg/mL. c. Centrifuge the sample at >12,000 x g for 5 minutes to remove any precipitated material.
2. HPLC-MS System and Conditions: a. HPLC System: An HPLC system coupled to an electrospray ionization (ESI) mass spectrometer. b. Column: A reversed-phase C4 or C8 column suitable for protein separations (e.g., 2.1 mm ID x 100 mm, 3.5 µm particle size). c. Mobile Phase A: 0.1% Formic Acid in Water. d. Mobile Phase B: 0.1% Formic Acid in Acetonitrile. e. Gradient:
- 0-5 min: 5% B
- 5-35 min: 5% to 95% B (linear gradient)
- 35-40 min: 95% B
- 40-41 min: 95% to 5% B
- 41-50 min: 5% B (re-equilibration) f. Flow Rate: 0.2-0.4 mL/min. g. Injection Volume: 5-20 µL. h. Detection: UV at 280 nm (for protein) and MS scan.
3. Mass Spectrometer Settings (ESI-MS): a. Ionization Mode: Positive. b. Scan Range: m/z 500 - 4000. c. Capillary Voltage: 3.5 - 4.5 kV. d. Source Temperature: 120-150 °C. e. Data Analysis: The resulting total ion chromatogram (TIC) will show peaks for different species. The mass spectrum for each peak can be deconvoluted to determine the molecular weight of the eluting species. Compare the observed masses to the expected masses for the desired product, unreacted protein, and potential byproducts (e.g., mono-conjugated species, hydrolyzed PEG).
References
Technical Support Center: Monitoring Bis-aminooxy-PEG2 Conjugation Reactions
This guide provides researchers, scientists, and drug development professionals with detailed technical support for monitoring the progress of Bis-aminooxy-PEG2 conjugation reactions, a specific type of oxime ligation. Find answers to frequently asked questions, troubleshoot common issues, and access detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is a this compound conjugation reaction?
A this compound is a homobifunctional crosslinker where a short polyethylene glycol (PEG) spacer is flanked by two aminooxy (-ONH2) groups. This reagent is used to conjugate to molecules containing aldehyde or ketone groups through a reaction known as oxime ligation.[1][2][3] The result is a stable oxime bond.[4] This method is valued in bioconjugation for its high chemoselectivity and the stability of the resulting linkage under physiological conditions.[4]
Q2: Which analytical methods are best for monitoring the reaction progress?
A combination of chromatographic and spectroscopic methods is recommended for comprehensive analysis. The most common and effective techniques are:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC): To separate the starting materials (e.g., protein, peptide), the this compound reagent, the conjugated product, and any byproducts.
-
Mass Spectrometry (MS): To confirm the identity of the conjugated product by verifying the expected increase in molecular weight.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Primarily ¹H NMR, to provide detailed structural information and quantify the degree of PEGylation.
Employing at least two of these orthogonal techniques is best practice for unambiguous characterization of PEGylated products.
Q3: How can I quickly determine if my conjugation is successful?
The most direct method is Mass Spectrometry (MS). An increase in the molecular weight of your starting molecule corresponding to the mass of the PEG linker is a strong indicator of successful conjugation. For example, if you are conjugating a protein with a single this compound linker that crosslinks two molecules, you would expect a mass increase equal to the mass of the PEG linker. If the PEG linker is forming an intramolecular crosslink, the mass increase will also correspond to the mass of the linker.
Troubleshooting Guide
Q4: My HPLC chromatogram shows multiple peaks. What do they represent?
Multiple peaks are common in PEGylation reactions and can represent several species:
-
Unreacted Starting Material: Your unconjugated protein, peptide, or small molecule.
-
Excess PEG Reagent: Unreacted this compound.
-
Desired Product: The correctly conjugated molecule.
-
Partially-PEGylated Intermediates: Molecules with PEG attached at only one of the two aminooxy sites.
-
Multiple PEGylations: If your target molecule has multiple potential conjugation sites, you may see products with varying numbers of PEG chains attached.
-
Isomers: PEGylation occurring at different sites on the molecule (e.g., different lysine residues on a protein).
The heterogeneity of the PEG reagent itself can also contribute to peak broadening. Using complementary detectors like UV/Vis and Charged Aerosol Detection (CAD) can help identify and quantify both chromophoric (proteins) and non-chromophoric (PEG) species.
Q5: I don't see the expected mass shift in my MS analysis. What went wrong?
Several factors could lead to an incorrect or absent mass shift:
-
Reaction Failure: The conjugation did not proceed. Verify your reaction conditions, including pH (typically 4-5 for oxime ligation), temperature, and the presence of a catalyst like aniline if needed.
-
Reagent Degradation: Ensure your this compound reagent has not degraded.
-
Incorrect Mass Analysis: PEGylated proteins can be challenging to analyze with MS due to their size and polydispersity, which can create complex spectra with multiple charge states. Using a charge-reducing agent, like triethylamine (TEA), added post-column can simplify the mass spectrum and improve data interpretation.
-
Low Yield: The reaction may have a very low yield, making the product difficult to detect. Concentrate your sample or adjust reaction stoichiometry.
Q6: My ¹H NMR spectrum is difficult to interpret. How do I identify the PEG signals?
In ¹H NMR, the repeating ethylene glycol units (-CH2-CH2-O-) of the PEG chain produce a very strong, characteristic signal around 3.6 ppm. To quantify the extent of conjugation, compare the integration of this prominent PEG signal to a well-resolved signal from your unconjugated molecule. Be aware of ¹³C satellite peaks that appear around the main PEG signal, which can interfere with accurate integration if not correctly identified.
Experimental Protocols & Data
Method 1: HPLC Monitoring
High-Performance Liquid Chromatography is ideal for tracking the disappearance of starting materials and the appearance of the product in real-time.
Experimental Protocol: Reversed-Phase HPLC (RP-HPLC)
-
Column: Use a C4 or C18 column suitable for protein or peptide separation.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile (ACN).
-
Gradient: Run a linear gradient from low %B to high %B (e.g., 5% to 95% B over 30 minutes) to elute molecules based on hydrophobicity. The PEGylated product will typically elute earlier than the unconjugated protein due to the hydrophilic nature of PEG.
-
Detection:
-
UV/Vis Detector: Monitor at 280 nm for proteins or 220 nm for peptides. This will not detect the PEG reagent itself.
-
Charged Aerosol Detector (CAD): Use in series with UV to detect non-volatile analytes like the PEG reagent, providing a more complete profile of the reaction mixture.
-
-
Analysis: At different time points (e.g., 0, 1, 4, 24 hours), inject a small aliquot of the reaction mixture. Monitor the decrease in the area of the starting material peak and the increase in the area of the product peak.
Data Presentation: Typical HPLC Parameters
| Parameter | Setting | Purpose |
|---|---|---|
| Column | C4 or C18, 3.5-5 µm | Separation based on hydrophobicity. |
| Mobile Phase | A: H₂O + 0.1% TFA; B: ACN + 0.1% TFA | Standard for protein/peptide RP-HPLC. |
| Flow Rate | 0.5 - 1.0 mL/min | Typical analytical flow rate. |
| Column Temp. | 40 - 80 °C | Higher temperatures can improve peak shape. |
| UV Wavelength | 280 nm (proteins), 220 nm (peptides) | Detects aromatic residues or peptide bonds. |
| CAD | Used in series | Detects non-chromophoric PEG reagents. |
Method 2: Mass Spectrometry Confirmation
MS is used to confirm the covalent attachment of the PEG linker by identifying the product's molecular weight.
Experimental Protocol: LC-MS
-
LC Separation: Use an HPLC or UHPLC system as described above, coupled directly to the mass spectrometer.
-
Ionization: Use Electrospray Ionization (ESI) for biomolecules.
-
Post-Column Modification: To simplify the charge state envelope of the PEGylated product, infuse a solution of a charge-reducing amine like Triethylamine (TEA) (e.g., 0.2-1% in isopropanol) into the flow path just before it enters the mass spectrometer.
-
Mass Analyzer: Use a high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap instrument for accurate mass determination.
-
Data Analysis: Deconvolute the resulting multi-charged spectrum to obtain the zero-charge mass of the product. Compare this to the theoretical mass of the conjugate. The spectrum of a PEGylated species will often show a distribution of peaks separated by 44 Da, corresponding to the mass of a single ethylene glycol unit.
Data Presentation: Mass Spectrometry Analysis Summary
| Technique | Ionization | Key Parameter | Expected Result |
|---|---|---|---|
| LC-MS | ESI | Deconvoluted Mass | Measured mass matches theoretical mass of the conjugate. |
| MALDI-TOF | MALDI | Average Molecular Weight | Provides the average MW and degree of PEGylation. |
Method 3: ¹H NMR for Structural Verification
NMR provides quantitative data on the degree of PEGylation.
Experimental Protocol: ¹H NMR
-
Sample Prep: Lyophilize the purified product and dissolve it in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).
-
Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum.
-
Analysis:
-
Identify the large, sharp singlet corresponding to the PEG methylene protons (-O-CH₂-CH₂-O-) at approximately 3.6 ppm.
-
Identify a distinct, well-resolved peak corresponding to a known number of protons on your starting molecule (e.g., aromatic protons or a methyl group).
-
Calculate the degree of PEGylation by comparing the normalized integral of the PEG peak to the integral of the reference peak from your molecule.
-
Data Presentation: Key ¹H NMR Signals for Monitoring
| Group | Chemical Shift (δ) | Signal Characteristics | Use |
|---|---|---|---|
| PEG backbone (-CH₂-CH₂-O-) | ~3.6 ppm | Intense, sharp singlet | Quantification of PEG content. |
| Molecule-specific protons | Varies | Well-resolved singlet or multiplet | Internal standard for calculating conjugation ratio. |
| Oxime bond proton (-C=N-O-) | ~7.5 - 8.5 ppm | May be observable | Direct evidence of oxime bond formation. |
Visualizations
Reaction Pathway & Workflow Diagrams
Caption: Chemical reaction pathway for oxime ligation.
Caption: General workflow for monitoring reaction progress.
Caption: Decision tree for troubleshooting common issues.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Bis-(Aminooxy)-PEG | Aminooxy-PEG-Aminooxy | AxisPharm [axispharm.com]
- 3. Aminooxy PEG, Aminooxy linker, Aldehyde reactive | BroadPharm [broadpharm.com]
- 4. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]
Preventing hydrolysis of the oxime bond in Bis-aminooxy-PEG2 conjugates
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the hydrolysis of the oxime bond in Bis-aminooxy-PEG2 conjugates.
Frequently Asked Questions (FAQs)
Q1: What is oxime bond hydrolysis and why is it a concern for this compound conjugates?
A1: Oxime bond hydrolysis is the chemical breakdown of the oxime linkage (C=N-O) in the presence of water, reverting to the original aldehyde/ketone and aminooxy-containing molecules. This is a significant concern for this compound conjugates as it can lead to the disassembly of the conjugated molecules, resulting in loss of function, reduced therapeutic efficacy, or inaccurate experimental results. The stability of this bond is crucial for maintaining the integrity of the conjugate throughout its intended application.
Q2: What are the primary factors that influence the rate of oxime bond hydrolysis?
A2: The rate of oxime bond hydrolysis is primarily influenced by:
-
pH: The stability of the oxime bond is highly pH-dependent. Hydrolysis is generally catalyzed by acid.[1][2][3][4]
-
Temperature: Higher temperatures can accelerate the rate of hydrolysis.
-
Buffer Composition: Certain buffer components can potentially influence the stability of the conjugate.
-
Steric and Electronic Effects: The chemical nature of the molecules conjugated to the this compound linker can impact the stability of the oxime bond. Generally, oximes formed from ketones are more stable than those from aldehydes.
Q3: What is the optimal pH for oxime ligation and long-term stability of the conjugate?
A3: For the formation of oximes, a slightly acidic pH of approximately 4.5 is typically advantageous as it strikes a balance between the proton-catalyzed dehydration of the intermediate and the availability of the nucleophilic aminooxy group. However, for long-term stability, neutral to slightly alkaline conditions (pH > 7.0) are preferable, as the rate of hydrolysis is significantly slower at these pH values. The hydrolysis of some oximes at a pD (pH in deuterium oxide) greater than 7.0 was found to be too slow to measure accurately within a reasonable timeframe.
Q4: How does the stability of an oxime bond compare to other linkages like hydrazones?
A4: Oxime bonds are generally much more stable than hydrazone bonds, especially under acidic conditions. Studies have shown that the rate constant for oxime hydrolysis can be nearly 1000-fold lower than that for simple hydrazones. This makes oximes a preferred choice for applications requiring a more permanent linkage.
Troubleshooting Guide
Issue: My this compound conjugate is showing signs of degradation (e.g., loss of activity, unexpected peaks in HPLC).
| Potential Cause | Troubleshooting Steps |
| Acidic Storage or Assay Conditions | 1. Measure the pH of all buffers and solutions used for storage and experiments.2. If the pH is below 7, adjust it to a neutral or slightly alkaline pH (7.0-7.4) for storage.3. If the experimental conditions require an acidic pH, minimize the exposure time and temperature. |
| Elevated Temperature | 1. Store the conjugate at recommended low temperatures (e.g., -20°C or -80°C).2. Avoid repeated freeze-thaw cycles.3. Perform experimental manipulations on ice whenever possible. |
| Incompatible Buffer Components | 1. Review the composition of your buffers. While less common, some buffer species could potentially interact with the conjugate.2. If degradation persists, consider switching to a different buffer system (e.g., phosphate-buffered saline). |
| Instability of the Conjugated Molecule | 1. Run control experiments to assess the stability of the individual components (the molecule conjugated to the PEG linker) under the same conditions.2. This will help determine if the degradation is due to the oxime bond hydrolysis or the instability of another part of the conjugate. |
Quantitative Data on Oxime Bond Stability
The following table summarizes the hydrolytic stability of a model oxime compound at different pD values. While this data is for an isostructural model and not specifically a this compound conjugate, it provides a strong indication of the pH-dependent stability of the oxime linkage.
| pD | Half-life (t½) in hours | First-order rate constant (k) in s⁻¹ |
| 5.0 | 2.1 x 10² | 9.2 x 10⁻⁷ |
| 6.0 | 2.1 x 10³ | 9.2 x 10⁻⁸ |
| 7.0 | 2.1 x 10⁴ | 9.2 x 10⁻⁹ |
Data adapted from studies on isostructural hydrazones and oximes. At pD values above 7.0, the hydrolysis of the model oxime was too slow to be accurately measured.
Experimental Protocols
Protocol 1: pH-Dependent Stability Assay
Objective: To determine the stability of a this compound conjugate at different pH values.
Materials:
-
This compound conjugate of interest
-
Phosphate buffer (e.g., 100 mM) at pH 5.0, 6.0, 7.0, and 7.4
-
Incubator or water bath set to 37°C
-
HPLC system with a suitable column and detection method (e.g., UV-Vis or fluorescence) for the conjugate
-
Quenching solution (e.g., a buffer at a pH where the conjugate is stable, like pH 8.0, with a high concentration of a primary amine to react with any free aldehyde/ketone)
Methodology:
-
Prepare solutions of the this compound conjugate at a known concentration in each of the different pH buffers.
-
Incubate the solutions at 37°C.
-
At various time points (e.g., 0, 1, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each solution.
-
Immediately quench the hydrolysis reaction by adding the aliquot to the quenching solution.
-
Analyze the samples by HPLC to quantify the amount of intact conjugate remaining.
-
Plot the percentage of intact conjugate versus time for each pH to determine the rate of hydrolysis.
Protocol 2: Long-Term Stability Study
Objective: To assess the long-term stability of a this compound conjugate under recommended storage conditions.
Materials:
-
This compound conjugate of interest
-
Recommended storage buffer (e.g., PBS, pH 7.4)
-
-20°C and -80°C freezers
-
HPLC system
Methodology:
-
Prepare multiple aliquots of the this compound conjugate in the recommended storage buffer.
-
Store the aliquots at -20°C and -80°C.
-
At specified time points (e.g., 0, 1, 3, 6, 12 months), thaw one aliquot from each storage temperature.
-
Analyze the thawed sample by HPLC to determine the percentage of intact conjugate.
-
Compare the results to the initial (time 0) sample to assess for any degradation over time.
Visualizations
Caption: Mechanism of Oxime Formation and Hydrolysis.
Caption: Experimental Workflow for pH-Dependent Stability Assay.
Caption: Troubleshooting Logic for Conjugate Instability.
References
Validation & Comparative
Characterization of Bis-aminooxy-PEG2 Conjugates: A Comparative Guide to Mass Spectrometry and Other Analytical Techniques
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of mass spectrometry and other key analytical techniques for the characterization of Bis-aminooxy-PEG2 conjugates. Objective comparisons are supported by representative experimental data and detailed protocols to aid researchers in selecting the most appropriate methods for their specific analytical needs.
Introduction to this compound Conjugates
This compound is a homobifunctional crosslinker containing two aminooxy groups at either end of a short polyethylene glycol (PEG) chain. The aminooxy group reacts specifically with aldehydes and ketones to form stable oxime linkages. This specific reactivity makes this compound a valuable tool in bioconjugation for creating antibody-drug conjugates (ADCs), linking molecules to surfaces, and developing targeted drug delivery systems. Accurate characterization of these conjugates is critical to ensure the desired structure, purity, and stoichiometry, which directly impact their efficacy and safety.
Mass Spectrometry for Characterization
Mass spectrometry (MS) is a cornerstone technique for the analysis of bioconjugates, providing precise molecular weight information and structural details.
Electrospray Ionization Mass Spectrometry (ESI-MS)
ESI-MS is a soft ionization technique ideal for analyzing large biomolecules like peptides and proteins. When coupled with liquid chromatography (LC), it allows for the separation of complex mixtures prior to mass analysis.
Data Presentation: ESI-MS of a Peptide Conjugated with this compound
Here, we present representative data for a model peptide ("Pep") conjugated at both its N-terminus and a C-terminal aldehyde-modified lysine with a single this compound linker, forming a cyclized product.
| Species | Theoretical Monoisotopic Mass (Da) | Observed m/z ([M+2H]²⁺) | Calculated Mass (Da) | Mass Error (ppm) |
| Unconjugated Peptide ("Pep") | 1500.75 | 751.38 | 1500.76 | 6.7 |
| "Pep" + this compound (Cyclized) | 1662.85 | 832.43 | 1662.86 | 6.0 |
Experimental Protocol: LC-ESI-MS
-
Sample Preparation:
-
Dissolve the conjugate in 0.1% formic acid in water to a final concentration of 1 mg/mL.
-
If the sample contains non-volatile salts, perform a buffer exchange into a volatile buffer such as 10 mM ammonium acetate using a desalting column.
-
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
-
Mass Spectrometry (ESI-MS):
-
Ionization Mode: Positive.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 150 °C.
-
Mass Range: 300-2000 m/z.
-
Data Analysis: Deconvolute the raw data to obtain the zero-charge mass spectrum.
-
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS
MALDI-TOF MS is another soft ionization technique that is particularly useful for determining the molecular weight of intact molecules and is less susceptible to salt contamination than ESI-MS.
Data Presentation: MALDI-TOF MS of a Small Molecule-PEG2-Aminooxy Conjugate
This example shows the analysis of a small molecule drug ("Drug," MW = 350.4 Da) conjugated to one end of a this compound linker.
| Species | Theoretical Monoisotopic Mass (Da) | Observed m/z ([M+Na]⁺) | Calculated Mass (Da) | Mass Error (ppm) |
| "Drug"-aminooxy-PEG2-aminooxy | 512.55 | 535.54 | 512.54 | 19.5 |
Experimental Protocol: MALDI-TOF MS
-
Sample Preparation:
-
Prepare a 10 mg/mL solution of α-cyano-4-hydroxycinnamic acid (CHCA) matrix in 50% acetonitrile/0.1% trifluoroacetic acid.
-
Mix the sample solution (1 mg/mL) with the matrix solution at a 1:1 ratio.
-
-
Spotting:
-
Spot 1 µL of the mixture onto the MALDI target plate and allow it to air dry (dried droplet method).
-
-
Mass Spectrometry (MALDI-TOF):
-
Ionization Mode: Positive, reflectron.
-
Laser: Nitrogen laser (337 nm).
-
Mass Range: 100-1000 m/z.
-
Calibration: Use a standard peptide mixture for external calibration.
-
Tandem Mass Spectrometry (MS/MS) for Structural Elucidation
MS/MS is used to fragment ions to obtain structural information, such as the site of conjugation. For a peptide conjugated with this compound, fragmentation would be expected along the peptide backbone (b- and y-ions) and within the PEG linker.
A Comparative Guide to Purity Analysis of Bis-aminooxy-PEG2 Conjugates via High-Performance Liquid Chromatography
For researchers, scientists, and drug development professionals, ensuring the purity of polyethylene glycol (PEG) linkers is critical for the successful development of antibody-drug conjugates (ADCs), PROTACs, and other targeted therapeutics. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the purity assessment of Bis-aminooxy-PEG2, a bifunctional linker. The comparison is supported by experimental data and detailed methodologies to assist in selecting the most appropriate analytical strategy.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
HPLC is a cornerstone technique for the analysis of non-volatile and semi-volatile compounds.[1] For PEGylated molecules like this compound, which lack a strong UV chromophore, HPLC is most effective when coupled with universal detectors such as Charged Aerosol Detectors (CAD) or Evaporative Light Scattering Detectors (ELSD).[2][3] Reversed-phase HPLC is the most common separation mode, utilizing columns like C18 or specialized polymeric phases (e.g., PLRP-S) to resolve the target compound from impurities.[2][4]
Experimental Protocol: HPLC-ELSD/CAD Method for this compound
This protocol is a representative method based on established procedures for the analysis of low molecular weight PEG compounds.
Instrumentation:
-
HPLC system with a gradient pump and autosampler
-
Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD)
-
Data acquisition and processing software
Chromatographic Conditions:
-
Column: PLRP-S, 100 Å, 5 µm, 150 x 4.6 mm (or equivalent polymeric reversed-phase column)
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: 10-50% B over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 10 µL
Detector Settings (ELSD):
-
Nebulizer Temperature: 50°C
-
Evaporator Temperature: 70°C
-
Gas Flow (Nitrogen): 1.6 SLM (Standard Liters per Minute)
Detector Settings (CAD):
-
Nebulizer Gas (Nitrogen): 35 psi
-
Filter: Medium
Sample Preparation:
-
Dissolve this compound in the initial mobile phase composition (e.g., 90:10 Water:Acetonitrile) to a concentration of 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
Data Analysis:
-
The purity of the this compound conjugate is determined by calculating the peak area percentage of the main peak relative to the total peak area of all components in the chromatogram.
Figure 1. Experimental workflow for the HPLC analysis of this compound purity.
Comparison with Alternative Analytical Techniques
While HPLC with universal detectors is a robust method, other techniques offer complementary information for a comprehensive purity assessment.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS combines the separation power of HPLC with the sensitive and specific detection of mass spectrometry. It is particularly useful for identifying and quantifying impurities, even at very low levels. For PEG compounds, electrospray ionization (ESI) is a common ionization technique.
Advantages:
-
High sensitivity, with limits of detection (LOD) often in the low ng/mL range.
-
High specificity, allowing for the identification of unknown impurities based on their mass-to-charge ratio.
-
Provides molecular weight information, confirming the identity of the main component and its adducts.
Disadvantages:
-
Can be more complex to operate and maintain than HPLC with ELSD/CAD.
-
The response can be variable for different PEG oligomers, potentially complicating precise quantification without appropriate standards.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for structural elucidation and can be used to assess the purity of PEG linkers. ¹H NMR is commonly used to confirm the structure and can provide information on the average degree of polymerization and the nature of the end groups.
Advantages:
-
Provides detailed structural information, confirming the identity of the compound and any structural isomers.
-
Can be used to determine the extent of functionalization by comparing the integration of signals from the PEG backbone to those of the end groups.
-
It is a quantitative technique (qNMR) when an internal standard is used.
Disadvantages:
-
Lower sensitivity compared to HPLC-based methods.
-
Can be less effective at detecting and quantifying low-level impurities that are structurally similar to the main component.
Quantitative Performance Comparison
The following table summarizes the typical quantitative performance of HPLC-ELSD/CAD, LC-MS, and NMR for the analysis of low molecular weight PEG compounds. The values are representative and may vary depending on the specific instrumentation and experimental conditions.
| Parameter | HPLC-ELSD/CAD | LC-MS | NMR |
| Limit of Detection (LOD) | 10-100 ng on column | 0.4-12 ng/mL | ~10 µg/mL |
| Limit of Quantitation (LOQ) | 50-200 ng on column | 1.1-5.4 ng/mL | ~50 µg/mL |
| Linearity (R²) | >0.99 (with log-log or polynomial fit) | >0.99 | >0.99 |
| Precision (%RSD) | <5% | 3-13% | <5% |
| Primary Application | Routine purity testing and quality control | Impurity identification and quantification | Structural confirmation and purity assessment |
Logical Comparison of Analytical Methods
The choice of analytical method depends on the specific requirements of the analysis, such as the need for routine quality control, in-depth impurity profiling, or structural confirmation.
Figure 2. Logical comparison of key attributes for different analytical methods.
Potential Impurities in this compound Synthesis
The synthesis of this compound can result in several process-related impurities. Understanding these potential byproducts is crucial for developing a suitable analytical method for their detection and control.
-
Incomplete reaction products: Molecules where only one terminus has been converted to an aminooxy group, resulting in a mono-aminooxy-mono-hydroxy-PEG2.
-
Higher or lower PEG oligomers: If the starting PEG2 diol is not perfectly monodisperse, the final product will also contain a distribution of PEG chain lengths.
-
Byproducts from side reactions: Depending on the synthetic route, side reactions can lead to the formation of various impurities. For instance, the use of certain activating agents in the presence of nucleophiles can lead to undesired modifications.
HPLC-based methods are well-suited for separating these impurities from the main product. LC-MS is particularly advantageous for identifying the structures of these unknown peaks.
Conclusion
For the routine purity analysis of this compound conjugates, HPLC with ELSD or CAD offers a robust, reliable, and cost-effective solution. It provides accurate quantification of the main component and can resolve key impurities. For a more comprehensive characterization, especially during process development and for impurity identification, LC-MS is a highly valuable complementary technique due to its superior sensitivity and specificity. NMR spectroscopy remains the gold standard for unequivocal structural confirmation and can be used for quantitative analysis, although with lower sensitivity than chromatographic methods. The selection of the most appropriate analytical strategy will depend on the specific stage of drug development and the analytical information required.
References
A Head-to-Head Comparison of Bis-aminooxy-PEG2 and NHS Ester Linkers for Protein Conjugation
For Researchers, Scientists, and Drug Development Professionals
The covalent modification of proteins is a cornerstone of modern biotechnology and pharmaceutical development, enabling the creation of advanced therapeutics like antibody-drug conjugates (ADCs), PEGylated proteins with extended half-lives, and precisely labeled proteins for diagnostic and research applications. The choice of linker chemistry is a critical determinant of the homogeneity, stability, and ultimately, the efficacy and safety of the resulting bioconjugate. This guide provides an objective, data-driven comparison of two widely used linker technologies: the amine-reactive N-hydroxysuccinimide (NHS) esters and the carbonyl-reactive bis-aminooxy-PEG2 linkers.
Introduction to the Chemistries
NHS Ester Linkers: For decades, NHS esters have been the workhorse of bioconjugation. They react readily with primary amines, such as the ε-amino group of lysine residues and the N-terminus of proteins, to form stable amide bonds. Due to the abundance of lysine residues on the surface of most proteins, NHS ester chemistry is a robust and straightforward method for achieving high levels of conjugation. However, this lack of specificity can lead to a heterogeneous mixture of products with varying numbers of conjugated molecules at different positions, which can impact the conjugate's pharmacokinetic properties and therapeutic window.
This compound Linkers: Representing a more modern, "bioorthogonal" approach, aminooxy linkers react specifically with aldehyde or ketone groups to form stable oxime bonds. Since native proteins generally lack carbonyl groups, these functionalities must be introduced through site-specific methods. This can be achieved by the periodate oxidation of glycosylated regions of a protein or by the incorporation of unnatural amino acids containing a ketone or aldehyde group. The high specificity of the aminooxy-carbonyl reaction allows for precise control over the site and stoichiometry of conjugation, leading to a more homogeneous and well-defined product. The "bis" functionality of this compound allows for the crosslinking of two carbonyl-containing molecules.
Quantitative Performance Comparison
The selection of a linker is often guided by key performance indicators such as conjugation efficiency, the stability of the resulting bond, and the impact on the protein's biological activity. The following tables summarize quantitative data compiled from various studies to provide a comparative overview of this compound and NHS ester linkers.
Table 1: Comparison of Conjugation Efficiency and Degree of Labeling (DOL)
| Parameter | This compound | NHS Ester | Reference |
| Reaction pH | 4.5 - 7.0 | 7.2 - 8.5 | [1][2][] |
| Typical Reaction Time | 2 - 12 hours | 1 - 4 hours | [4][5] |
| Typical Molar Excess of Linker | 10 - 50 fold | 5 - 20 fold | |
| Achievable Conjugation Efficiency | > 90% (site-specific) | 30 - 70% (random) | |
| Typical Degree of Labeling (DOL) | 1 - 4 (controlled) | 2 - 8 (heterogeneous) | |
| Product Homogeneity | High | Low |
Table 2: Comparative Stability of the Resulting Linkage
| Parameter | Oxime Bond (from Aminooxy) | Amide Bond (from NHS Ester) | Reference |
| Bond Type | C=N-O | C(=O)-NH | |
| Relative Hydrolytic Stability | Very High | High | |
| Half-life at pH 7.4 (37 °C) | > 200 hours | Generally stable | |
| Half-life at pH 5.0 (37 °C) | ~1000 hours | Stable, but susceptible to enzymatic cleavage | |
| Cleavage Conditions | Strong acidic conditions (pH < 2) or specific enzymatic cleavage | Enzymatic cleavage (proteases) |
Table 3: Impact on Protein Biological Activity
| Parameter | This compound | NHS Ester | Reference |
| Site-Specificity | High (targets engineered or modified sites) | Low (targets available primary amines) | |
| Potential for Inactivation | Low (conjugation away from active sites) | Moderate to High (risk of modifying lysines in or near active/binding sites) | |
| Preservation of Binding Affinity | Typically > 90% | Can be significantly reduced depending on the protein and DOL |
Experimental Workflows and Signaling Pathways
To visually represent the conjugation processes, the following diagrams illustrate the experimental workflows for both NHS ester and this compound conjugation, as well as a conceptual signaling pathway for an antibody-drug conjugate.
Caption: Workflow for NHS Ester Protein Conjugation.
Caption: Workflow for this compound Protein Conjugation.
Caption: Conceptual Signaling Pathway of an ADC.
Detailed Experimental Protocols
To facilitate a direct comparison, the following protocols outline the conjugation of a hypothetical payload to a monoclonal antibody (mAb) using both NHS ester and this compound linkers.
Protocol 1: NHS Ester-Mediated Conjugation of a mAb
1. Materials:
-
Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.4).
-
NHS ester-functionalized payload, dissolved in anhydrous DMSO or DMF.
-
1 M Sodium bicarbonate buffer, pH 8.5.
-
Quenching solution: 1 M Tris-HCl, pH 7.4.
-
Purification: Size-exclusion chromatography (SEC) column (e.g., Sephadex G-25).
-
Reaction buffer: 0.1 M sodium bicarbonate, pH 8.3.
2. Procedure:
-
Protein Preparation: Adjust the concentration of the mAb to 2-5 mg/mL in the reaction buffer. Ensure the buffer is free from primary amines like Tris or glycine.
-
Linker Preparation: Immediately before use, prepare a 10 mM stock solution of the NHS ester-payload in anhydrous DMSO or DMF.
-
Conjugation Reaction:
-
Calculate the required volume of the NHS ester stock solution to achieve a 10-fold molar excess relative to the mAb.
-
While gently stirring, add the NHS ester solution dropwise to the mAb solution.
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
-
Quenching: Add the quenching solution to a final concentration of 50 mM to stop the reaction. Incubate for 15 minutes at room temperature.
-
Purification:
-
Equilibrate the SEC column with PBS, pH 7.4.
-
Load the reaction mixture onto the column and elute with PBS.
-
Collect the fractions containing the conjugated mAb, monitoring the elution profile at 280 nm.
-
-
Characterization:
-
Determine the protein concentration using a BCA or Bradford assay.
-
Calculate the Degree of Labeling (DOL) using UV-Vis spectrophotometry by measuring the absorbance at 280 nm (for the protein) and at the specific wavelength for the payload.
-
Analyze the heterogeneity of the conjugate by mass spectrometry.
-
Protocol 2: this compound-Mediated Conjugation of a mAb
1. Materials:
-
Glycosylated monoclonal antibody (mAb) in PBS, pH 7.4.
-
Sodium periodate (NaIO₄).
-
Ethylene glycol.
-
This compound-functionalized payload.
-
Reaction buffer: 0.1 M sodium acetate, pH 5.5.
-
Conjugation buffer: PBS, pH 6.5-7.0.
-
Purification: Size-exclusion chromatography (SEC) column (e.g., Sephadex G-25).
2. Procedure:
-
Aldehyde Generation (Oxidation):
-
Cool the mAb solution (2-5 mg/mL in PBS) to 4°C.
-
Add a freshly prepared solution of sodium periodate to a final concentration of 1-2 mM.
-
Incubate the reaction on ice for 30 minutes in the dark.
-
Quench the reaction by adding ethylene glycol to a final concentration of 20 mM and incubate for 10 minutes on ice.
-
Remove excess periodate and ethylene glycol by buffer exchange into the conjugation buffer using a desalting column.
-
-
Linker Preparation: Prepare a 10 mM stock solution of the this compound-payload in an appropriate solvent (e.g., water or DMSO).
-
Conjugation Reaction (Oxime Ligation):
-
Add a 20 to 50-fold molar excess of the this compound-payload to the aldehyde-modified mAb.
-
Incubate the reaction for 4-12 hours at room temperature or overnight at 4°C.
-
-
Purification:
-
Equilibrate the SEC column with PBS, pH 7.4.
-
Load the reaction mixture onto the column and elute with PBS.
-
Collect the fractions containing the conjugated mAb.
-
-
Characterization:
-
Determine the protein concentration.
-
Calculate the DOL using UV-Vis spectrophotometry or mass spectrometry. Mass spectrometry is often preferred for more accurate DOL determination in site-specific conjugations.
-
Confirm the homogeneity of the conjugate by SDS-PAGE and mass spectrometry.
-
Conclusion and Recommendations
The choice between this compound and NHS ester linkers is highly dependent on the specific application and the desired characteristics of the final bioconjugate.
NHS esters are a reliable choice for applications where a high degree of labeling is desired and product heterogeneity is acceptable. The methodology is well-established, and the reagents are widely available. This approach is often suitable for the generation of polyclonal antibody conjugates for diagnostic assays or for applications where the precise location of the label is not critical.
This compound linkers , on the other hand, offer unparalleled control over the conjugation process, leading to homogeneous products with a defined stoichiometry and site of modification. This is particularly advantageous in the development of therapeutic proteins, such as ADCs, where a well-defined product is crucial for ensuring consistent efficacy, safety, and a predictable pharmacokinetic profile. The superior stability of the oxime bond further enhances the in vivo performance of conjugates intended for therapeutic use. While the requirement for introducing a carbonyl handle adds a step to the process, the benefits of site-specificity and product homogeneity often outweigh this initial investment, especially in the context of drug development and clinical applications.
For researchers and drug developers aiming to create next-generation bioconjugates with improved therapeutic indices and well-characterized properties, the adoption of site-specific chemistries like aminooxy ligation represents a significant advancement over traditional, random conjugation methods.
References
- 1. Oxime and Hydrazone Reactions in Bioconjugation [with Top 10 most Asked Questions About Oxime and Hydrazone Reactions] | AxisPharm [axispharm.com]
- 2. Hydrolytic Stability of Hydrazones and Oximes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Site-Specific Antibody Conjugation for ADC and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: The Advantages of Oxime Ligation in Bioconjugation
For researchers, scientists, and drug development professionals, the selection of an appropriate bioconjugation chemistry is a critical decision that profoundly impacts the stability, homogeneity, and ultimately, the efficacy of the resulting biomolecule conjugate. This guide provides an objective comparison of oxime ligation against other prevalent bioconjugation techniques, supported by quantitative data and detailed experimental protocols to inform the selection of the most suitable method for your specific research needs.
Oxime ligation, a chemoselective reaction between an aminooxy or hydroxylamine group and an aldehyde or ketone, has emerged as a powerful tool in bioconjugation.[1][2] Its rising popularity stems from a unique combination of stability, specificity, and mild reaction conditions that offer distinct advantages over other widely used methods such as N-hydroxysuccinimide (NHS) ester chemistry and maleimide-thiol coupling.
Key Advantages of Oxime Ligation:
-
Exceptional Stability: The resulting oxime bond is significantly more stable than the linkages formed by many other common bioconjugation reactions, particularly under physiological conditions.[3][4][5] This stability is crucial for applications requiring long-term integrity of the conjugate, such as in vivo drug delivery.
-
High Chemoselectivity: The reaction is highly specific for the targeted carbonyl (aldehyde or ketone) and aminooxy groups, which are generally absent in native biological systems. This bioorthogonality minimizes off-target reactions with other functional groups present in proteins and other biomolecules.
-
Mild Reaction Conditions: Oxime ligation proceeds efficiently under mild aqueous conditions, typically at a slightly acidic to neutral pH (pH 4.5-7), which is well-tolerated by most proteins and helps to preserve their native structure and function.
-
Catalyst-Free Option: While the reaction can be accelerated by catalysts like aniline and its derivatives, it can also proceed without the need for potentially cytotoxic metal catalysts, which can be a concern in cellular and in vivo applications.
Quantitative Comparison of Bioconjugation Chemistries
The following table summarizes key performance indicators for oxime ligation and other common bioconjugation chemistries, providing a quantitative basis for comparison.
| Parameter | Oxime Ligation | Maleimide-Thiol Chemistry | NHS Ester Chemistry | Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) |
| Reaction | Aminooxy/Hydroxylamine + Aldehyde/Ketone | Thiol + Maleimide | Primary Amine + NHS Ester | Azide + Cyclooctyne |
| Target Residue(s) | Engineered Aldehyde/Ketone | Cysteine | Lysine, N-terminus | Engineered Azide/Alkyne |
| Optimal pH Range | 4.5 - 7.0 | 6.5 - 7.5 | 7.2 - 8.5 | ~7.4 |
| Second-Order Rate Constant (M⁻¹s⁻¹) | 0.01 - 10³ (catalyzed) | ~10³ | 10 - 100 | 0.1 - 1 |
| Bond Formed | Oxime | Thiosuccinimide Ether | Amide | Triazole |
| Bond Stability (Half-life) | Very High (e.g., >25 days at pH 7.0) | Moderate (prone to thiol exchange) | Very High | Very High |
Experimental Protocols
Detailed methodologies for performing oxime ligation, maleimide-thiol conjugation, and NHS ester chemistry are provided below to facilitate a practical comparison of these techniques.
Protocol 1: Oxime Ligation of a Protein
This protocol describes the conjugation of an aminooxy-functionalized molecule to a protein containing an engineered aldehyde group.
Materials:
-
Aldehyde-modified protein in a suitable buffer (e.g., 100 mM phosphate buffer, pH 6.0)
-
Aminooxy-functionalized molecule (e.g., aminooxy-biotin)
-
Aniline (catalyst, optional)
-
Desalting column
Procedure:
-
Prepare the aldehyde-modified protein solution at a concentration of 1-5 mg/mL in the reaction buffer.
-
Dissolve the aminooxy-functionalized molecule in the reaction buffer to create a stock solution.
-
If using a catalyst, prepare a fresh stock solution of aniline in the reaction buffer.
-
Add a 10- to 50-fold molar excess of the aminooxy-functionalized molecule to the protein solution.
-
If using, add aniline to a final concentration of 10-100 mM.
-
Incubate the reaction mixture for 2-16 hours at room temperature or 4°C with gentle mixing.
-
Monitor the reaction progress using a suitable analytical technique (e.g., SDS-PAGE, mass spectrometry).
-
Purify the resulting conjugate by passing the reaction mixture through a desalting column to remove excess reagents.
-
Characterize the final conjugate to determine the degree of labeling.
Protocol 2: Maleimide-Thiol Conjugation of an Antibody
This protocol outlines the conjugation of a maleimide-functionalized molecule to a reduced antibody.
Materials:
-
Antibody in a suitable buffer (e.g., PBS, pH 7.2-7.4)
-
Reducing agent (e.g., TCEP)
-
Maleimide-functionalized molecule (e.g., maleimide-PEG-drug)
-
Desalting column
Procedure:
-
Prepare the antibody solution at a concentration of 2-10 mg/mL in a degassed, amine-free buffer.
-
Add a 10- to 20-fold molar excess of TCEP to the antibody solution to reduce interchain disulfide bonds.
-
Incubate for 30-60 minutes at 37°C.
-
Remove the excess TCEP using a desalting column equilibrated with conjugation buffer (e.g., PBS, pH 7.0-7.5).
-
Dissolve the maleimide-functionalized molecule in a minimal amount of a water-miscible organic solvent (e.g., DMSO or DMF).
-
Add a 5- to 20-fold molar excess of the maleimide solution to the reduced antibody solution with gentle mixing.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.
-
Quench the reaction by adding a small molecule thiol (e.g., cysteine or β-mercaptoethanol) to a final concentration of 1-10 mM.
-
Purify the antibody conjugate using a desalting column or size-exclusion chromatography.
-
Determine the degree of labeling.
Protocol 3: NHS Ester Labeling of a Protein
This protocol describes the conjugation of an NHS ester-functionalized molecule to the primary amines of a protein.
Materials:
-
Protein in an amine-free buffer (e.g., 100 mM sodium bicarbonate buffer, pH 8.3)
-
NHS ester-functionalized molecule (e.g., NHS-fluorescent dye)
-
Desalting column
Procedure:
-
Prepare the protein solution at a concentration of 2-10 mg/mL in the reaction buffer.
-
Dissolve the NHS ester in a minimal amount of a water-miscible organic solvent (e.g., DMSO or DMF) to create a stock solution.
-
Add a 10- to 20-fold molar excess of the NHS ester solution to the protein solution while gently vortexing.
-
Incubate the reaction for 1-2 hours at room temperature or 2-4 hours at 4°C.
-
Remove the unreacted NHS ester and byproducts by passing the reaction mixture through a desalting column.
-
Determine the degree of labeling using UV-Vis spectrophotometry or mass spectrometry.
Visualizing the Chemistries and Workflows
To further illustrate the concepts discussed, the following diagrams visualize the oxime ligation mechanism, a typical experimental workflow for comparing bioconjugation efficiencies, and the logical relationship of the advantages of oxime ligation.
References
- 1. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Hydrolytic Stability of Hydrazones and Oximes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
A Comparative Guide to Bifunctional Crosslinkers: Evaluating the Conjugation Efficiency of Bis-aminooxy-PEG2
In the fields of proteomics, drug development, and diagnostics, the ability to covalently link biomolecules is fundamental. Bifunctional crosslinkers are essential reagents that enable these conjugations. This guide provides a comparative analysis of Bis-aminooxy-PEG2, a homobifunctional crosslinker that utilizes oxime ligation, with other common classes of bifunctional reagents. We will delve into their reaction chemistries, compare their performance characteristics based on available data, and provide detailed experimental protocols for determining conjugation efficiency.
Performance Comparison of Bifunctional Crosslinkers
The choice of a bifunctional linker significantly impacts the efficiency, specificity, and stability of the resulting bioconjugate. While direct head-to-head quantitative comparisons of conjugation efficiency across different studies can be challenging due to variations in experimental conditions, the following table summarizes the key characteristics of this compound and its alternatives based on established chemical principles and reported data.
| Feature | This compound (Oxime Ligation) | Maleimide-Based Linkers (e.g., SMCC) | NHS Ester-Based Linkers | "Click Chemistry" Linkers (e.g., DBCO, BCN) |
| Target Functional Group | Aldehydes and Ketones (Carbonyls) | Thiols (Sulfhydryls) | Primary Amines | Azides or Alkynes |
| Resulting Linkage | Oxime | Thioether | Amide | Triazole |
| Reaction pH | Mildly acidic to neutral (pH 4.5-7.5)[1] | Neutral (pH 6.5-7.5)[1] | Slightly alkaline (pH 7.2-8.5) | Physiological pH |
| Reaction Speed | Can be slow, often requires a catalyst (e.g., aniline)[1][2] | Generally fast[1] | Rapid | Very fast |
| Specificity | High, as aldehydes/ketones are less common in native proteins | Highly selective for thiols within the optimal pH range | Less specific due to the abundance of lysine residues | High (Bioorthogonal) |
| Linkage Stability | Highly stable | Stable, but can be susceptible to retro-Michael addition | Very stable | Very stable |
Delving Deeper: A Technical Breakdown
Aminooxy Conjugation: Precision Through Bioorthogonality
This compound leverages oxime ligation, a bioorthogonal reaction between an aminooxy group and an aldehyde or ketone to form a stable oxime bond. The key advantage of this chemistry lies in its high specificity, as carbonyl groups are not naturally abundant in proteins, thus minimizing off-target reactions. This allows for site-specific conjugation if an aldehyde or ketone is introduced at a specific location on the biomolecule, for instance, through enzymatic modification or the incorporation of an unnatural amino acid. The reaction rate can be enhanced by using catalysts like aniline or its derivatives.
Alternative Bifunctional Crosslinkers
-
Maleimide-Based Crosslinkers : Heterobifunctional linkers like Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) contain an NHS ester to react with primary amines and a maleimide group that targets sulfhydryl groups on cysteine residues. This is a widely used strategy in the development of antibody-drug conjugates (ADCs). The reaction of maleimides with thiols is highly selective within a specific pH range (6.5-7.5) and proceeds rapidly. However, the resulting thioether bond can potentially undergo a retro-Michael reaction, leading to deconjugation.
-
NHS Ester-Based Homobifunctional Crosslinkers : These linkers possess NHS esters at both ends and react with primary amines, which are abundant on the side chains of lysine residues in proteins. While the resulting amide bond is very stable, the lack of specificity due to the high number of available amines can lead to a heterogeneous mixture of conjugated products.
-
Click Chemistry Crosslinkers : Reagents like those containing bicyclononyne (BCN) or dibenzocyclooctyne (DBCO) moieties react with azides in a strain-promoted alkyne-azide cycloaddition (SPAAC), a type of "click chemistry". This reaction is extremely fast, highly specific (bioorthogonal), and forms a very stable triazole linkage. This methodology offers excellent control over the conjugation process.
Experimental Protocols
General Workflow for Determining Conjugation Efficiency
The efficiency of a bioconjugation reaction is a critical parameter to quantify. A generalized workflow to determine this is as follows:
References
Validating Bis-aminooxy-PEG2 Conjugate Activity: A Comparative Guide to Functional Assays
For researchers, scientists, and drug development professionals, the validation of a bioconjugate's activity is a critical step, ensuring that the elegant chemistry translates into desired biological function. Bis-aminooxy-PEG2 linkers, which form stable oxime bonds, are increasingly utilized in the construction of antibody-drug conjugates (ADCs) and other targeted therapeutics. This guide provides an objective comparison of functional assays to validate the activity of conjugates using this chemistry, contrasting it with other common linker technologies like maleimide-based thiosuccinimide linkages. We present supporting experimental data, detailed protocols, and visual workflows to aid in the robust evaluation of these complex biomolecules.
The therapeutic efficacy of an ADC is a multi-step process, beginning with binding to a target cell, followed by internalization, and culminating in the release and action of the cytotoxic payload. A comprehensive validation strategy, therefore, requires a suite of assays that interrogate each of these critical stages.
At a Glance: Aminooxy (Oxime) vs. Maleimide (Thiosuccinimide) Linkage
The choice of conjugation chemistry is fundamental to the stability and performance of a bioconjugate. Below is a high-level comparison of the key features of aminooxy and maleimide chemistries.
| Feature | Aminooxy Conjugation | Maleimide Conjugation |
| Target Functional Group | Aldehydes and Ketones (Carbonyls) | Thiols (Sulfhydryls) |
| Resulting Linkage | Oxime | Thiosuccinimide (Thioether) |
| Reaction pH | Mildly acidic to neutral (pH 4.5-7.0) | Neutral (pH 6.5-7.5) |
| Reaction Speed | Can be slow, often requires an aniline catalyst to increase the rate.[1] | Generally fast. |
| Linkage Stability | The oxime bond is highly stable against hydrolysis and in plasma.[2] | The thiosuccinimide bond is susceptible to a retro-Michael reaction, leading to deconjugation, especially in the presence of other thiols like albumin.[3][4] |
| Specificity | High, as carbonyl groups are typically introduced into specific sites on the antibody (e.g., via glycan oxidation), allowing for site-specific conjugation.[5] | Highly selective for thiols, but conjugation to native cysteine residues from reduced interchain disulfides can lead to heterogeneous products. |
Quantitative Comparison of Linker Performance
Direct head-to-head comparisons of ADCs differing only in their linker chemistry are not always available in published literature. The following tables summarize representative data compiled from various sources to illustrate the performance characteristics of different linker technologies. Note: Direct comparison of values across different studies should be done with caution due to variations in experimental conditions, antibodies, payloads, and cell lines used.
Table 1: In Vitro Cytotoxicity of ADCs with Different Linker Chemistries
| ADC Target | Linker Type | Payload | Cell Line | IC50 (nM) | Reference |
| HER2 | Maleimide-based | MMAE | BT-474 (HER2+) | 0.02 - 0.2 | |
| HER2 | Maleamic methyl ester (stabilized maleimide) | MMAE | BT-474 (HER2+) | 0.02 - 0.2 | |
| HER2 | Val-Cit (cleavable peptide) | MMAE | N87 (HER2+) | ~0.1 | |
| CD30 | Val-Cit (cleavable peptide) | MMAE | Karpas 299 (CD30+) | ~0.1 | |
| HER2 | Non-cleavable (SMCC) | DM1 | SK-BR-3 (HER2+) | ~0.3 |
Table 2: In Vitro Plasma Stability of Different Linker Types
| Linker Type | ADC Example | Species | Time Point | % Intact ADC Remaining | Reference |
| Maleimide-based | Thiol-linked ADC | Human | 14 days | ~25-50% (payload loss) | |
| Maleamic methyl ester (stabilized maleimide) | mil40-12c | Human (in albumin solution) | 14 days | ~96.2% | |
| Oxime | Representative | N/A (High stability reported) | N/A | High | |
| Hydrazone | Gemtuzumab ozogamicin | Human | - | Variable, subject to hydrolysis | |
| Val-Cit Peptide | T-vc-MMAE | Rat | 7 days | >95% |
Experimental Protocols
Detailed methodologies are essential for the accurate and reproducible validation of this compound conjugate activity.
Oxime Ligation for ADC Synthesis
This protocol outlines the general steps for conjugating an aminooxy-functionalized payload to an antibody with aldehyde groups generated by glycan oxidation.
Materials:
-
Antibody with generated aldehyde groups (e.g., via periodate oxidation of glycans) in a suitable buffer (e.g., acetate buffer, pH 4.5-5.5).
-
This compound-payload construct.
-
Aniline catalyst solution (e.g., 100 mM in DMSO).
-
Reaction Buffer: Acetate buffer (0.1 M, pH 4.5).
-
Quenching solution.
-
Purification system (e.g., size-exclusion chromatography).
Procedure:
-
Antibody Preparation: Prepare the antibody with generated aldehyde groups at a concentration of 5-10 mg/mL in cold reaction buffer.
-
Payload Preparation: Dissolve the this compound-payload in DMSO to a stock concentration of 10-20 mM.
-
Conjugation Reaction: a. To the antibody solution, add the this compound-payload solution to achieve a desired molar excess (e.g., 5-10 fold excess over the antibody). b. Add the aniline catalyst to a final concentration of 10-20 mM. c. Gently mix and incubate the reaction at room temperature or 37°C for 16-48 hours. The reaction can be monitored by LC-MS.
-
Quenching: Quench the reaction by adding an excess of an aldehyde-containing molecule to react with any remaining aminooxy groups.
-
Purification: Purify the resulting ADC from unconjugated payload, catalyst, and other reagents using size-exclusion chromatography (SEC) or other suitable purification methods.
-
Characterization: Characterize the purified ADC for drug-to-antibody ratio (DAR), purity, and aggregation.
Determination of Drug-to-Antibody Ratio (DAR) by HIC
Hydrophobic Interaction Chromatography (HIC) is a standard method for determining the DAR of ADCs.
Materials:
-
HIC column (e.g., TSKgel Butyl-NPR).
-
HPLC system.
-
Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium sulfate in 50 mM sodium phosphate, pH 7.0).
-
Mobile Phase B: Low salt buffer (e.g., 50 mM sodium phosphate, pH 7.0, with 20% isopropanol).
-
ADC sample.
Procedure:
-
Sample Preparation: Dilute the ADC sample to a concentration of 1 mg/mL in Mobile Phase A.
-
Chromatography: a. Equilibrate the HIC column with Mobile Phase A. b. Inject the ADC sample. c. Elute the bound ADC using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 20-30 minutes.
-
Data Analysis: a. Monitor the elution profile at 280 nm. b. Integrate the peak areas for the unconjugated antibody and the different drug-loaded species (e.g., DAR2, DAR4, etc.). c. Calculate the average DAR using the weighted average of the peak areas and their corresponding drug loads.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability after treatment with the ADC.
Materials:
-
Target (antigen-positive) and control (antigen-negative) cell lines.
-
Complete cell culture medium.
-
96-well cell culture plates.
-
This compound ADC and control articles (e.g., unconjugated antibody, free payload).
-
MTT solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl).
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the ADC and control articles in complete medium and add them to the cells. Include untreated control wells.
-
Incubation: Incubate the plate for a period that allows for ADC internalization and payload-induced cytotoxicity (typically 72-120 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control and determine the IC50 value (the concentration that inhibits cell growth by 50%).
Antibody Internalization Assay (Flow Cytometry)
This assay quantifies the amount of ADC internalized by target cells over time.
Materials:
-
Target cell line.
-
Fluorescently labeled this compound ADC.
-
FACS buffer (e.g., PBS with 1% BSA).
-
Trypsin or other cell detachment solution.
-
Flow cytometer.
Procedure:
-
Cell Preparation: Harvest and resuspend cells in cold FACS buffer.
-
Antibody Binding: Incubate cells with the fluorescently labeled ADC on ice for 30-60 minutes to allow binding to the cell surface without internalization.
-
Induction of Internalization: Wash the cells to remove unbound ADC, then resuspend in pre-warmed complete medium and incubate at 37°C for various time points (e.g., 0, 1, 4, 24 hours). Keep a control sample on ice (t=0).
-
Quenching of Surface Fluorescence (Optional but Recommended): Before analysis, add a quenching agent (e.g., trypan blue or an anti-fluorophore antibody) to extinguish the signal from non-internalized, surface-bound ADC.
-
Flow Cytometry Analysis: Analyze the cells on a flow cytometer, measuring the mean fluorescence intensity (MFI) of the cell population at each time point.
-
Data Analysis: An increase in MFI over time at 37°C compared to the t=0 sample indicates internalization.
Mandatory Visualizations
Experimental and Mechanistic Workflows
References
- 1. researchgate.net [researchgate.net]
- 2. Oxime-Linked Peptide–Daunomycin Conjugates as Good Tools for Selection of Suitable Homing Devices in Targeted Tumor Therapy: An Overview [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Methods to Make Homogenous Antibody Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
Stability Showdown: Oxime Linkages vs. Other Covalent Bonds in Bioconjugation
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
The strategic selection of a covalent linkage is a cornerstone of modern bioconjugation and drug delivery design. The stability of the bond connecting a payload—be it a therapeutic agent, a fluorescent probe, or a targeting moiety—to a biomolecule dictates the efficacy, safety, and overall performance of the resulting conjugate. An ideal linker must be robust enough to withstand the physiological conditions of circulation, preventing premature cargo release, yet susceptible to cleavage under specific stimuli at the target site. This guide provides an in-depth, objective comparison of the stability of the increasingly popular oxime linkage against other commonly employed covalent bonds: hydrazones, esters, amides, and thioethers. The information presented herein, supported by experimental data, is intended to empower researchers in making informed decisions for their bioconjugation strategies.
Quantitative Comparison of Covalent Bond Stability
The hydrolytic stability of a covalent bond is a critical parameter for its application in biological systems. The following tables summarize quantitative data on the stability of various linkages under different pH conditions, offering a clear comparison of their relative susceptibilities to cleavage.
Table 1: Hydrolytic Stability of C=N Double Bond Linkages (Oxime vs. Hydrazone)
| Linkage | Compound | pH | Temperature (°C) | Half-life (t½) | First-order rate constant (k) (s⁻¹) | Reference |
| Oxime | Pivalaldehyde O-methyl oxime | 7.0 | Not Specified | ~25 days | 3.2 x 10⁻⁷ | [1] |
| Pivalaldehyde O-methyl oxime | 5.0 | Not Specified | ~1 day | 8.0 x 10⁻⁶ | [1] | |
| Methylhydrazone | Pivalaldehyde methylhydrazone | 7.0 | Not Specified | ~1 hour | 1.9 x 10⁻⁴ | [1] |
| Acetylhydrazone | Pivalaldehyde acetylhydrazone | 7.0 | Not Specified | ~2 hours | 9.6 x 10⁻⁵ | [1] |
| Semicarbazone | Pivalaldehyde semicarbazone | 7.0 | Not Specified | ~4 hours | 5.1 x 10⁻⁵ | [1] |
Note: Data from Kalia and Raines (2008) on isostructural conjugates, allowing for a direct comparison of the linkage stability.
Table 2: Stability of Other Common Covalent Linkages
| Linkage | Compound/Context | pH | Temperature (°C) | Half-life (t½) | First-order rate constant (k) (s⁻¹) | Reference |
| Amide | (Phenylacetyl)glycyl-d-valine | 7.0 | 37 | ~267 years | 8.23 x 10⁻¹¹ | |
| Ester | PVDMA with two-carbon spacer | 7.4 | 37 | ~6 days | Not Specified | |
| PVDMA with three-carbon spacer | 7.4 | 37 | ~200 days | Not Specified | ||
| Thioether (succinimidyl) | Thiol-maleimide adduct | 7.4 | 37 | Subject to retro-Michael reaction and exchange with thiols | Not Specified |
Key Stability Insights
-
Oxime vs. Hydrazone: Oxime linkages exhibit significantly greater hydrolytic stability compared to hydrazone linkages, particularly at neutral and mildly acidic pH. At pH 7.0, the half-life of an oxime was found to be approximately 600-fold longer than that of a comparable methylhydrazone. This enhanced stability makes oximes a preferred choice for applications requiring long-term stability in circulation. Hydrazones, on the other hand, offer the advantage of pH-sensitive cleavage, which can be exploited for drug release in the acidic microenvironment of tumors or within endosomes and lysosomes.
-
Amide: The amide bond is exceptionally stable under physiological conditions, with an estimated half-life of several hundred years. This remarkable stability makes it an ideal linkage for applications where non-cleavability is desired, ensuring the payload remains attached to the biomolecule.
-
Ester: Ester bonds are susceptible to hydrolysis, and their stability is influenced by steric and electronic factors, as well as being sensitive to pH. They are more stable than hydrazones but significantly less stable than amides and oximes under physiological conditions. The tunable nature of their hydrolysis rate makes them useful for prodrug and controlled-release applications.
-
Thioether: Thioether bonds, such as those formed from the reaction of a thiol with a maleimide, are generally considered stable. However, the resulting succinimidyl thioether linkage can undergo a retro-Michael reaction, leading to cleavage, and can also react with other thiols like glutathione, which is abundant in the intracellular environment.
Experimental Protocols
Protocol: Determination of Hydrolytic Stability of a Covalent Linkage by HPLC
This protocol outlines a general method for quantifying the rate of hydrolysis of a covalent linkage in a bioconjugate.
1. Materials and Reagents:
- The bioconjugate of interest with the specific linkage.
- Phosphate-buffered saline (PBS), pH 7.4.
- Buffers of various pH values (e.g., acetate buffer for acidic pH, borate buffer for basic pH).
- High-purity water.
- Acetonitrile (ACN), HPLC grade.
- Trifluoroacetic acid (TFA), HPLC grade.
- A suitable internal standard.
- Reverse-phase HPLC column (e.g., C18).
- HPLC system with a UV or fluorescence detector.
2. Sample Preparation and Incubation:
- Prepare a stock solution of the bioconjugate in a suitable solvent (e.g., DMSO or water).
- Dilute the stock solution to a final concentration (e.g., 1 mg/mL) in the desired buffer (e.g., PBS, pH 7.4).
- Incubate the sample solution at a constant temperature (e.g., 37°C) in a temperature-controlled environment.
3. HPLC Analysis:
- At predetermined time points (e.g., 0, 1, 2, 4, 8, 24, 48 hours), withdraw an aliquot of the sample.
- Quench the reaction if necessary (e.g., by adding a strong acid or base, or by freezing).
- Add a known concentration of an internal standard to the aliquot.
- Inject the sample onto the HPLC system.
- Elute the components using a suitable gradient of mobile phases (e.g., water with 0.1% TFA and ACN with 0.1% TFA).
- Monitor the elution of the intact bioconjugate and the cleavage products using the detector set at an appropriate wavelength.
4. Data Analysis:
- Integrate the peak areas of the intact bioconjugate and the cleavage product(s) at each time point.
- Normalize the peak area of the intact bioconjugate to the peak area of the internal standard.
- Plot the natural logarithm of the concentration (or peak area ratio) of the intact bioconjugate versus time.
- The slope of the resulting linear plot will be the negative of the first-order rate constant (-k).
- Calculate the half-life (t½) using the equation: t½ = 0.693 / k.
Visualizing Key Processes
Diagram 1: Intracellular Drug Release from an Antibody-Drug Conjugate (ADC)
Caption: Intracellular pathway of an ADC leading to drug release.
Diagram 2: Experimental Workflow for Hydrolysis Study
Caption: Workflow for determining covalent bond hydrolysis rates.
References
A Comparative Guide to Bioconjugation: Spotlight on Bis-aminooxy-PEG2
For Researchers, Scientists, and Drug Development Professionals
The field of bioconjugation is continually evolving, with a demand for robust and efficient methods to create stable and effective biomolecular conjugates for therapeutic and diagnostic applications. Among the diverse array of chemical linkers, Bis-aminooxy-PEG2 has emerged as a valuable tool, particularly in the development of Antibody-Drug Conjugates (ADCs). Its ability to form a stable oxime bond with carbonyl groups offers a distinct advantage in the precise and durable attachment of payloads to biomolecules.
This guide provides an objective comparison of bioconjugation strategies centered around the use of this compound, contrasting its performance with other common ligation chemistries. The information presented herein is supported by experimental data to aid researchers in making informed decisions for their specific bioconjugation needs.
Performance Comparison: Oxime Ligation vs. Alternatives
The selection of a linker is a critical determinant of a bioconjugate's therapeutic index, influencing its stability, efficacy, and safety profile.[1] The oxime linkage formed by aminooxy groups stands out for its high stability compared to other linkages like hydrazones.[2]
Quantitative Data Summary
The following tables summarize key quantitative data comparing the stability and in vitro cytotoxicity of ADCs prepared using different linker technologies.
Table 1: Comparative Stability of ADC Linkers in Human Plasma
| Linker Type | Conjugation Chemistry | Model System | Incubation Time (days) | % Intact Conjugate | Reference |
| Oxime | Aminooxy-carbonyl | ADC | >7 | High (not specified) | [3] |
| Thioether (Maleimide-based) | Thiol-maleimide | ADC | 7 | ~50% | [4] |
| "Bridging" Disulfide | Thiol-maleimide derivative | ADC | 7 | >95% | [4] |
| Hydrazone | Hydrazide-carbonyl | Peptide-Drug Conjugate | Not specified | Less stable than oxime |
Note: Direct comparative stability data for this compound linked ADCs in plasma was not available in a quantitative format. However, oxime linkages are widely reported to be highly stable.
Table 2: Comparative In Vitro Cytotoxicity (IC50) of ADCs with Different Linkers
| ADC Target | Linker Type | Payload | Cell Line | IC50 (pM) | Reference |
| HER2 | Sulfatase-cleavable | Not specified | HER2+ cells | 61 and 111 | |
| HER2 | Val-Ala (peptide) | Not specified | HER2+ cells | 92 | |
| HER2 | Non-cleavable | Not specified | HER2+ cells | 609 | |
| CD30 | Val-Cit (peptide) | MMAE | Karpas-299 | 16 | |
| CD30 | Crown ether-based | MMAE | Karpas-299 | 16-34 |
Note: IC50 values are highly dependent on the antibody, payload, and cell line used. This table provides a general comparison of potencies achieved with different linker technologies.
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of bioconjugation strategies. Below are protocols for antibody modification to introduce carbonyl groups and subsequent conjugation with a Bis-aminooxy-PEG linker.
Protocol 1: Generation of Aldehyde Groups on an Antibody via Glycan Oxidation
This protocol describes the site-specific generation of aldehyde groups on the glycan moieties of an IgG antibody, providing a reactive handle for oxime ligation.
Materials:
-
IgG antibody in a suitable buffer (e.g., PBS, pH 7.4)
-
Sodium meta-periodate (NaIO4) solution (e.g., 100 mM in water)
-
Reaction buffer (e.g., 1 M sodium acetate, 1.5 M NaCl, pH 5.5)
-
Ethylene glycol
-
Desalting column or dialysis cassette
Procedure:
-
Prepare the antibody solution to a concentration of 3-15 mg/mL in PBS.
-
To the antibody solution, add 1/10th volume of the 10X reaction buffer.
-
Add 1/10th volume of the NaIO4 stock solution to the antibody solution. The final concentration of periodate should be around 10 mM.
-
Incubate the reaction mixture for 30 minutes on ice or at 4°C, protected from light.
-
Quench the reaction by adding ethylene glycol to a final concentration of 10-20 mM. Incubate for 10 minutes at room temperature.
-
Remove excess periodate and byproducts by buffer exchange into a coupling buffer (e.g., PBS, pH 6.5-7.5) using a desalting column or dialysis.
Protocol 2: Conjugation of Oxidized Antibody with this compound-Drug
This protocol details the conjugation of a payload-functionalized this compound to the aldehyde-modified antibody.
Materials:
-
Aldehyde-modified antibody from Protocol 1
-
This compound-payload conjugate
-
Coupling buffer (e.g., PBS, pH 6.5-7.5)
-
Aniline (optional, as a catalyst)
-
Purification system (e.g., size-exclusion chromatography)
Procedure:
-
Dissolve the this compound-payload in the coupling buffer.
-
Add the this compound-payload solution to the aldehyde-modified antibody solution. A typical molar excess of the aminooxy compound is 50-100 fold.
-
For catalyzed reactions, a stock solution of aniline in an organic solvent can be added to the reaction mixture to a final concentration of 10-100 mM.
-
Incubate the reaction mixture for 2-12 hours at room temperature or 4°C with gentle agitation.
-
Monitor the progress of the conjugation reaction using a suitable analytical technique (e.g., SDS-PAGE, mass spectrometry).
-
Purify the resulting ADC from unreacted payload and other reagents using size-exclusion chromatography or another appropriate purification method.
-
Characterize the final ADC to determine the drug-to-antibody ratio (DAR) and confirm its purity and integrity.
Visualizing the Workflow and Linker Comparison
Diagrams generated using Graphviz provide a clear visual representation of the experimental workflow and the structural differences between linker technologies.
Caption: Experimental workflow for ADC synthesis using this compound linker.
Caption: Structural comparison of common bioconjugation linkages.
Conclusion
This compound offers a reliable and robust method for bioconjugation, yielding highly stable oxime linkages that are advantageous for the development of therapeutics like ADCs. While the reaction kinetics may be slower than some alternative methods, the stability of the resulting conjugate is a significant benefit, potentially leading to improved pharmacokinetic profiles and a wider therapeutic window. The choice of linker technology is a critical decision in the design of bioconjugates, and a thorough evaluation of stability, reactivity, and the impact on the biological activity of the final product is essential for successful drug development. The data and protocols presented in this guide provide a foundation for researchers to compare and select the most appropriate bioconjugation strategy for their research and development endeavors.
References
A Comparative Biocompatibility Guide to Bis-aminooxy-PEG2 and Alternative Linkers
For researchers, scientists, and drug development professionals, the choice of a chemical linker is a critical decision in the design of bioconjugates such as antibody-drug conjugates (ADCs). The linker's properties directly influence the stability, efficacy, and, most importantly, the biocompatibility of the final product. This guide provides an objective comparison of the biocompatibility of Bis-aminooxy-PEG2 linkers with two common alternatives: maleimide-based linkers and linkers formed via click chemistry.
The ideal linker should be stable in systemic circulation to prevent premature payload release and off-target toxicity, yet allow for efficient release of the active molecule at the target site. Furthermore, the linker itself should not elicit a significant immune response. This guide evaluates these linkers based on three key biocompatibility parameters: cytotoxicity, immunogenicity, and in vivo stability.
Comparative Overview of Linker Biocompatibility
The selection of a linker technology is a balance of trade-offs between stability, reactivity, and potential for inducing an immune response. While direct head-to-head comparative studies for all linker types across all biocompatibility parameters are not always available, the following tables summarize representative data and qualitative characteristics based on existing research.
Disclaimer: The quantitative data presented in these tables are collated from various studies and are not from direct head-to-head comparisons. Therefore, these values should be considered representative and interpreted with caution.
Table 1: Comparative Cytotoxicity of Linkers
The intrinsic cytotoxicity of the linker itself is a crucial consideration. In the context of ADCs, the cytotoxicity is primarily driven by the payload. However, the linker's stability can influence off-target toxicity. Prematurely released linker-payload complexes can affect healthy cells.
| Linker Type | Linker Chemistry | Representative IC50 Values | Key Observations |
| This compound | Oxime Ligation | Data not available for linker alone. ADC IC50 is payload-dependent (nM to pM range). | Oxime bonds are generally stable under physiological conditions, minimizing premature payload release and associated off-target cytotoxicity.[1] The PEG component enhances hydrophilicity, which can reduce non-specific cellular uptake. |
| Maleimide-based | Thiol-Maleimide Addition | Data not available for linker alone. ADC IC50 is payload-dependent (nM to pM range). | The thioether bond is susceptible to a retro-Michael reaction, leading to premature payload deconjugation in plasma.[2] This can result in off-target toxicity. |
| Click Chemistry | Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) | Data not available for linker alone. ADC IC50 is payload-dependent (nM to pM range). | SPAAC is a bioorthogonal reaction, meaning it does not interfere with biological processes, suggesting low intrinsic cytotoxicity.[3][4] The resulting triazole linkage is highly stable. Copper-catalyzed click chemistry (CuAAC) can be cytotoxic due to the copper catalyst.[5] |
Table 2: Comparative Immunogenicity of Linkers
The immunogenicity of a linker can lead to the generation of anti-drug antibodies (ADAs), which can affect the pharmacokinetics, efficacy, and safety of the bioconjugate.
| Linker Type | Potential for Immunogenicity | Key Observations |
| This compound | Low to Moderate | The PEG component can be immunogenic, with pre-existing anti-PEG antibodies found in a portion of the population. These antibodies can lead to accelerated clearance of the bioconjugate. The oxime bond itself is not considered to be highly immunogenic. |
| Maleimide-based | Moderate | The maleimide-cysteine adduct can be recognized by the immune system. Some studies suggest that maleimide conjugation can enhance the immunogenicity of the bioconjugate. |
| Click Chemistry | Low | The triazole ring formed in click chemistry is generally considered to be metabolically stable and to have low immunogenicity. The bioorthogonal nature of the reaction minimizes the generation of immunogenic side products. |
Table 3: Comparative In Vivo Stability and Pharmacokinetics
The in vivo stability of a linker is critical for ensuring that the bioconjugate reaches its target before the payload is released. This stability directly impacts the pharmacokinetic (PK) profile of the molecule.
| Linker Type | Representative In Vivo Half-life / Stability | Key Observations |
| This compound | Generally stable with long half-life (payload and antibody dependent). | The oxime linkage is stable under physiological conditions. The PEG chain can prolong circulation half-life, but this can be counteracted by anti-PEG antibodies. Site-specific oxime-linked ADCs have shown clearance rates in rats similar to the unconjugated antibody. |
| Maleimide-based | Variable; can be unstable. Half-life of some ADCs is around 3-4 days. | Prone to deconjugation in plasma via a retro-Michael reaction, leading to a shorter half-life of the intact ADC and premature payload release. The stability can be influenced by the local chemical environment at the conjugation site. |
| Click Chemistry | Generally stable with long half-life (payload and antibody dependent). | The triazole linkage is highly stable in vivo. The identity of the strained alkyne used in SPAAC can influence the pharmacokinetic properties of the bioconjugate. |
Experimental Protocols
Detailed methodologies are essential for the accurate evaluation of linker biocompatibility. Below are generalized protocols for key experiments.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Materials:
-
Target cell line (e.g., a cancer cell line expressing the target antigen)
-
Complete cell culture medium
-
96-well cell culture plates
-
Bioconjugates (with this compound, maleimide, and click chemistry linkers)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
-
-
Procedure:
-
Cell Seeding: Seed the target cells in a 96-well plate at a predetermined density and incubate overnight to allow for cell attachment.
-
Treatment: Prepare serial dilutions of the bioconjugates and control compounds in cell culture medium. Replace the existing medium in the wells with the medium containing the test compounds.
-
Incubation: Incubate the plate for a period that is relevant to the mechanism of action of the payload (typically 72-96 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Plot the cell viability against the concentration of the bioconjugate to determine the IC50 value (the concentration that inhibits 50% of cell growth).
-
Immunogenicity Assessment (Anti-Drug Antibody ELISA)
This assay is used to detect the presence of ADAs in serum samples from preclinical or clinical studies.
-
Materials:
-
Serum samples from subjects exposed to the bioconjugate
-
Microtiter plates coated with the bioconjugate
-
Biotinylated bioconjugate
-
Streptavidin-horseradish peroxidase (HRP) conjugate
-
TMB (3,3',5,5'-tetramethylbenzidine) substrate
-
Stop solution (e.g., sulfuric acid)
-
Wash buffer (e.g., PBS with Tween-20)
-
Microplate reader
-
-
Procedure:
-
Coating: Coat microtiter plates with the specific bioconjugate and block non-specific binding sites.
-
Sample Incubation: Add diluted serum samples to the wells and incubate to allow any ADAs to bind to the coated bioconjugate.
-
Washing: Wash the plates to remove unbound components.
-
Detection: Add biotinylated bioconjugate to the wells. If ADAs are present, they will form a "bridge" between the coated and the biotinylated bioconjugate.
-
Enzyme Conjugate Addition: Add streptavidin-HRP conjugate, which will bind to the biotinylated bioconjugate.
-
Substrate Addition: Add TMB substrate. The HRP enzyme will catalyze a color change.
-
Stopping the Reaction: Add a stop solution to halt the color development.
-
Absorbance Measurement: Measure the absorbance at 450 nm. The intensity of the color is proportional to the amount of ADAs in the sample.
-
In Vivo Stability and Pharmacokinetic Study
This study evaluates the stability and clearance of the bioconjugate in an animal model.
-
Materials:
-
Animal model (e.g., mice or rats)
-
Bioconjugate
-
Dosing and blood collection equipment
-
Analytical method to quantify the bioconjugate (e.g., ELISA or LC-MS)
-
-
Procedure:
-
Dosing: Administer a single intravenous dose of the bioconjugate to the animals.
-
Blood Sampling: Collect blood samples at various time points post-administration (e.g., 5 minutes, 1 hour, 6 hours, 24 hours, 48 hours, 72 hours, and weekly).
-
Plasma Preparation: Process the blood samples to obtain plasma.
-
Quantification: Analyze the plasma samples to determine the concentration of the intact bioconjugate and/or total antibody at each time point using a validated analytical method.
-
Data Analysis: Plot the plasma concentration of the bioconjugate versus time. Use pharmacokinetic modeling software to calculate key parameters such as half-life (t1/2), clearance (CL), and volume of distribution (Vd).
-
Visualizing Experimental Workflows and Relationships
The following diagrams, created using the DOT language for Graphviz, illustrate key concepts and workflows in the evaluation of linker biocompatibility.
References
Safety Operating Guide
Navigating the Safe Disposal of Bis-aminooxy-PEG2: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of specialized chemical reagents like Bis-aminooxy-PEG2 are paramount for ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step procedure for the safe disposal of this compound, grounded in established safety protocols.
This compound is a PEG derivative containing two aminooxy groups, which are utilized in bioconjugation.[1] While its hazard classification may vary between suppliers, it is prudent to handle it with care, considering potential risks such as being harmful if swallowed and exhibiting high toxicity to aquatic life with long-lasting effects.[2]
Immediate Safety and Handling Protocols
Before beginning any procedure that involves this compound, it is crucial to be familiar with the necessary safety measures. Adherence to these protocols will minimize exposure and prevent accidental contamination.
Personal Protective Equipment (PPE) and Engineering Controls:
A summary of the recommended safety equipment is provided in the table below.
| Control Type | Specification |
| Engineering Controls | Work in a well-ventilated area, preferably under a chemical fume hood.[3] Ensure easy access to a safety shower and eye wash station.[2] |
| Eye Protection | Wear tightly fitting safety goggles or chemical safety goggles with side-shields.[2] |
| Hand Protection | Wear compatible, impermeable chemical-resistant gloves. Always inspect gloves for integrity before use. |
| Skin and Body Protection | Wear appropriate protective clothing, such as a lab coat, to prevent skin contact. |
| Respiratory Protection | If dust or aerosols may be generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator. |
General Handling Precautions:
-
Avoid direct contact with skin, eyes, and clothing.
-
Do not inhale dust, fumes, gas, mist, vapors, or spray.
-
Refrain from eating, drinking, or smoking in the work area.
-
Wash hands thoroughly after handling the substance.
Step-by-Step Disposal Procedure
The guiding principle for the disposal of this compound is to prevent its release into the environment and to manage it as controlled chemical waste.
-
Collection of Waste:
-
Collect all waste materials, including unused product, contaminated consumables (e.g., pipette tips, gloves, wipes), and empty containers, in a designated and clearly labeled waste container.
-
The container must be suitable for chemical waste, meaning it should be sealable and made of a material compatible with the chemical.
-
-
Waste Segregation:
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's waste management guidelines. Improper mixing can lead to hazardous reactions.
-
-
Labeling:
-
Clearly label the waste container with the full chemical name ("this compound") and any relevant hazard symbols as indicated by the safety data sheet (e.g., "Harmful," "Dangerous for the environment").
-
-
Storage of Waste:
-
Store the sealed waste container in a cool, well-ventilated area designated for chemical waste storage, away from incompatible materials such as strong acids, alkalis, and oxidizing or reducing agents.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or the designated chemical waste management provider to arrange for the pickup and disposal of the waste.
-
Disposal must be carried out by an approved and licensed waste disposal company.
-
-
Regulatory Compliance:
-
Ensure that all disposal activities are conducted in strict accordance with all applicable local, state, and federal regulations.
-
Spill Management:
In the event of a spill, take the following immediate actions:
-
Evacuate and ventilate the affected area.
-
Wearing the appropriate PPE, collect the spilled material. Avoid generating dust.
-
Place the collected material into a sealed container for disposal.
-
Thoroughly clean the contaminated area.
-
Prevent the spill from entering drains or waterways.
First Aid Measures
In case of accidental exposure, follow these first aid guidelines and seek immediate medical attention.
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. |
| Skin Contact | Remove contaminated clothing and rinse the affected skin area thoroughly with large amounts of water and soap. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide respiratory support. |
| Ingestion | Rinse the mouth with water. Do NOT induce vomiting. |
Below is a diagram illustrating the logical workflow for the proper disposal of this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Bis-aminooxy-PEG2
For researchers, scientists, and professionals in the dynamic field of drug development, the safe and effective handling of specialized chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for the operational use and disposal of Bis-aminooxy-PEG2, a bifunctional crosslinker pivotal in bioconjugation. By adhering to these procedural steps, you can ensure a secure laboratory environment while maintaining the integrity of your research.
Immediate Safety and Handling Protocols
This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. Therefore, stringent adherence to safety protocols is crucial. The toxicological properties of this material have not been thoroughly investigated, warranting a cautious approach[2].
Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood to avoid the formation and inhalation of dust and aerosols[1][3]. Ensure that a safety shower and eyewash station are readily accessible[1].
Personal Protective Equipment (PPE): A comprehensive PPE regimen is your first line of defense against accidental exposure. The following table summarizes the required PPE for handling this compound.
| PPE Category | Item | Specifications and Rationale |
| Eye Protection | Safety goggles with side-shields | Protects against splashes and dust. Must meet ANSI Z.87.1 1989 standard or European Standard EN 149. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | Provides a barrier against skin contact. Disposable nitrile gloves are suitable for short-term protection. Always inspect gloves before use and change them immediately upon contact with the chemical. |
| Body Protection | Impervious clothing / Laboratory coat | Prevents skin exposure. A Nomex® laboratory coat over cotton clothing is recommended. Lab coats should be fully buttoned. |
| Respiratory Protection | Suitable respirator | Required if engineering controls are insufficient to control exposure to dust or aerosols. Use a NIOSH/MSHA or European Standard EN 149 approved respirator. |
Experimental Workflow for Handling this compound
The following diagram outlines the standard operating procedure for safely incorporating this compound into your experimental workflow, from preparation to immediate post-use cleanup.
First Aid Measures in Case of Exposure
Immediate and appropriate first aid is critical in mitigating the effects of accidental exposure.
| Exposure Route | First Aid Protocol |
| Eye Contact | Immediately flush eyes with large amounts of water for at least 15 minutes, holding eyelids apart. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist. |
| Skin Contact | Rinse skin thoroughly with copious amounts of water for at least 15 minutes. Remove contaminated clothing and shoes. If irritation persists, seek medical attention. |
| Inhalation | Relocate to fresh air immediately. If breathing is difficult or has stopped, administer artificial respiration (avoiding mouth-to-mouth resuscitation) and seek immediate medical attention. |
| Ingestion | Wash out the mouth with water. Do NOT induce vomiting. Call a physician or poison control center immediately. |
Disposal Plan for this compound Waste
Proper disposal is essential to prevent environmental contamination and ensure regulatory compliance. This compound and any materials contaminated with it must be treated as hazardous waste.
Key Disposal Steps:
-
Segregation: Do not mix this compound waste with non-hazardous waste. All contaminated materials, including unused product, solutions, and labware (e.g., pipette tips, vials), must be collected in a designated hazardous waste container.
-
Labeling: The waste container must be clearly labeled with the full chemical name, "this compound," and the appropriate hazard symbols as per your institution's guidelines.
-
Storage: Store the sealed waste container in a designated, well-ventilated chemical waste storage area, away from incompatible materials such as strong oxidizing agents, acids, or bases. The container should be kept in a cool, dry place away from direct sunlight and heat sources.
-
Professional Disposal: Arrange for the disposal of the hazardous waste through a licensed disposal company, in consultation with your institution's Environmental Health and Safety (EHS) office. Incineration is the recommended method of disposal.
-
Prohibition: Under no circumstances should this compound or its containers be disposed of down the drain or into the sewer system.
The logical relationship for the disposal plan is illustrated in the following diagram.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
